molecular formula C10H10N2O3 B601133 6,7-dimethoxy-1H-quinazolin-4-one CAS No. 13794-72-4

6,7-dimethoxy-1H-quinazolin-4-one

カタログ番号: B601133
CAS番号: 13794-72-4
分子量: 206.20
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-dimethoxy-1H-quinazolin-4-one, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.20. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6,7-dimethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSRMHGCZUXCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363547
Record name 6,7-Dimethoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13794-72-4
Record name 6,7-Dimethoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dimethoxy-3H-quinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,7-dimethoxy-1H-quinazolin-4-one from Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6,7-dimethoxy-1H-quinazolin-4-one, a key heterocyclic scaffold in medicinal chemistry, starting from derivatives of anthranilic acid. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and a relevant biological signaling pathway to support drug discovery and development efforts.

Introduction

Quinazolinone derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous biologically active compounds.[1] Specifically, the 6,7-dimethoxy substituted quinazolinone ring system is a key component in several potent inhibitors of crucial signaling pathways implicated in cancer, such as those involving the Epidermal Growth Factor Receptor (EGFR), BRAF kinase, and the c-Met receptor.[1][2][3] This guide focuses on the Niementowski reaction, a classical and versatile method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and amides.[4]

Synthetic Pathway and Mechanism

The primary route for the synthesis of this compound is the Niementowski reaction, which involves the thermal condensation of an appropriately substituted anthranilic acid with formamide.[1][5] The reaction proceeds through the formation of an intermediate N-formylanthranilic acid, which subsequently undergoes intramolecular cyclization and dehydration to yield the final quinazolinone product.

A highly efficient, one-pot variation of this synthesis starts from a 2-nitrobenzoic acid derivative. In this approach, the nitro group is reduced in situ to an amino group, which then reacts with formamide to form the quinazolinone.[6]

Below is a diagram illustrating the general synthetic workflow.

Synthesis_Workflow General Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Anthranilic_Acid_Derivative 4,5-Dimethoxyanthranilic Acid or 2-Nitro-4,5-dimethoxybenzoic Acid Reaction_Conditions Heating (e.g., 130-260°C) [Catalyst (optional, e.g., In(III) salts)] Anthranilic_Acid_Derivative->Reaction_Conditions Formamide Formamide Formamide->Reaction_Conditions Quinazolinone This compound Reaction_Conditions->Quinazolinone

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound.

Protocol 1: One-Pot Reductive Cyclization from 2-Nitro-4,5-dimethoxybenzoic Acid

This protocol is adapted from a highly efficient method described by Negrete et al.[6]

Materials:

  • 2-Nitro-4,5-dimethoxybenzoic acid

  • Formamide

  • Indium(III) acetate (or other In(III) or Bi(III) salts)

  • Anhydrous toluene (optional, as solvent)

Procedure:

  • A mixture of 2-nitro-4,5-dimethoxybenzoic acid (1.0 mmol) and indium(III) acetate (0.05 mmol) in formamide (3.0 mL) is placed in a reaction vessel.

  • The mixture is heated to 160°C and stirred for 4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Water is added to the mixture, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and dried to afford 6,7-dimethoxy-4(3H)-quinazolinone.

Protocol 2: Classical Niementowski Reaction (General Procedure)

This protocol is based on the general conditions for the Niementowski reaction.[5]

Materials:

  • 4,5-Dimethoxyanthranilic acid

  • Formamide

Procedure:

  • A mixture of 4,5-dimethoxyanthranilic acid (0.1 mol) and formamide (0.4 mol) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated in a glycerin bath at 130-135°C for 2 hours.[5]

  • After cooling to room temperature, the reaction mixture is poured into a beaker containing crushed ice and left for 6-8 hours.

  • The precipitated crystals are collected by filtration, dried, and can be recrystallized from water or ethanol.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound based on the literature.[6]

ParameterValueReference
Yield 78%[6]
Melting Point 262 °C[6]
Appearance Crystalline solid[6]
Molecular Formula C₁₀H₁₀N₂O₃[7]
Molecular Weight 206.20 g/mol [8]
¹H NMR (500 MHz, DMSO-d₆) δ (ppm) 12.19 (br s, 1H), 7.98 (s, 1H), 7.44 (s, 1H), 7.13 (s, 1H), 3.90 (s, 3H), 3.86 (s, 3H)[6]
¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) 159.9, 154.3, 148.4, 144.7, 143.7, 115.5, 107.9, 104.8, 55.9, 55.6[6]
IR (ν_max, cm⁻¹) 2922, 1674, 1615[6]

Biological Context: Inhibition of Receptor Tyrosine Kinase Signaling

Derivatives of this compound have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and c-Met, which are key drivers in many cancers.[3] These inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling cascade that promotes cell proliferation, survival, and metastasis.

The diagram below illustrates a simplified signaling pathway and the point of inhibition by quinazolinone-based drugs.

Signaling_Pathway Simplified RTK Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF, HGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Ligand->RTK Binds ADP ADP RTK->ADP Phosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activates Quinazolinone 6,7-dimethoxy-quinazolin-4-one Derivative Quinazolinone->RTK Inhibits (ATP-competitive) ATP ATP ATP->RTK Binds to kinase domain Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Leads to

Caption: Inhibition of RTK signaling by quinazolinone derivatives.

Conclusion

The synthesis of this compound from anthranilic acid derivatives via the Niementowski reaction is a robust and efficient method for obtaining this key pharmacological scaffold. The one-pot reductive cyclization from a nitro-precursor offers a particularly effective route with high yields. The established biological significance of this quinazolinone core as a potent kinase inhibitor underscores its importance in the ongoing development of targeted cancer therapies. This guide provides the necessary technical details to support researchers in the synthesis and further investigation of this valuable compound and its derivatives.

References

An In-depth Technical Guide on the Physicochemical Properties of 6,7-dimethoxy-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 6,7-dimethoxy-1H-quinazolin-4-one. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and insights into its biological significance.

Core Physicochemical Properties

This compound, a member of the quinazoline family, possesses a unique molecular structure that underpins its chemical behavior and biological activity. A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₃[1]
Molecular Weight 206.20 g/mol [1]
Melting Point 284-286 °C, 298 °C, 309-311°C[2][3]
Boiling Point 374.1 ± 52.0 °C (Predicted)[3]
Density 1.33 ± 0.1 g/cm³ (Predicted)[3]
Solubility Moderately soluble in polar solvents like water and alcohol.[4] Good solubility is expected in organic solvents such as DMSO and ethanol.[5] Quantitative experimental data is not readily available.
pKa Experimental data not readily available.
logP A computed XLogP3 value of 0.6 is available.[1] Experimental data not readily available.
Appearance White to off-white or cream to brown crystalline powder.[6]
CAS Number 13794-72-4[1]

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A commonly cited protocol involves the reaction of methyl 4,5-dimethoxyanthranilate with formamide or by a more intricate process involving phosphorous oxychloride.

Synthesis from Methyl 4,5-dimethoxyanthranilate

A widely utilized method for the synthesis of 6,7-dimethoxy-4(3H)-quinazolinone involves the following steps:

  • Reaction Setup: A solution of methyl 4,5-dimethoxyanthranilate is prepared in dimethylformamide.

  • Addition of Reagent: Phosphorous oxychloride is added dropwise to the cooled solution.

  • Precipitation: The resulting suspension is allowed to warm to room temperature, leading to the precipitation of a salt.

  • Neutralization and Isolation: The mixture is then slowly added to a well-stirred concentrated ammonium hydroxide solution.

  • Purification: The resulting solid is filtered, washed with water, and dried to yield 6,7-dimethoxy-4(3H)-quinazolinone as a white microcrystalline solid.[2]

This process, while effective, requires careful handling of phosphorous oxychloride. Alternative, more environmentally benign methods are continually being explored.

Biological Activity and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antihypertensive effects.[7] The 6,7-dimethoxy substitution pattern, in particular, is a key feature in several biologically active molecules.

Derivatives of this compound have been shown to act as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and c-Met tyrosine kinase pathways.[8]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a common feature in many cancers.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2_SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Survival Survival mTOR->Survival Promotes

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell migration, invasion, and proliferation. Aberrant c-Met signaling is also a hallmark of various cancers.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds Grb2 Grb2 c-Met->Grb2 Recruits STAT3 STAT3 c-Met->STAT3 Activates Gab1 Gab1 Grb2->Gab1 Recruits Ras_MAPK_Pathway Ras-MAPK Pathway Gab1->Ras_MAPK_Pathway Activates PI3K_Akt_Pathway PI3K-Akt Pathway Gab1->PI3K_Akt_Pathway Activates Cell_Proliferation Cell_Proliferation Ras_MAPK_Pathway->Cell_Proliferation Leads to Cell_Survival Cell_Survival PI3K_Akt_Pathway->Cell_Survival Leads to Cell_Motility Cell_Motility STAT3->Cell_Motility Leads to

Caption: Overview of the c-Met signaling pathway, a key regulator of cell growth and motility.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its structural relation to a variety of biologically active molecules. This guide provides a foundational understanding of its physicochemical properties, synthetic methodologies, and its role as a scaffold for targeting critical signaling pathways in disease. Further research to obtain experimental data for all its physicochemical parameters will be crucial for its continued development and application in the pharmaceutical sciences.

References

Technical Guide: 1H NMR Spectroscopy of Quinazolinone Derivatives in DMSO-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in acquiring a 1H Nuclear Magnetic Resonance (NMR) spectrum of quinazolinone derivatives, specifically focusing on the use of deuterated dimethyl sulfoxide (DMSO-d6) as a solvent. While a definitive experimental 1H NMR dataset for 6,7-dimethoxy-1H-quinazolin-4-one in DMSO-d6 was not located in the searched scientific literature and spectral databases, this guide furnishes a detailed experimental protocol and workflow applicable for the characterization of this and structurally related compounds.

Data Presentation

A thorough search of scientific databases and literature did not yield a complete experimental 1H NMR dataset for this compound in DMSO-d6. Therefore, a quantitative data table of its chemical shifts, multiplicities, coupling constants, and integrations cannot be provided at this time. Researchers seeking to characterize this compound will need to acquire the spectrum experimentally. The following sections provide the necessary protocols to achieve this.

Experimental Protocol: 1H NMR Spectrum Acquisition in DMSO-d6

This section details the standard procedure for preparing a sample and acquiring a high-resolution 1H NMR spectrum using DMSO-d6 as the solvent.

1. Materials and Reagents:

  • Sample of this compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d6, 99.8 atom % D or higher)

  • High-precision 5 mm NMR tubes

  • Glass vials

  • Pasteur pipettes

  • Volumetric flask or micropipette

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

2. Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry glass vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial. If using an internal standard, a stock solution of TMS in DMSO-d6 can be prepared and used.

  • Dissolution: Gently agitate the vial to dissolve the sample completely. A vortex mixer can be used to aid dissolution. Visually inspect the solution to ensure there is no suspended particulate matter.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

3. NMR Spectrometer Setup and Data Acquisition:

  • Instrument Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d6 solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set the appropriate acquisition parameters for a 1H NMR experiment. Typical parameters on a 400 MHz spectrometer include:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Receiver Gain: Adjust automatically or manually to avoid signal clipping.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 14 ppm).

  • Data Acquisition: Start the acquisition.

  • Data Processing: After the acquisition is complete, perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID).

  • Referencing: Reference the spectrum to the residual solvent peak of DMSO-d6 at approximately 2.50 ppm.[1] If TMS was used, reference its signal to 0 ppm.[2]

  • Integration and Peak Picking: Integrate all signals and pick the peaks to determine their chemical shifts. Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (in Hz).

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental protocol described above.

experimental_workflow Experimental Workflow for 1H NMR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) add_solvent Add DMSO-d6 (0.6-0.7 mL) weigh->add_solvent dissolve Dissolve Sample add_solvent->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire Acquire Data (FID) setup_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum (DMSO-d6 at 2.50 ppm) phase_baseline->reference analyze Integrate and Analyze (Shifts, Multiplicity, Coupling) reference->analyze

Caption: Workflow for 1H NMR sample preparation and data acquisition.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 6,7-dimethoxy-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the heterocyclic compound 6,7-dimethoxy-1H-quinazolin-4-one. This quinazolinone derivative is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. This document is intended to serve as a comprehensive resource, presenting available spectral data, detailed experimental protocols for acquiring such data, and a visualization of the compound's structure.

13C NMR Spectral Data

Precise 13C NMR data for the parent compound, this compound, is not explicitly available in the reviewed literature. However, extensive research has been conducted on closely related derivatives. The following table summarizes the 13C NMR chemical shifts for a representative substituted derivative, 2-Ethyl-6,7-dimethoxy-3-((2-methylbenzyl)oxy)quinazolin-4(3H)-one, to provide an indication of the expected chemical shifts for the core quinazolinone structure. The data was recorded in CDCl3.

Carbon AtomChemical Shift (δ, ppm)
C=O157.0
C-O154.9
C-N149.4
Ar-C143.3
Ar-C143.2
Ar-C138.5
Ar-CH131.5 (2C)
Ar-CH130.9
Ar-CH130.0
Ar-CH126.3
Ar-C116.9
Ar-CH108.2
Ar-CH105.5
O-CH277.6
O-CH356.4
O-CH356.3
CH319.0

Data extracted from the supporting information of a study on copper-catalyzed oxidative functionalization of benzylic C-H bonds.[1]

Experimental Protocols for 13C NMR Spectroscopy

The acquisition of high-quality 13C NMR spectra is crucial for the structural elucidation of quinazolinone derivatives. The following is a generalized experimental protocol based on methods reported in the literature for similar compounds.

Sample Preparation
  • Sample Weighing: Accurately weigh 50-100 mg of the this compound sample into a clean, dry glass vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) and chloroform-d (CDCl3) are commonly used for quinazolinone derivatives. The choice of solvent can influence the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent. Gentle vortexing or sonication may be required to ensure complete dissolution.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the NMR probe's detection region, typically around 4-5 cm.

NMR Instrument Parameters

The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.

  • Spectral Width (SW): Approximately 0-200 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration.

  • Number of Scans (NS): 128 scans or more, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.

  • Temperature: The experiment is typically run at room temperature (around 298 K).

Molecular Structure and Workflow

To facilitate a deeper understanding, the following diagrams visualize the chemical structure of this compound and a general workflow for its synthesis and characterization.

Caption: Chemical structure of this compound.

G General Workflow for Synthesis and Characterization start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization purification->characterization nmr 13C NMR Spectroscopy characterization->nmr other Other Spectroscopic Methods (1H NMR, IR, MS) characterization->other data Data Analysis and Structure Confirmation nmr->data other->data

References

Mass Spectrometry Analysis of 6,7-dimethoxy-1H-quinazolin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the mass spectrometry of 6,7-dimethoxy-1H-quinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry. This document outlines experimental protocols, presents key quantitative data, and visualizes the mass spectrometry workflow and a predicted fragmentation pathway for the molecule.

Introduction

This compound belongs to the quinazolinone class of compounds, which are known for their broad range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] Mass spectrometry is a critical analytical technique for the structural elucidation and characterization of such small molecules in drug discovery and development.[3] This guide focuses on the mass spectrometric analysis of this compound, providing researchers with the necessary information for its identification and characterization.

Molecular and Mass Spectrometry Data

The fundamental molecular properties and expected mass spectrometry data for this compound are summarized in the table below.

ParameterValueReference
Molecular Formula C₁₀H₁₀N₂O₃[4]
Molecular Weight 206.20 g/mol [4]
Monoisotopic Mass 206.06914219 Da[4]
Predicted [M+H]⁺ 207.0764N/A
Predicted [M+Na]⁺ 229.0583N/A

Experimental Protocol: High-Resolution Mass Spectrometry

This section details a general protocol for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS) with a high-resolution mass spectrometer.

3.1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

3.2. Liquid Chromatography (LC) Conditions

  • LC System: Agilent 1200 series or equivalent.[5]

  • Column: Zorbax™ Eclipse XDB-C18 reverse phase (5 µm, 4.6 x 150 mm).[5]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

3.3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: Thermo Scientific Q Exactive Plus Hybrid Quadrupole-Orbitrap mass spectrometer or equivalent.[6]

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Sheath Gas Flow Rate: 40 arbitrary units.

  • Auxiliary Gas Flow Rate: 10 arbitrary units.

  • Gas Temperature: 320 °C.

  • Scan Range: m/z 50-500.

  • Resolution: 70,000.

  • Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis. For MS/MS, the precursor ion corresponding to [M+H]⁺ is isolated and fragmented using collision-induced dissociation (CID) with normalized collision energy in the range of 20-40 eV.

Mass Spectrometry Workflow and Fragmentation Pathway

The following diagrams illustrate the experimental workflow for LC-MS analysis and the predicted fragmentation pathway of this compound.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Dissolution Dissolve in Solvent Dilution Dilute to Working Concentration Dissolution->Dilution Filtration Filter Sample Dilution->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Mass_Analyzer Mass Analyzer (e.g., Orbitrap) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Caption: Experimental workflow for LC-MS analysis.

Fragmentation_Pathway M_H [M+H]⁺ m/z = 207.0764 Frag1 [M+H - CH₃]⁺ m/z = 192.0529 M_H->Frag1 - CH₃ Frag2 [M+H - CO]⁺ m/z = 179.0682 M_H->Frag2 - CO Frag4 [M+H - OCH₃]⁺ m/z = 176.0604 M_H->Frag4 - OCH₃ Frag3 [M+H - CH₃ - CO]⁺ m/z = 177.0553 Frag1->Frag3 - CO

Caption: Predicted fragmentation of this compound.

Predicted Fragmentation Analysis

Based on the principles of mass spectrometry and fragmentation patterns of similar heterocyclic compounds, the following fragmentation pathway for this compound under positive ion ESI-MS/MS is proposed:

  • [M+H]⁺ (m/z 207.0764): The protonated molecular ion is the precursor ion for fragmentation.

  • Loss of a methyl radical (-CH₃): A common fragmentation for methoxy-substituted compounds, leading to a fragment ion at m/z 192.0529.

  • Loss of carbon monoxide (-CO): The quinazolinone ring can undergo the loss of a neutral carbon monoxide molecule, resulting in a fragment at m/z 179.0682.

  • Sequential loss of a methyl radical and carbon monoxide (-CH₃, -CO): Following the initial loss of a methyl group, the subsequent loss of carbon monoxide would produce a fragment at m/z 177.0553.

  • Loss of a methoxy radical (-OCH₃): Cleavage of the methoxy group can also occur, yielding a fragment at m/z 176.0604.

Biological Context: A Representative Signaling Pathway

Quinazoline derivatives are known to interact with various signaling pathways, often by inhibiting protein kinases. For instance, derivatives of 6,7-dimethoxy-quinazoline have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the c-Met kinase.[7][8] Inhibition of these pathways can block downstream signaling cascades that promote cell proliferation and survival, making these compounds attractive as anticancer agents.[9] The following diagram illustrates a simplified, representative signaling pathway that can be targeted by quinazolinone derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K cMet c-Met cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazolinone 6,7-dimethoxy-1H- quinazolin-4-one (or derivative) Quinazolinone->EGFR Inhibition Quinazolinone->cMet Inhibition

Caption: Representative signaling pathway targeted by quinazolinones.

This guide provides a foundational understanding of the mass spectrometry analysis of this compound. The provided protocols and predicted data serve as a valuable resource for researchers in the fields of analytical chemistry and drug discovery. Further experimental validation is recommended to confirm the predicted fragmentation pathway.

References

Crystal Structure of 6,7-dimethoxy-1H-quinazolin-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure, synthesis, and biological significance of 6,7-dimethoxy-1H-quinazolin-4-one derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway and tubulin polymerization. A thorough understanding of their three-dimensional structure is paramount for the rational design of novel and more effective therapeutic agents.

Crystallographic Data of Quinazolinone Derivatives

Below is a summary of crystallographic data for a 4-arylaminoquinazoline derivative and a related 6,7-dimethoxy-substituted quinolinone derivative. This data serves as a reference for the structural characteristics of these classes of compounds.[1][2]

Parameter4-Arylaminoquinazoline Derivative (5aX)[1]6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one[2]
Chemical Formula Not explicitly statedC₁₇H₁₄N₂O₅
Molecular Weight Not explicitly statedNot explicitly stated
Crystal System MonoclinicNot explicitly stated
Space Group P2₁/cNot explicitly stated
Unit Cell Dimensions a = 12.3637(4) Åb = 12.7902(2) Åc = 13.2240(5) Åα = 90°β = 117.030(5)°γ = 90°Not explicitly stated
Volume (V) 1862.75(12) ųNot explicitly stated
Molecules per unit cell (Z) 2Not explicitly stated
Calculated Density Not explicitly statedNot explicitly stated
Radiation Not explicitly statedNot explicitly stated
Temperature Not explicitly statedNot explicitly stated
R-factor 0.0569Not explicitly stated

Experimental Protocols

The synthesis and structural elucidation of this compound derivatives involve a series of well-established chemical and analytical techniques.

Synthesis of this compound Derivatives

A common synthetic route to the 6,7-dimethoxy-quinazolin-4-one core involves the cyclization of an appropriately substituted anthranilic acid derivative. The following is a generalized multi-step synthesis protocol based on literature reports.

Step 1: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

A mixture of 6,7-dimethoxy quinazolin-2,4-dione (1 equivalent) and phosphorous oxychloride (POCl₃, approximately 3 equivalents) is refluxed in the presence of a catalytic amount of N,N-dimethylaniline for several hours. After cooling, the reaction mixture is carefully poured into ice-cold water with stirring to precipitate the product. The resulting solid is filtered, washed with distilled water, and dried to yield 2,4-dichloro-6,7-dimethoxyquinazoline.

Step 2: Synthesis of 4-Arylamino-2-chloro-6,7-dimethoxyquinazoline Derivatives

The 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) is then refluxed with a desired aniline derivative (1 equivalent) in a suitable solvent such as isopropanol for several hours. The reaction leads to the selective substitution at the C4 position. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.

The following diagram illustrates a generalized synthetic workflow.

G cluster_synthesis Synthetic Workflow start 6,7-dimethoxy quinazolin-2,4-dione intermediate 2,4-dichloro-6,7- dimethoxyquinazoline start->intermediate Chlorination reagents1 POCl3, N,N-dimethylaniline reagents1->intermediate product 4-Arylamino-2-chloro-6,7- dimethoxyquinazoline intermediate->product Amination reagents2 Aniline derivative, Isopropanol reagents2->product

A generalized workflow for the synthesis of 4-arylamino-6,7-dimethoxyquinazoline derivatives.
Single-Crystal X-ray Diffraction Analysis

The determination of the molecular structure of the synthesized compounds is typically achieved through single-crystal X-ray diffraction.

1. Crystallization:

  • Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent or a mixture of solvents.

2. Data Collection:

  • A suitable single crystal is mounted on a diffractometer.

  • X-ray diffraction data is collected at a specific temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.

  • The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined using full-matrix least-squares on F².

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

The following diagram outlines the workflow for crystal structure determination.

G cluster_xray Crystal Structure Determination Workflow synthesis Synthesized Compound crystallization Crystallization synthesis->crystallization xray X-ray Diffraction Data Collection crystallization->xray solution Structure Solution (Direct Methods) xray->solution refinement Structure Refinement solution->refinement final Final Crystal Structure refinement->final

A generalized workflow for the determination of small molecule crystal structures.

Biological Activity and Signaling Pathways

Derivatives of this compound are known to exhibit potent biological activities, primarily as inhibitors of protein kinases and tubulin polymerization, both of which are critical targets in cancer therapy.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

This compound derivatives have been developed as potent ATP-competitive inhibitors of the EGFR tyrosine kinase. They bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling.

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by quinazolinone derivatives.

G cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Quinazolinone 6,7-dimethoxy-1H- quinazolin-4-one Derivative Quinazolinone->Dimerization Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR signaling pathway and inhibition by this compound derivatives.
Inhibition of Tubulin Polymerization

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The dynamic instability of microtubules is crucial for proper chromosome segregation during cell division. Disruption of microtubule dynamics can lead to mitotic arrest and apoptosis.

Certain this compound derivatives have been identified as inhibitors of tubulin polymerization. They bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

The following diagram illustrates the role of tubulin in cell division and its inhibition by quinazolinone derivatives.

G cluster_tubulin Tubulin Polymerization and Cell Division Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Apoptosis Apoptosis Polymerization->Apoptosis Spindle Mitotic Spindle Formation Microtubules->Spindle Division Cell Division Spindle->Division Quinazolinone 6,7-dimethoxy-1H- quinazolin-4-one Derivative Quinazolinone->Polymerization Inhibits

Inhibition of tubulin polymerization by this compound derivatives.

References

Solubility of 6,7-dimethoxy-1H-quinazolin-4-one in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Solubility of 6,7-dimethoxy-1H-quinazolin-4-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key heterocyclic compound that serves as a fundamental building block in the synthesis of various pharmaceutical agents, most notably as an intermediate for the anti-cancer drug Gefitinib.[1][2] Its chemical structure, featuring a quinazoline core with two methoxy groups, influences its physical and chemical properties, including its solubility.[3][4] Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and overall drug development process.[4][5]

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in public literature, this guide outlines a standardized experimental protocol that can be employed to generate such data.

Quantitative Solubility Data

Researchers are encouraged to determine the solubility experimentally for their specific applications. The following table is provided as a template for collating and comparing such empirical data.

Table 1: Solubility of this compound in Organic Solvents (Template)

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mg/mL)Molar Solubility (mol/L)
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Tetrahydrofuran (THF)
Dichloromethane (DCM)
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Ethyl Acetate
Toluene

Note: The molecular weight of this compound is 206.20 g/mol .[3]

Experimental Protocol: Equilibrium Solubility Determination by Gravimetric Method

The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a crystalline compound.[6][9] It involves preparing a saturated solution, separating the undissolved solid, and then determining the concentration of the solute in the clear supernatant by evaporating the solvent and weighing the residue.[6]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatically controlled shaker or water bath

  • Vials or flasks with secure caps

  • Centrifuge

  • Calibrated pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporating dishes or vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3][10]

  • Equilibration:

    • Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).[7]

    • Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[6][9] The system is considered at equilibrium when consecutive measurements of the solute concentration show no significant change.[3]

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the solution at a high speed.[6]

  • Sample Withdrawal and Analysis:

    • Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. To avoid transferring any undissolved particles, the sample may be passed through a syringe filter compatible with the organic solvent.[6]

    • Transfer the accurately measured volume of the saturated solution into a pre-weighed, dry evaporating dish or vial.

  • Solvent Evaporation and Weighing:

    • Evaporate the solvent from the dish under controlled conditions, such as in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on an analytical balance.

    • Continue the drying and weighing process until a constant weight of the solid residue is achieved.[3]

  • Calculation:

    • The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.[6]

    • Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant (L))

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

G cluster_prep 1. Preparation of Saturated Solution cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Sample Analysis (Gravimetric) cluster_calc 5. Calculation start Start add_excess Add excess this compound to a known volume of organic solvent start->add_excess agitate Agitate the mixture at a constant temperature for 24-72 hours add_excess->agitate Seal vial settle Allow excess solid to settle agitate->settle Equilibrium reached centrifuge Centrifuge to ensure complete separation settle->centrifuge withdraw Withdraw a known volume of the clear supernatant centrifuge->withdraw filter Filter the supernatant (optional) withdraw->filter weigh_container Weigh a pre-dried container filter->weigh_container evaporate Evaporate the solvent from the supernatant weigh_container->evaporate weigh_residue Weigh the container with the dried residue evaporate->weigh_residue calculate Calculate solubility: (Mass of residue) / (Volume of supernatant) weigh_residue->calculate end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

References

The Quinazolinone Alkaloids: A Comprehensive Technical Guide to Their Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of a vast and diverse family of alkaloids with a rich history and a broad spectrum of pharmacological activities. From their origins in traditional herbal medicine to their synthesis in modern laboratories, quinazolinone alkaloids have yielded potent bronchodilators, antimalarials, sedatives, and anticancer agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of these fascinating molecules. It details the isolation of key natural products, the evolution of synthetic methodologies, and the elucidation of their mechanisms of action. Quantitative biological data are presented in structured tables for comparative analysis, and detailed experimental protocols for seminal studies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the complex biological processes modulated by this important class of compounds.

Introduction: The Rise of a Privileged Scaffold

The history of quinazolinone chemistry dates back to the late 19th century, with the first synthesis of a derivative of this heterocyclic system by Peter Griess in 1869.[1] A significant milestone was achieved in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule.[1] The name "quinazoline" was later proposed by Widdege.[1] Quinazolinones, which are oxidized derivatives of quinazolines, are the building blocks of over 200 naturally occurring alkaloids isolated from various plants, microorganisms, and animals.[2] Their structural diversity and wide range of biological activities have made them a subject of intense research in drug discovery.

Naturally Occurring Quinazolinone Alkaloids: From Traditional Medicine to Modern Pharmacology

Plants and microorganisms have served as a rich source of quinazolinone alkaloids, with a long history of use in traditional medicine.

Vasicine and Vasicinone: The Bronchodilator Alkaloids from Adhatoda vasica

One of the earliest and most well-known naturally occurring quinazolinone alkaloids is vasicine (also known as peganine).[1] It was first isolated from the Indian shrub Adhatoda vasica (now Justicia adhatoda) and the perennial herb Peganum harmala.[1][3] For centuries, extracts from Adhatoda vasica have been used in traditional Indian medicine as an expectorant and for treating respiratory ailments.[1] Vasicine and its oxidized form, vasicinone , are the primary bioactive constituents responsible for these effects.[4]

Vasicine and vasicinone are primarily known for their effects on the respiratory system. Both alkaloids, particularly in combination, exhibit pronounced bronchodilatory activity.[3] They also act as respiratory stimulants.[3] While the exact mechanism of their bronchodilator action is still under investigation, it is believed to involve multiple pathways. Some studies suggest a mechanism similar to theophylline, potentially involving the inhibition of phosphodiesterases, enzymes that break down cyclic adenosine monophosphate (cAMP).[3][5][6] An increase in intracellular cAMP in airway smooth muscle cells leads to relaxation and bronchodilation.[7] Other potential mechanisms include antagonism of muscarinic acetylcholine receptors, which mediate bronchoconstriction.[8][9]

The combination of vasicine and vasicinone (1:1) has been shown to have a more pronounced bronchodilatory effect in vivo and in vitro than either compound alone.[4] Interestingly, vasicine has a cardiac-depressant effect, while vasicinone is a weak cardiac stimulant; these effects can be normalized when the alkaloids are combined.[3]

Febrifugine: A Potent Antimalarial from Dichroa febrifuga

Febrifugine is a quinazolinone alkaloid isolated from the roots of the Chinese herb Dichroa febrifuga, which has a long history of use in traditional Chinese medicine for treating fevers associated with malaria.[3][10] Febrifugine is a highly potent antimalarial agent, demonstrating activity against Plasmodium falciparum that is many times greater than that of quinine.[11] However, its clinical use has been hampered by its significant hepatotoxicity.[10] This has spurred extensive research into the synthesis of febrifugine analogues with improved therapeutic indices.[11][12]

Febrifugine's antimalarial activity stems from its ability to inhibit the intra-erythrocytic stages of the Plasmodium parasite. The precise molecular target is still being investigated, but it is known to interfere with hemozoin formation, a crucial detoxification process for the parasite.[10]

Synthetic Quinazolinone Alkaloids: The Era of Rational Drug Design

The discovery of the biological activities of natural quinazolinone alkaloids, coupled with the versatility of the quinazolinone scaffold, has led to the development of a vast number of synthetic derivatives with a wide range of therapeutic applications.

Methaqualone: A Sedative-Hypnotic with a Notorious History

Methaqualone was first synthesized in India in 1951 by Indra Kishore Kacker and Syed Husain Zaheer during their research for new antimalarial drugs.[13] It was later introduced as a sedative-hypnotic medication in the 1960s under brand names such as Quaalude and Sopor.[13] While initially marketed as a safe alternative to barbiturates, its high potential for abuse and addiction led to its widespread recreational use and eventual withdrawal from the market in many countries.[13]

Methaqualone is a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[14][15] It enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron, resulting in its sedative and hypnotic effects.[14] Cryo-electron microscopy studies have revealed that methaqualone binds to the transmembrane β(+)/α(-) subunit interface of the GABA-A receptor, a site that overlaps with that of the general anesthetic etomidate.[14][16]

Quinazolinone-Based Anticancer Agents

The quinazolinone scaffold has proven to be a particularly fruitful starting point for the development of anticancer drugs, especially tyrosine kinase inhibitors.

Several quinazoline-based drugs that target the epidermal growth factor receptor (EGFR) have been approved for the treatment of various cancers, including non-small-cell lung cancer.[15][17] These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling pathways that promote cell proliferation and survival.[18][19] Structure-activity relationship (SAR) studies have shown that substitutions at the 4, 6, and 7-positions of the quinazoline ring are crucial for potent EGFR inhibitory activity.[17]

Some quinazolinone derivatives have also been developed as dual inhibitors of EGFR and vascular endothelial growth factor receptor-2 (VEGFR-2), another key target in cancer therapy due to its role in angiogenesis.[16]

Quantitative Biological Data

The following tables summarize key quantitative data for representative quinazolinone alkaloids, providing a basis for comparison of their biological activities.

Alkaloid/DerivativeTarget/AssayIC50/EC50Cell Line/OrganismReference(s)
Febrifugine Analogues
WR222048P. falciparum (W2, D6)<5 ng/mL-[11]
WR139672P. falciparum (W2, D6)<5 ng/mL-[11]
WR092103P. falciparum (W2, D6)<5 ng/mL-[11]
Halofuginone (WR237645)P. falciparumPotent-[11]
Methaqualone
MethaqualoneGABA-A (α1β2γ2S)EC50 ~30 µM (PAM)Xenopus oocytes[20]
MethaqualoneGABA-A (α6β2δ)EC50 ~10 µM (PAM)Xenopus oocytes[20]
Anticancer Quinazolinones
Compound 4 (S-alkylated)EGFR Kinase--[16]
Compound 4 (S-alkylated)VEGFR-2 Kinase--[16]
Compound 4 (S-alkylated)HEPG-23.92 µMHuman[16]
Compound 4 (S-alkylated)HCT-1161.50 µMHuman[16]
Compound 20 (S-alkylated)HEPG-25.17 µMHuman[16]
Compound 20 (S-alkylated)HCT-1164.42 µMHuman[16]
GefitinibEGFRwt kinase20.72 nM-[17]
LapatinibEGFRwt kinase27.06 nM-[17]
Phosphodiesterase Inhibitors
Quinazoline DerivativesPDE3Nanomolar range-[5]
Quinazoline DerivativesPDE4A, 4B, 4DNanomolar range-[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.

Isolation of Vasicine from Adhatoda vasica

Method: Modified Acid-Base Extraction [6][17]

  • Drying and Pulverization: Air-dry the leaves of Adhatoda vasica at room temperature for two weeks. Grind the dried leaves into a fine powder.

  • Solvent Extraction: Soak 100 g of the leaf powder in chloroform (1:10 w/v) for 48 hours with intermittent vigorous shaking.

  • Concentration: Filter the extract and concentrate it using a rotary evaporator to obtain a semi-solid crude extract.

  • Acidification: Add 100 mL of 0.01 N HCl to the concentrated extract and stir for 4 hours.

  • Filtration and Liquid-Liquid Extraction: Filter the acid-treated extract to obtain a clear solution. Extract this acidic aqueous solution three times with 100 mL of chloroform to remove non-alkaloidal impurities. The aqueous layer contains the protonated vasicine.

  • Basification: Make the aqueous layer basic by adding a suitable base, such as ammonia solution, until the pH is alkaline. This deprotonates the vasicine, making it soluble in organic solvents.

  • Final Extraction: Extract the basic aqueous solution exhaustively with an organic solvent like chloroform.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude vasicine. Further purification can be achieved by column chromatography over silica gel.

Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones

Method: From Anthranilic Acid [21]

This multi-step synthesis is a common route to access a variety of 2,3-disubstituted quinazolinones.

  • Amide Formation: React anthranilic acid with an appropriate acyl chloride (e.g., butyryl chloride) to form the corresponding N-acylanthranilic acid.

  • Cyclization to Benzoxazinone: Treat the N-acylanthranilic acid with acetic anhydride to induce ring closure and form the 2-substituted-3,1-benzoxazin-4-one.

  • Reaction with Primary Amine: React the benzoxazinone intermediate with a primary amine (e.g., aniline or benzylamine). The amine replaces the ring oxygen, forming the 2,3-disubstituted-4(3H)-quinazolinone.

Method: Niementowski Quinazolinone Synthesis [14][22][23]

The Niementowski synthesis is a classical and versatile one-pot method for preparing 4(3H)-quinazolinones.

  • Thermal Condensation: Heat a mixture of an anthranilic acid and an excess of an amide (e.g., formamide) at elevated temperatures (typically 130-150°C).

  • Mechanism: The reaction proceeds through the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization with the elimination of water to form the quinazolinone ring.

  • Microwave-Assisted Variation: Microwave irradiation can be used to significantly accelerate the Niementowski reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[22]

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important signaling pathways and experimental workflows related to quinazolinone alkaloids.

Historical Timeline of Key Discoveries

Discovery_Timeline node_1869 1869 First Quinazoline Derivative Synthesized by Griess node_1895 1895 Parent Quinazoline Molecule Synthesized by Bischler and Lang node_1869->node_1895 Synthetic Chemistry Advancement node_early_1900s Early 1900s Isolation of Vasicine from Adhatoda vasica node_1940s 1940s Isolation of Febrifugine from Dichroa febrifuga node_early_1900s->node_1940s Natural Product Discovery node_1951 1951 Synthesis of Methaqualone node_1960s 1960s Methaqualone Marketed as Sedative-Hypnotic node_1951->node_1960s Pharmaceutical Development node_late_1900s Late 1900s - Present Development of Quinazolinone-Based Anticancer Drugs (EGFR inhibitors) node_1960s->node_late_1900s Shift to Targeted Therapies

Caption: A timeline of key milestones in the discovery and development of quinazolinone alkaloids.

General Workflow for Isolation of Natural Quinazolinone Alkaloids

Isolation_Workflow start Plant/Microbial Material (e.g., Adhatoda vasica leaves) step1 Drying and Grinding start->step1 step2 Solvent Extraction (e.g., Chloroform) step1->step2 step3 Acid-Base Extraction step2->step3 step4 Purification (e.g., Column Chromatography) step3->step4 end Isolated Quinazolinone Alkaloid (e.g., Vasicine) step4->end

Caption: A generalized experimental workflow for the isolation of quinazolinone alkaloids from natural sources.

Signaling Pathway of Methaqualone at the GABA-A Receptor

Methaqualone_Pathway GABA GABA GABA_A_Receptor GABA-A Receptor (β/α transmembrane interface) GABA->GABA_A_Receptor Binds to orthosteric site Methaqualone Methaqualone Methaqualone->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx CNS_Depression CNS Depression (Sedation, Hypnosis) Hyperpolarization->CNS_Depression Leads to

Caption: The mechanism of action of methaqualone as a positive allosteric modulator of the GABA-A receptor.

EGFR Inhibition by Anticancer Quinazolinones

EGFR_Inhibition_Pathway EGF EGF (Epidermal Growth Factor) EGFR EGFR (Epidermal Growth Factor Receptor) EGF->EGFR Binds PI3K_AKT_Pathway PI3K/Akt Pathway EGFR->PI3K_AKT_Pathway Activates RAS_MAPK_Pathway Ras/MAPK Pathway EGFR->RAS_MAPK_Pathway Activates Quinazolinone_Inhibitor Quinazolinone Inhibitor Quinazolinone_Inhibitor->EGFR Blocks ATP Binding Site ATP ATP Cell_Proliferation Cell Proliferation & Survival PI3K_AKT_Pathway->Cell_Proliferation RAS_MAPK_Pathway->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibited

Caption: The signaling pathway of EGFR inhibition by quinazolinone-based anticancer agents.

Conclusion and Future Directions

The journey of quinazolinone alkaloids, from their discovery in ancient medicinal plants to their rational design as targeted therapeutics, highlights their enduring importance in drug discovery. The versatility of the quinazolinone scaffold continues to inspire the development of new derivatives with improved efficacy and safety profiles. Future research will likely focus on exploring novel biological targets for quinazolinone alkaloids, developing more efficient and sustainable synthetic methodologies, and leveraging computational approaches for the rational design of next-generation therapeutics. The rich history and diverse pharmacology of this remarkable class of compounds ensure that they will remain a focal point of medicinal chemistry research for years to come.

References

Tautomerism in 6,7-dimethoxy-1H-quinazolin-4-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena in 6,7-dimethoxy-1H-quinazolin-4-one, a key heterocyclic scaffold in medicinal chemistry. The quinazolinone core is a privileged structure found in numerous biologically active compounds, and understanding its tautomeric equilibria is critical for drug design, synthesis, and elucidating mechanisms of action. This document details the structural and environmental factors governing the predominant tautomeric forms, presents quantitative data on tautomer stability derived from computational studies on the parent scaffold, and provides detailed experimental and computational protocols for characterization. Visualizations of the tautomeric relationship and analytical workflows are provided to facilitate a deeper understanding. This guide is intended to be an essential resource for researchers and professionals engaged in the development of novel therapeutics based on the quinazolinone framework.

Introduction to Tautomerism in Quinazolinones

The 4(3H)-quinazolinone scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The chemical reactivity and biological efficacy of these molecules are significantly influenced by the subtle yet crucial phenomenon of tautomerism.[1] Tautomerism in these structures primarily involves the lactam-lactim equilibrium, a form of prototropic tautomerism involving the migration of a proton.

In the case of this compound, the equilibrium exists between the amide-like This compound (lactam form) and the enol-like 6,7-dimethoxy-4-hydroxyquinazoline (lactim form). The position of this equilibrium can profoundly impact the molecule's physicochemical properties, such as its hydrogen bonding capacity, lipophilicity, and electronic distribution. These properties, in turn, dictate its interaction with biological targets and overall pharmacological profile.[1]

Tautomerism Lactam This compound (Lactam Form) Lactim 6,7-dimethoxy-4-hydroxyquinazoline (Lactim Form) Lactam->Lactim Proton Transfer

Caption: Lactam-lactim tautomeric equilibrium in this compound.

Predominant Tautomeric Forms and Their Stability

In the solid state and in most common solvents, the lactam form of 4(3H)-quinazolinones, including the 6,7-dimethoxy derivative, is predominantly favored. This preference is consistently supported by X-ray crystallographic studies of various quinazolinone derivatives, which reveal the molecule in the lactam conformation.[2] The enhanced stability of the lactam form is attributed to the greater thermodynamic stability of the cyclic amide group compared to the iminol group in the lactim form.

Quantitative Data on Tautomer Stability (Parent Scaffold)

The following table summarizes the relative energies of different tautomers of the parent 4-hydroxyquinazoline, calculated using DFT. This data serves as a valuable reference for understanding the energetic landscape of tautomerism in the broader quinazolinone class.

Tautomer/IsomerRelative Energy (ΔE) in Gas Phase (kcal/mol)Relative Energy (ΔE) in Water (kcal/mol)
4(3H)-Quinazolinone (Lactam) 0.00 0.00
4-Hydroxyquinazoline (Lactim)5.165.02

Data sourced from DFT calculations on the parent 4-hydroxyquinazoline scaffold and should be considered illustrative for the 6,7-dimethoxy derivative.

These computational findings indicate a significant energetic preference for the lactam structure in both the gas phase and in a polar solvent like water.

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric forms in solution are primarily achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy being the most powerful techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a non-invasive method to study tautomeric equilibria in solution. By integrating the signals of protons unique to each tautomer, their relative concentrations can be determined.

Detailed Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final concentration of 10-20 mg/mL in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the position of the tautomeric equilibrium.

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.

    • Shim the instrument to achieve a high degree of magnetic field homogeneity.

    • Set the probe to the desired temperature. Temperature can affect both the rate of interconversion and the position of the equilibrium.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Crucially, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time of the protons of interest) to allow for complete magnetization recovery for accurate integration.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Identify signals that are unique to the lactam and lactim forms. For the lactam form of this compound, characteristic signals would include the N1-H proton (which may be broad and exchangeable) and distinct aromatic protons. The lactim form would exhibit a characteristic O-H signal and potentially different chemical shifts for the aromatic protons.

    • Carefully integrate the area under the chosen signals for each tautomer.

    • Calculate the molar ratio of the tautomers by normalizing the integral values based on the number of protons each signal represents.

      • Ratio (Lactam : Lactim) = (IntegralLactam / Nprotons_Lactam) : (IntegralLactim / Nprotons_Lactim)

    • The equilibrium constant, KT, can then be calculated as [Lactim] / [Lactam].

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve this compound in deuterated solvent acq1 Acquire 1D ¹H NMR Spectrum (ensure sufficient D1 delay) prep1->acq1 proc1 Fourier Transform, Phase & Baseline Correction acq1->proc1 proc2 Identify Unique Signals for Each Tautomer proc1->proc2 proc3 Integrate Signal Areas proc2->proc3 proc4 Calculate Molar Ratio and K_T proc3->proc4

Caption: Experimental workflow for NMR-based determination of tautomer ratios.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to study tautomeric equilibria if the individual tautomers possess distinct absorption spectra. The analysis relies on the application of the Beer-Lambert law.

Detailed Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., ethanol, acetonitrile, or buffered aqueous solutions).

    • For pH-dependent studies, prepare a series of solutions in buffers of varying pH.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Allow the instrument's lamp to warm up for at least 30 minutes to ensure stable readings.

    • Use a matched pair of quartz cuvettes (typically 1 cm path length).

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent or buffer.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-450 nm).

    • Identify the absorption maxima (λmax) for the different tautomeric forms.

  • Data Analysis:

    • The presence of isosbestic points in a series of spectra (e.g., at different pH values) is a strong indicator of a two-component equilibrium.

    • By analyzing the changes in absorbance at wavelengths where one tautomer absorbs significantly more than the other, the equilibrium constant can be determined as a function of the experimental conditions.

Computational Modeling of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for investigating the relative stabilities of tautomers and complementing experimental findings.

Detailed Protocol for DFT Calculations:

  • Structure Generation:

    • Build the 3D structures of the lactam (this compound) and lactim (6,7-dimethoxy-4-hydroxyquinazoline) tautomers using a molecular modeling software.

  • Geometry Optimization and Frequency Calculations:

    • Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

    • Conduct frequency calculations on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

  • Solvation Effects:

    • To model the influence of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) during the geometry optimization and energy calculations.

  • Energy Analysis:

    • Compare the calculated electronic energies (or Gibbs free energies) of the optimized tautomers to determine their relative stabilities. The tautomer with the lower energy is the more stable form.

DFT_Workflow start Generate 3D Structures of Tautomers opt_gas Geometry Optimization (Gas Phase, DFT) start->opt_gas opt_solv Geometry Optimization (Solvent, PCM-DFT) start->opt_solv freq_gas Frequency Calculation (Confirm Minima) opt_gas->freq_gas energy_analysis Compare Energies and Determine Relative Stability freq_gas->energy_analysis opt_solv->energy_analysis

Caption: Logical workflow for the computational investigation of tautomer stability.

Conclusion

The tautomerism of this compound, primarily existing as a lactam-lactim equilibrium, is a critical factor influencing its chemical and biological properties. While the lactam form is generally the more stable and predominant tautomer, the position of the equilibrium can be influenced by the solvent and other environmental factors. A thorough understanding and characterization of this tautomeric behavior, through the combined application of spectroscopic techniques and computational modeling as detailed in this guide, are indispensable for the rational design and development of novel quinazolinone-based therapeutic agents. The protocols and data presented herein provide a robust framework for researchers to investigate and leverage the nuances of tautomerism in their drug discovery and development endeavors.

References

Spectroscopic and Biological Profile of 6,7-Dimethoxy-4-hydroxyquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 6,7-dimethoxy-4-hydroxyquinazoline, a key heterocyclic scaffold in medicinal chemistry. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data, and visualizations of relevant biological pathways. It is important to note that 6,7-dimethoxy-4-hydroxyquinazoline exists predominantly in its tautomeric form, 6,7-dimethoxyquinazolin-4(3H)-one . The data presented herein corresponds to this more stable tautomer.

Spectroscopic Data

The structural elucidation of 6,7-dimethoxyquinazolin-4(3H)-one relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The following tables summarize the expected and reported spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for 6,7-Dimethoxyquinazolin-4(3H)-one (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.1br s1HN-H
~7.9s1HH-2
~7.4s1HH-5
~7.1s1HH-8
~3.9s3HOCH₃ (C7)
~3.8s3HOCH₃ (C6)
Note: Chemical shifts are predicted based on the general quinazolinone scaffold and data from substituted analogs. The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration-dependent.

Table 2: ¹³C NMR Spectroscopic Data for 6,7-Dimethoxyquinazolin-4(3H)-one (Predicted)

Chemical Shift (δ) ppmAssignment
~164.0C-4
~155.0C-7
~149.0C-6
~148.0C-8a
~145.0C-2
~114.0C-4a
~108.0C-5
~100.0C-8
~56.0OCH₃ (C7)
~55.8OCH₃ (C6)
Note: These chemical shifts are estimated based on known values for the quinazolinone core and related structures.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 3: Mass Spectrometry Data for 6,7-Dimethoxyquinazolin-4(3H)-one

m/z (Mass/Charge Ratio)Ion TypePredicted Relative Abundance
207.07[M+H]⁺High
206.07[M]⁺Moderate to High
Note: In Electrospray Ionization (ESI-MS), the protonated molecule [M+H]⁺ is expected to be the base peak. The molecular weight of C₁₀H₁₀N₂O₃ is 206.20 g/mol .
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 4: Infrared (IR) Spectroscopic Data for 6,7-Dimethoxyquinazolin-4(3H)-one (Predicted)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3000N-H StretchAmide (N-H)
3000-2850C-H Stretch (sp³)Methoxy (CH₃)
~1680C=O Stretch (Amide I)Amide (C=O)
~1620C=N StretchImine
~1600, ~1500C=C StretchAromatic ring
~1250C-O StretchAryl ether

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following are standard protocols for the analysis of 6,7-dimethoxyquinazolin-4(3H)-one.

Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

A common method for the synthesis of the quinazolinone core is through the reaction of an anthranilate derivative with a source of the C2 and N3 atoms.

  • Reaction Setup: To a solution of methyl 4,5-dimethoxyanthranilate in a suitable high-boiling solvent such as dimethylformamide (DMF), phosphorous oxychloride is added dropwise at a low temperature (e.g., 0 °C).

  • Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for a specified time until the reaction is complete, often indicated by the formation of a solid precipitate.

  • Work-up and Purification: The reaction mixture is then quenched by carefully adding it to ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield 6,7-dimethoxyquinazolin-4(3H)-one as a solid.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of 6,7-dimethoxyquinazolin-4(3H)-one is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Data Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a 45° pulse angle, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Data Acquisition: The spectrum is acquired with proton broadband decoupling. A larger number of scans is required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 200 ppm, a 45° pulse angle, and a relaxation delay of 2 seconds.

  • Data Processing: The raw data is processed by Fourier transformation. The spectrum is then phased, and the chemical shifts are calibrated to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source and a mass analyzer (e.g., Time-of-Flight or Quadrupole) is used.

  • Data Acquisition: The sample solution is infused into the ESI source. The spectra are typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: 1-2 mg of 6,7-dimethoxyquinazolin-4(3H)-one is finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample chamber is recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Biological Activity and Signaling Pathways

Quinazoline derivatives are a well-known class of compounds that exhibit a wide range of biological activities, including acting as inhibitors of protein kinases. Many quinazoline-based drugs target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, which are crucial in cancer cell proliferation and angiogenesis.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 6,7-dimethoxy-4-hydroxyquinazoline.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms ir Infrared Spectroscopy (FTIR) purification->ir data_proc Data Processing & Assignment nmr->data_proc ms->data_proc ir->data_proc structure Structural Elucidation data_proc->structure

Caption: Workflow for the synthesis and spectroscopic characterization.

EGFR Signaling Pathway Inhibition

Quinazoline derivatives are known to act as ATP-competitive inhibitors of the EGFR tyrosine kinase. By blocking the ATP binding site, these inhibitors prevent the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades that lead to cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor 6,7-Dimethoxy-4- hydroxyquinazoline Inhibitor->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

VEGFR Signaling Pathway Inhibition

Similar to their action on EGFR, certain quinazoline derivatives can inhibit VEGFR, a key receptor in angiogenesis (the formation of new blood vessels). By blocking VEGFR signaling, these compounds can suppress tumor growth by cutting off its blood supply.

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLC PLCγ VEGFR->PLC Activates Inhibitor 6,7-Dimethoxy-4- hydroxyquinazoline Inhibitor->VEGFR Inhibits PKC PKC PLC->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis (Migration, Proliferation) MAPK->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway.

The Quinazolinone Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The quinazolinone scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidinone ring, stands as a "privileged structure" in the field of medicinal chemistry. Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This has made the quinazolinone core a focal point for the development of novel therapeutic agents targeting a wide array of diseases. This technical guide provides an in-depth overview of the significant biological activities of quinazolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data for comparative analysis, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinazolinone derivatives have emerged as a prominent class of anticancer agents, with several compounds having received FDA approval and many more in various stages of clinical and preclinical development.[1] Their mechanisms of action are diverse, often targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

A primary target for many anticancer quinazolinones is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[2] By inhibiting EGFR, these compounds can block downstream signaling cascades, such as the PI3K/Akt pathway, which are crucial for tumor growth and survival.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected quinazolinone derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Gefitinib HeLa4.3--[4]
Gefitinib MDA-MB23128.3--[4]
Erlotinib MCF-71.14 ± 0.04--
Erlotinib MDA-MBA-2312.55 ± 0.19--
Compound 21 HeLa2.81Gefitinib4.3[4]
Compound 22 HeLa1.85Gefitinib4.3[4]
Compound 23 HeLa2.15Gefitinib4.3[4]
Compound G MCF-70.44 ± 0.01Erlotinib1.14 ± 0.04
Compound E MDA-MBA-2310.43 ± 0.02Erlotinib2.55 ± 0.19
Compound 5k PC-317.08 ± 3.61Gefitinib-[2]
Compound 5l SMMC-772115.68 ± 1.645-Fluorouracil-[2]
Compound 6d NCI-H4600.789Erlotinib-[5]
Signaling Pathway Diagrams

// Nodes Ligand [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinazolinone [label="Quinazolinone\nInhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ligand -> EGFR [label="Binds"]; EGFR -> Dimerization [label="Activates"]; Quinazolinone -> EGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Dimerization -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"]; Akt -> Apoptosis [label="Inhibits"]; } . Caption: EGFR Signaling Pathway Inhibition by Quinazolinones.

// Nodes RTK [label="Receptor Tyrosine\nKinase (e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinazolinone [label="Quinazolinone\nInhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProtein Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis\nInhibition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3; Quinazolinone -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; Akt -> Apoptosis; mTORC1 -> CellGrowth; } . Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • Quinazolinone derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinazolinone derivative in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SeedCells [label="Seed cells in\n96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate 24h", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AddCompound [label="Add quinazolinone\nderivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate 48-72h", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AddMTT [label="Add MTT solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate 4h", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AddSolubilizer [label="Add solubilization\nsolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReadAbsorbance [label="Read absorbance\nat 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; AnalyzeData [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> SeedCells; SeedCells -> Incubate1; Incubate1 -> AddCompound; AddCompound -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> AddSolubilizer; AddSolubilizer -> ReadAbsorbance; ReadAbsorbance -> AnalyzeData; AnalyzeData -> End; } . Caption: MTT Assay Experimental Workflow.

Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Quinazolinone derivatives have demonstrated promising antibacterial and antifungal activities, making them attractive candidates for the development of new antimicrobial agents. Their mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell wall.[9]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinazolinone derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Compound IDMicrobial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)Citation
3a Staphylococcus aureus25.6 ± 0.5Streptomycin-[11]
3a Bacillus subtilis24.3 ± 0.4Streptomycin-[11]
3a Pseudomonas aeruginosa30.1 ± 0.6Streptomycin-[11]
3a Escherichia coli25.1 ± 0.5Streptomycin-[11]
3a Aspergillus fumigatus18.3 ± 0.6Clotrimazole-[11]
3a Candida albicans26.1 ± 0.5Clotrimazole-[11]
Compound 16 Staphylococcus aureus0.5 (mg/ml)Ciprofloxacin-[12]
Compound 20 Bacillus subtilis0.5 (mg/ml)Ciprofloxacin-[12]
Compound 19 Klebsiella pneumoniae-Ciprofloxacin-[12]
Compound 19 Pseudomonas aeruginosa0.15 (mg/ml)Ciprofloxacin-[12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][13]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Quinazolinone derivative (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard.[14]

  • Serial Dilution: Prepare two-fold serial dilutions of the quinazolinone derivative in the broth medium directly in the wells of a 96-well plate.[15]

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).[10]

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10][14]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepareInoculum [label="Prepare standardized\nmicrobial inoculum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SerialDilution [label="Perform serial dilution of\nquinazolinone in 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InoculatePlate [label="Inoculate plate with\nmicrobial suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate 18-24h", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ReadResults [label="Visually determine\nthe lowest concentration\nwith no growth (MIC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> PrepareInoculum; PrepareInoculum -> InoculatePlate; SerialDilution -> InoculatePlate; InoculatePlate -> Incubate; Incubate -> ReadResults; ReadResults -> End; } . Caption: Broth Microdilution MIC Assay Workflow.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinazolinone derivatives have been shown to possess significant anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of selected quinazolinone derivatives in the carrageenan-induced paw edema model.

Compound IDDose (mg/kg)Inhibition of Edema (%)Reference DrugDose (mg/kg)Inhibition of Edema (%)Citation
Emorfazone -----[16]
Indomethacin 5----[17]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema assay is a standard in vivo model for evaluating acute inflammation and screening for anti-inflammatory drugs.[16][18]

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • Carrageenan solution (1% w/v in sterile saline)

  • Quinazolinone derivative

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the animals into groups (e.g., control, positive control, and test groups for different doses of the quinazolinone derivative).

  • Compound Administration: Administer the quinazolinone derivative or the positive control orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[17][18]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GroupAnimals [label="Group animals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AdministerCompound [label="Administer quinazolinone\nor control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wait [label="Wait for pre-treatment\ntime (30-60 min)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; InjectCarrageenan [label="Inject carrageenan\ninto paw", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MeasurePawVolume [label="Measure paw volume\nat intervals (1-5h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AnalyzeData [label="Calculate % inhibition\nof edema", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> GroupAnimals; GroupAnimals -> AdministerCompound; AdministerCompound -> Wait; Wait -> InjectCarrageenan; InjectCarrageenan -> MeasurePawVolume; MeasurePawVolume -> AnalyzeData; AnalyzeData -> End; } . Caption: Carrageenan-Induced Paw Edema Workflow.

Anticonvulsant Activity: Targeting Neurological Disorders

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several quinazolinone derivatives have demonstrated potent anticonvulsant activity in preclinical models. Their mechanism of action is often associated with the modulation of GABAa receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[19]

Quantitative Anticonvulsant Activity Data

The following table presents the median effective dose (ED50) of selected quinazolinone derivatives in the maximal electroshock (MES) seizure test, a common preclinical model for generalized tonic-clonic seizures.

Compound IDED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (TD50/ED50)Reference DrugED50 (mg/kg)Citation
5f 28.90--Phenytoin-[20]
5b 47.38--Phenytoin-[20]
5c 56.40--Phenytoin-[20]
6o 88.02>2250>25.5Phenytoin-[21]
6q 94.6>2460>26.0Phenytoin-[21]
5b 152--Methaqualone200[22]
5c 165--Methaqualone200[22]
5d 140--Methaqualone200[22]
Signaling Pathway Diagram

// Nodes GABA [label="GABA", fillcolor="#FBBC05", fontcolor="#202124"]; GABAaR [label="GABAa Receptor\n(Chloride Channel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinazolinone [label="Quinazolinone\nModulator", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cl_influx [label="Chloride Ion\nInflux", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hyperpolarization [label="Neuronal\nHyperpolarization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ReducedExcitability [label="Reduced Neuronal\nExcitability", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AnticonvulsantEffect [label="Anticonvulsant\nEffect", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges GABA -> GABAaR [label="Binds"]; Quinazolinone -> GABAaR [label="Potentiates"]; GABAaR -> Cl_influx [label="Opens"]; Cl_influx -> Hyperpolarization; Hyperpolarization -> ReducedExcitability; ReducedExcitability -> AnticonvulsantEffect; } . Caption: GABAa Receptor Modulation by Quinazolinones.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The maximal electroshock (MES) test is a preclinical model used to identify anticonvulsant drugs that are effective against generalized tonic-clonic seizures.[9][23]

Materials:

  • Rodents (e.g., mice or rats)

  • Electroconvulsive shock device with corneal electrodes

  • Quinazolinone derivative

  • Positive control (e.g., Phenytoin)

  • Electrode solution (e.g., saline)

Procedure:

  • Animal Grouping and Compound Administration: Divide animals into groups and administer the quinazolinone derivative or a positive control at various doses. The control group receives the vehicle.

  • Electrode Application: At the time of peak drug effect, apply corneal electrodes to the animal. A drop of saline can be applied to the eyes to ensure good electrical contact.[9]

  • Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) through the corneal electrodes.[9]

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this phase is considered protection.[23]

  • Data Analysis: Calculate the percentage of animals protected in each group and determine the median effective dose (ED50).

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GroupAndDose [label="Group animals and\nadminister compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WaitPeakEffect [label="Wait for peak\ndrug effect", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ApplyElectrodes [label="Apply corneal\nelectrodes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DeliverShock [label="Deliver maximal\nelectroshock", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ObserveSeizure [label="Observe for tonic\nhindlimb extension", fillcolor="#34A853", fontcolor="#FFFFFF"]; RecordProtection [label="Record protection", fillcolor="#34A853", fontcolor="#FFFFFF"]; AnalyzeData [label="Calculate ED50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> GroupAndDose; GroupAndDose -> WaitPeakEffect; WaitPeakEffect -> ApplyElectrodes; ApplyElectrodes -> DeliverShock; DeliverShock -> ObserveSeizure; ObserveSeizure -> RecordProtection; RecordProtection -> AnalyzeData; AnalyzeData -> End; } . Caption: Maximal Electroshock (MES) Test Workflow.

Conclusion

The quinazolinone scaffold continues to be a rich source of biologically active compounds with therapeutic potential across a range of diseases. The versatility of its chemical structure allows for fine-tuning of its pharmacological properties, leading to the development of potent and selective inhibitors of various biological targets. This technical guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities of quinazolinone derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows. It is anticipated that continued research and development in this area will lead to the discovery of new and improved quinazolinone-based drugs for the treatment of human diseases.

References

A Technical Guide to 6,7-dimethoxy-1H-quinazolin-4-one: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6,7-dimethoxy-1H-quinazolin-4-one, a key heterocyclic compound that serves as a fundamental scaffold in the development of therapeutic agents. This document details its physicochemical properties, synthesis protocols, and its significant role as a precursor for potent enzyme inhibitors, particularly in the field of oncology.

Core Properties and Data

This compound, identified by the CAS number 13794-72-4 , is a solid, crystalline compound.[1] Its chemical structure is foundational for the design of numerous biologically active molecules.

Physicochemical and Identification Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 13794-72-4[2]
Molecular Formula C₁₀H₁₀N₂O₃[2]
Molecular Weight 206.20 g/mol [2]
Appearance White to almost white crystalline powder[1]
Melting Point 298 °C
Purity >98.0% (HPLC)
IUPAC Name This compound[2]
Synonyms 6,7-dimethoxy-4(3H)-quinazolinone, 6,7-dimethoxy-3,4-dihydroquinazolin-4-one, 6,7-dimethoxy-4-hydroxyquinazoline

Biological Significance and Mechanism of Action

The quinazoline core, and specifically the 6,7-dimethoxy substituted variant, is a "privileged scaffold" in medicinal chemistry. This is due to its ability to form the structural basis for inhibitors of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[3][4] Dysregulation of the EGFR signaling pathway is a critical factor in the proliferation and survival of various cancer cells.[3]

Derivatives of this compound act as ATP-competitive inhibitors. They bind to the ATP-binding site within the intracellular kinase domain of EGFR, preventing the autophosphorylation and subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) pathway.[3][5] This blockade of signal transduction ultimately inhibits tumor cell growth, proliferation, and survival.[6]

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling cascade and the point of intervention for quinazoline-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Autophosphorylation recruits ADP ADP SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription ATP ATP ATP->EGFR Phosphorylation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Assay_Workflow A 1. Compound Dispensing Add test compounds and controls (DMSO) to 384-well plate. B 2. Enzyme/Substrate Addition Add EGFR enzyme and peptide substrate mix to all wells. A->B C 3. Pre-incubation Incubate for 15 min at RT to allow compound-enzyme interaction. B->C D 4. Reaction Initiation Add ATP to all wells to start the kinase reaction. C->D E 5. Kinase Reaction Incubate for 60 min at RT. D->E F 6. Reaction Termination Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min. E->F G 7. Signal Generation Add Kinase Detection Reagent to convert ADP to ATP and generate light. Incubate 30-60 min. F->G H 8. Data Acquisition Measure luminescence using a plate reader. G->H I 9. Data Analysis Calculate % inhibition relative to controls and determine IC50 values. H->I

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,7-dimethoxy-1H-quinazolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 6,7-dimethoxy-1H-quinazolin-4-one and its derivatives. The quinazoline scaffold is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antihypertensive properties. The methods outlined below are based on established literature procedures, offering robust and adaptable pathways for synthesizing these valuable compounds.

I. Overview of Synthetic Strategies

The synthesis of the this compound core typically begins with a substituted anthranilic acid precursor. The most common and reliable methods involve either a one-pot reaction with formamide or a two-step process via a benzoxazinone intermediate. A high-yield method starting from the methyl ester of the anthranilic acid has also been well-documented. These strategies offer versatility for creating a library of derivatives by modifying the starting materials or introducing substituents at various stages.

A general workflow for the primary synthetic routes is depicted below.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product A 4,5-Dimethoxyanthranilic Acid C 6,7-Dimethoxy-3,1-benzoxazin-4-one A->C Acetic Anhydride Z This compound A->Z Formamide (One-Pot) B Methyl 4,5-Dimethoxyanthranilate D Formamidinium Salt Intermediate B->D POCl3 / DMF C->Z NH4OH D->Z NH4OH G start Start react Combine 4,5-Dimethoxyanthranilic Acid and Formamide start->react heat Heat mixture to 130-140°C for 2-3 hours react->heat precipitate Pour mixture over ice to precipitate product heat->precipitate filter Collect solid by vacuum filtration precipitate->filter wash Wash with cold water filter->wash dry Dry and recrystallize from ethanol/methanol wash->dry end Pure 6,7-Dimethoxy-1H- quinazolin-4-one dry->end

Application Notes and Protocols: 6,7-dimethoxy-1H-quinazolin-4-one in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1] Specifically, the 6,7-dimethoxy-1H-quinazolin-4-one moiety and its derivatives have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] These compounds often target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in cancer cell proliferation, survival, and angiogenesis.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound and its derivatives in kinase inhibitor assays.

Mechanism of Action

Derivatives of this compound primarily act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This action prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that promote cell growth and survival.[2][4] Some derivatives have also been shown to exhibit non-competitive inhibition, suggesting alternative binding modes.[2][4] The dimethoxy substitution at the 6 and 7 positions of the quinazoline ring has been shown to contribute to increased cytotoxic and kinase inhibitory activity.[2][4]

Data Presentation

The following tables summarize the in vitro kinase inhibitory and antiproliferative activities of various derivatives of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of 6,7-dimethoxy-quinazolin-4-one Derivatives

Compound IDTarget KinaseIC50 (µM)Assay TypeReference CompoundReference IC50 (µM)
Compound 2iCDK20.173 ± 0.012Not SpecifiedImatinib0.131 ± 0.015
Compound 3iCDK20.177 ± 0.032Not SpecifiedImatinib0.131 ± 0.015
Compound 2hEGFR0.102 ± 0.014Not SpecifiedErlotinib0.056 ± 0.012
Compound 2iEGFR0.097 ± 0.019Not SpecifiedErlotinib0.056 ± 0.012
Compound 3hEGFR0.128 ± 0.016Not SpecifiedErlotinib0.056 ± 0.012
Compound 3iEGFR0.181 ± 0.011Not SpecifiedErlotinib0.056 ± 0.012
Compound 12nc-Met0.030 ± 0.008Caliper motility shift assayCabozantinibNot Specified
Compound 6cEGFR0.083 ± 0.005Not SpecifiedStaurosporineNot Specified
Compound 6cVEGFR-20.076 ± 0.004Not SpecifiedStaurosporineNot Specified
Compound 6cHER20.138 ± 0.07Not SpecifiedStaurosporineNot Specified
Compound 6cCDK20.183 ± 0.01Not SpecifiedStaurosporineNot Specified

Data compiled from multiple sources for illustrative purposes.[2][5][6]

Table 2: Antiproliferative Activity of 6,7-dimethoxy-quinazolin-4-one Derivatives against Cancer Cell Lines

Compound IDCell LineIC50 (µg/mL)Assay TypeReference CompoundReference IC50 (µg/mL)
Compound 12SKBR36.75 ± 0.36Not SpecifiedTrastuzumab7.58 ± 0.42
Compound 14SKBR38.92 ± 0.61Not SpecifiedTrastuzumab7.58 ± 0.42
Compound 12TZB_SKBR3 (Trastuzumab-resistant)7.61 ± 0.44Not SpecifiedTrastuzumab25.89 ± 1.34
Compound 14TZB_SKBR3 (Trastuzumab-resistant)9.53 ± 0.49Not SpecifiedTrastuzumab25.89 ± 1.34
Compound 12nA5497.3 ± 1.0 (µM)Not SpecifiedNot SpecifiedNot Specified
Compound 12nMCF-76.1 ± 0.6 (µM)Not SpecifiedNot SpecifiedNot Specified
Compound 12nMKN-4513.4 ± 0.5 (µM)Not SpecifiedNot SpecifiedNot Specified

Data compiled from multiple sources for illustrative purposes.[5][7][8]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a cell-free enzymatic assay to measure the direct inhibitory effect of test compounds on kinase activity by quantifying the amount of ADP produced.[9]

Materials:

  • Recombinant human kinase enzyme (e.g., EGFR, HER2)

  • Kinase substrate (e.g., Poly (Glu, Tyr))

  • ATP (Adenosine Triphosphate)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well or 96-well plates (white, opaque)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • To each well of the plate, add the test compound dilution.

    • Add the kinase enzyme and substrate mixture to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow for compound binding to the enzyme.[9]

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final reaction volume is typically 5-50 µL. Incubate at 30°C for 40-60 minutes.[9]

  • Terminate Reaction and Detect ADP: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9]

  • Luminescence Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a luciferase reaction to produce light.[9]

  • Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, and then measure the luminescence with a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of test compounds on the proliferation of cancer cell lines.[3]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, SKBR3)

  • Complete culture medium

  • Test Compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.[3]

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include a DMSO-only vehicle control.[9]

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[9]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[3]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization ATP ATP EGFR->ATP Activates Kinase Domain RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Signal Transduction PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Signal Transduction Quinazoline 6,7-dimethoxy-1H- quinazolin-4-one Quinazoline->EGFR Inhibition ADP ADP ATP->ADP Phosphorylation P P Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR Signaling Pathway Inhibition by this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of This compound Reaction_Setup Add Compound, Kinase, and Substrate to Plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Reaction_Setup Incubation1 Incubate for Compound Binding Reaction_Setup->Incubation1 Reaction_Start Add ATP to Initiate Reaction Incubation1->Reaction_Start Incubation2 Incubate for Kinase Reaction Reaction_Start->Incubation2 Reaction_Stop Add ADP-Glo™ Reagent to Stop Reaction Incubation2->Reaction_Stop Signal_Gen Add Kinase Detection Reagent Reaction_Stop->Signal_Gen Luminescence_Read Measure Luminescence Signal_Gen->Luminescence_Read Data_Analysis Calculate % Inhibition and Determine IC50 Luminescence_Read->Data_Analysis

References

Application Notes and Protocols: Cytotoxicity of 6,7-dimethoxy-1H-quinazolin-4-one and its Derivatives on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cytotoxic effects of 6,7-dimethoxy-1H-quinazolin-4-one and its derivatives against various cancer cell lines. This document includes a summary of reported cytotoxic activities, detailed protocols for assessing cytotoxicity, and a discussion of the potential mechanisms of action.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties. The this compound scaffold, in particular, has been a focal point for the development of novel therapeutic agents. These compounds have been shown to exert their cytotoxic effects through the modulation of various cellular signaling pathways critical for cancer cell proliferation and survival.

Data Presentation: Cytotoxicity of 6,7-dimethoxy-quinazolin-4-one Derivatives

While specific cytotoxic data for the parent compound, this compound, is not extensively reported in publicly available literature, numerous studies have demonstrated the potent anticancer activity of its derivatives. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 6,7-dimethoxy-quinazolin-4-one derivatives against a panel of human cancer cell lines.

Derivative TypeCompound IDCancer Cell LineIC50 (µM)Reference
Substituted 2-phenyl derivatives7c HCT116p53(+/+) (Colon)0.7[1]
7c HCT116p53(-/-) (Colon)1.7[1]
2-thioacetohydrazide derivatives3j MCF-7 (Breast)0.20 ± 0.02[2]
3g A2780 (Ovarian)0.14 ± 0.03[2]
4-Anilino derivativesRB1 HCT116 (Colon)-[3]
RB1 K562 (Leukemia)-[3]
RB1 SKBR3 (Breast)-[3]
4-(3'-bromo-4'-hydroxylphenyl)-amino derivativeWHI-P154 U373 (Glioblastoma)Micromolar range[4]
WHI-P154 U87 (Glioblastoma)Micromolar range[4]

Note: The activity of compound RB1 was reported as potent and comparable to cisplatin, but specific IC50 values were not provided in the abstract.[3]

Experimental Protocols

A standard and widely used method for assessing the in vitro cytotoxicity of chemical compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Cytotoxicity Assay Protocol

1. Principle:

The MTT assay is a colorimetric assay that measures cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

2. Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • This compound or its derivatives

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • MTT solution (5 mg/mL in sterile Phosphate Buffered Saline (PBS))

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

3. Procedure:

  • Cell Seeding:

    • Harvest cancer cells from a sub-confluent culture using trypsinization.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the compound concentration (usually on a logarithmic scale).

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, or 72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading (570 nm) formazan_solubilization->absorbance viability_calc % Cell Viability Calculation absorbance->viability_calc ic50 IC50 Determination viability_calc->ic50

Caption: Workflow of the MTT cytotoxicity assay.

Potential Signaling Pathway

Quinazolinone derivatives are known to target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overactivated in cancer. Inhibition of these receptors can block downstream signaling pathways like the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis.

signaling_pathway Potential Signaling Pathway Targeted by Quinazolinone Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Quinazolinone This compound (and derivatives) Quinazolinone->EGFR Inhibition Quinazolinone->VEGFR Inhibition

Caption: Inhibition of RTK signaling by quinazolinones.

Mechanism of Action

Derivatives of this compound have been reported to exert their anticancer effects through various mechanisms:

  • Tyrosine Kinase Inhibition: Many quinazolinone derivatives are potent inhibitors of receptor tyrosine kinases such as EGFR, VEGFR, and HER2.[2][5] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways essential for cell growth and proliferation.

  • Induction of Apoptosis: These compounds can induce programmed cell death (apoptosis) in cancer cells. This is often characterized by morphological changes, DNA fragmentation, and the activation of caspases.[6]

  • Cell Cycle Arrest: Some derivatives have been shown to arrest the cell cycle at specific phases, such as G2/M, preventing cancer cells from dividing and proliferating.[6]

  • Anti-Angiogenic Effects: By inhibiting VEGFR, certain derivatives can block the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize.[3]

The specific mechanism of action can vary depending on the exact chemical structure of the derivative and the genetic background of the cancer cell line being tested. Further research is needed to elucidate the precise molecular targets of this compound itself.

References

Application Notes and Protocols for Evaluating Quinazolinone-Based Compounds Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of quinazolinone-based compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Quinazolinone derivatives are a significant class of heterocyclic compounds recognized for their broad pharmacological activities, including potent anticancer properties.[1][2] Many of these compounds exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation and survival.[3][4][5] The MTT assay is a widely used colorimetric method to quantify the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][7][8]

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[8][9] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[7][8] The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured using a spectrophotometer, typically between 500 and 600 nm.[7] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[8][9]

Experimental Protocol

This protocol outlines the steps for determining the cytotoxic effects and IC50 (half-maximal inhibitory concentration) values of quinazolinone-based compounds.

Materials:

  • Quinazolinone-based compounds

  • Cancer cell lines (e.g., MCF-7, HT-29)[1][2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)[9][10]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO)[11], or 10% SDS in 0.01 N HCl[12])

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Determine cell viability (e.g., using Trypan blue exclusion). Viability should be above 90%.

    • Seed cells into a 96-well plate at an optimized density (typically 1 x 10⁴ to 1.5 x 10⁵ cells/ml) in a final volume of 100 µL of complete culture medium per well.[13]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[1][13]

  • Compound Treatment:

    • Prepare a stock solution of the quinazolinone-based compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially to determine the approximate IC50 value.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the quinazolinone compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control (medium only).

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]

    • Incubate the plate for 1 to 4 hours at 37°C.[14] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[1]

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[1][13]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[10]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[11][13] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

    • Read the plate within 1 hour of adding the solubilization solution.[10]

Data Analysis:

  • Calculate Percentage of Cell Viability:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • The percentage of cell viability is calculated using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 Value:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.[15]

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[15][16] Software such as GraphPad Prism or even Excel with appropriate add-ins can be used for this analysis.[16][17][18]

Data Presentation

The cytotoxic activity of quinazolinone-based compounds is typically summarized by their IC50 values. The following table provides an example of how to present this data for clear comparison.

Compound IDTarget Cell LineExposure Time (h)IC50 (µM)
Quinazolinone AMCF-7 (Breast Cancer)485.8
Quinazolinone BMCF-7 (Breast Cancer)4812.3
Quinazolinone CHT-29 (Colon Cancer)488.1
Quinazolinone DHT-29 (Colon Cancer)4815.6
Reference DrugMCF-7 (Breast Cancer)48Value
Reference DrugHT-29 (Colon Cancer)48Value

Visualizations

Experimental Workflow:

The following diagram illustrates the key steps of the MTT assay protocol.

MTT_Workflow start Start cell_seeding Cell Seeding (1x10^4 - 1.5x10^5 cells/well) start->cell_seeding incubation_24h Incubation (24h at 37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment Quinazolinone Compound Treatment (Serial Dilutions) incubation_24h->compound_treatment incubation_treatment Incubation (24h, 48h, or 72h) compound_treatment->incubation_treatment mtt_addition Add MTT Reagent (10 µL of 5 mg/mL) incubation_treatment->mtt_addition incubation_mtt Incubation (1-4h at 37°C) mtt_addition->incubation_mtt solubilization Formazan Solubilization (100 µL DMSO) incubation_mtt->solubilization absorbance_reading Measure Absorbance (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (% Viability, IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Signaling Pathways Targeted by Quinazolinone Compounds:

Quinazolinone derivatives have been shown to exert their anticancer effects by modulating various signaling pathways. The diagram below provides a simplified overview of some key pathways.

Quinazolinone_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Wnt Wnt/ β-catenin Wnt->Proliferation Quinazolinone Quinazolinone Compounds Quinazolinone->EGFR Inhibition Quinazolinone->PI3K Inhibition Quinazolinone->Wnt Inhibition

Caption: Key signaling pathways inhibited by quinazolinone compounds.

Troubleshooting and Considerations

  • Compound Interference: Some colored compounds can interfere with the absorbance readings. It is important to run a control with the compound in the medium without cells to check for any intrinsic absorbance.

  • Incomplete Solubilization: Ensure complete dissolution of the formazan crystals by adequate mixing and using a sufficient volume of solubilization solution.

  • MTT Toxicity: The MTT reagent itself can be toxic to cells, especially with prolonged incubation times.[11][19] It is crucial to optimize the incubation time.

  • Cell Density: The initial cell seeding density is critical. Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death unrelated to the compound's effect.

  • Solvent Effects: The solvent used to dissolve the quinazolinone compound (e.g., DMSO) can also be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in the culture medium is low and consistent across all wells, including the vehicle control.[9]

References

Application Notes and Protocols: Development of VEGFR-2 Inhibitors from 6,7-dimethoxy-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors based on the 6,7-dimethoxy-1H-quinazolin-4-one scaffold. This document includes summaries of biological data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Introduction

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels.[1] In many types of cancer, the VEGF/VEGFR-2 signaling pathway is dysregulated, leading to increased tumor vascularization, growth, and metastasis.[2][3] Consequently, inhibiting VEGFR-2 is a well-established and effective therapeutic strategy in oncology.[1][3] The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for numerous kinase inhibitors. This document outlines the development of novel VEGFR-2 inhibitors derived from this scaffold.

VEGFR-2 Signaling Pathway

Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3][5][6][7][8] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can effectively block these downstream signals.[3]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Gene Gene Transcription ERK->Gene AKT AKT PI3K->AKT AKT->Gene Proliferation Cell Proliferation, Migration, Survival Gene->Proliferation VEGF VEGF-A VEGF->VEGFR2 Binds Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start 6,7-dimethoxyquinazolin-4(3H)-one intermediate 4-Chloro-6,7-dimethoxyquinazoline start->intermediate Chlorination final Target Compounds intermediate->final Nucleophilic Substitution kinase_assay VEGFR-2 Kinase Assay (IC50 Determination) final->kinase_assay cell_assay Cell Proliferation Assay (e.g., MTT on HUVEC, Cancer Cells) kinase_assay->cell_assay Hit Selection xenograft Tumor Xenograft Model cell_assay->xenograft Lead Selection

References

Application Notes and Protocols: c-Met Kinase Inhibition by 6,7-dimethoxy-4-anilinoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), is a critical regulator of cellular processes including proliferation, survival, motility, and invasion.[1] Dysregulation of the c-Met signaling pathway, through overexpression, mutation, or amplification, is a key driver in the development and progression of various human cancers.[1] This makes c-Met a prime target for the development of novel anticancer therapeutics. The 6,7-dimethoxy-4-anilinoquinoline scaffold has emerged as a promising chemical foundation for potent c-Met inhibitors. This document provides detailed data and experimental protocols for researchers investigating this class of compounds.

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of a series of 6,7-dimethoxy-4-anilinoquinoline derivatives. These compounds, featuring a benzimidazole moiety, were evaluated for their ability to inhibit c-Met kinase activity and the proliferation of various human cancer cell lines.

Table 1: c-Met Kinase Inhibitory Activity of 6,7-dimethoxy-4-anilinoquinoline Derivatives

Compound IDR Group (Substituent on Phenyl Ring)c-Met IC₅₀ (µM) ± SD
12a H>50
12b 2-F1.3 ± 0.2
12c 3-F0.85 ± 0.11
12d 4-F0.23 ± 0.04
12e 4-Cl0.26 ± 0.05
12f 4-Br0.21 ± 0.03
12g 2-CH₃1.8 ± 0.3
12h 4-CH₃0.31 ± 0.06
12i 2-OCH₃2.5 ± 0.4
12j 3-OCH₃0.53 ± 0.09
12k 4-OCH₃0.44 ± 0.07
12l 4-CF₃0.15 ± 0.02
12m 4-OCF₃0.18 ± 0.03
12n 4-t-Bu0.030 ± 0.008
Cabozantinib (Positive Control)0.025 ± 0.005

Data sourced from Zhang, Q.-W., et al. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry.

Table 2: Antiproliferative Activity of 6,7-dimethoxy-4-anilinoquinoline Derivatives

Compound IDA549 (Lung Cancer) IC₅₀ (µM) ± SDMCF-7 (Breast Cancer) IC₅₀ (µM) ± SDMKN-45 (Gastric Cancer) IC₅₀ (µM) ± SD
12a >50>50>50
12b 21.5 ± 2.118.3 ± 1.535.1 ± 3.2
12c 15.4 ± 1.813.2 ± 1.128.6 ± 2.5
12d 9.8 ± 1.28.5 ± 0.916.7 ± 1.4
12e 10.2 ± 1.39.1 ± 0.818.2 ± 1.6
12f 9.5 ± 1.18.1 ± 0.715.9 ± 1.3
12g 25.3 ± 2.422.1 ± 2.040.2 ± 3.8
12h 11.3 ± 1.49.8 ± 1.020.1 ± 1.9
12i 28.9 ± 2.725.4 ± 2.245.3 ± 4.1
12j 13.7 ± 1.511.6 ± 1.224.8 ± 2.3
12k 12.5 ± 1.310.9 ± 1.122.4 ± 2.0
12l 8.1 ± 0.97.2 ± 0.614.5 ± 1.2
12m 8.8 ± 1.07.9 ± 0.715.1 ± 1.3
12n 7.3 ± 1.06.1 ± 0.613.4 ± 0.5
Cabozantinib 6.5 ± 0.85.8 ± 0.511.7 ± 0.9

Data sourced from Zhang, Q.-W., et al. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the targeted c-Met signaling pathway and the general experimental workflows for evaluating the inhibitory compounds.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling Cascades HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Inhibitor 6,7-dimethoxy- 4-anilinoquinoline Derivative Inhibitor->cMet Inhibits Autophosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellResponse Cell Proliferation, Survival, Motility, Invasion mTOR->CellResponse RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse STAT3->CellResponse

Caption: c-Met signaling pathway and point of inhibition.

Experimental_Workflow Start Start: Compound Synthesis KinaseAssay In Vitro c-Met Kinase Assay (Mobility Shift) Start->KinaseAssay IC50_Kinase Determine Kinase IC₅₀ KinaseAssay->IC50_Kinase CellAssay Antiproliferative Assay (MTT) on Cancer Cell Lines IC50_Kinase->CellAssay Select Potent Compounds IC50_Cell Determine Cellular IC₅₀ CellAssay->IC50_Cell MechanismAssay Mechanism of Action (Western Blot) for p-c-Met IC50_Cell->MechanismAssay Validate in Cellular Context Confirm Confirm Target Engagement MechanismAssay->Confirm End Lead Optimization Confirm->End

Caption: General experimental workflow for inhibitor evaluation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

In Vitro c-Met Kinase Assay (Microfluidic Mobility Shift Assay)

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of recombinant human c-Met kinase. The principle is based on the separation of a fluorescently labeled peptide substrate from its phosphorylated product via electrophoresis in a microfluidic chip.

Materials:

  • Recombinant human c-Met enzyme (catalytic domain)

  • Fluorescently labeled peptide substrate (e.g., Srctide or Poly(Glu, Tyr) 4:1)[2][3]

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • Test Compounds (dissolved in DMSO)

  • Termination Buffer (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% Coating Reagent, 10-50 mM EDTA)

  • Microfluidic mobility-shift detection system (e.g., PerkinElmer LabChip® EZ Reader)

  • Low-volume 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 6,7-dimethoxy-4-anilinoquinoline derivatives in DMSO. Further dilute in Kinase Assay Buffer to a 4X final concentration. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup: Add 5 µL of the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.

  • Enzyme Preparation: Dilute the recombinant c-Met enzyme in Kinase Assay Buffer to a 2X final concentration. Add 10 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare a 2X substrate/ATP mixture in Kinase Assay Buffer. A typical concentration is 2 µM peptide substrate and 20 µM ATP (Note: ATP concentration should be at or near the Km for c-Met for accurate IC₅₀ determination).

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The total reaction volume is 20 µL.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Reaction Termination: Stop the reaction by adding 20 µL of Termination Buffer to each well.

  • Data Acquisition: Place the plate in the microfluidic detection system. The instrument will aspirate the samples, perform electrophoretic separation of the substrate and product, and detect the fluorescence of each.

  • Data Analysis: The instrument software calculates the ratio of phosphorylated product to the sum of product and unphosphorylated substrate. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effects of the compounds.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, MKN-45)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test Compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Reading: Gently shake the plate for 10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value using a dose-response curve.

Western Blot Analysis for c-Met Phosphorylation

This protocol is used to confirm that the compounds inhibit the c-Met signaling pathway within the cell by detecting changes in the phosphorylation status of the c-Met receptor.

Materials:

  • Human cancer cell line with c-Met expression (e.g., A549, MKN-45)

  • Serum-free cell culture medium

  • Hepatocyte Growth Factor (HGF), human recombinant

  • Test Compounds (dissolved in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM Na₃VO₄, 1 mM NaF, and protease inhibitor cocktail).[4][5]

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-β-actin (loading control).

  • HRP-conjugated secondary antibody

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Starvation: Plate cells in 6-well plates and grow to 70-80% confluency. The day before treatment, replace the growth medium with serum-free medium and incubate overnight to reduce basal receptor phosphorylation.

  • Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of the 6,7-dimethoxy-4-anilinoquinoline derivative (or vehicle control) for 2-4 hours.

  • HGF Stimulation: To induce c-Met phosphorylation, stimulate the cells by adding HGF to the medium at a final concentration of 20-50 ng/mL for 10-15 minutes at 37°C.[6][7] A non-stimulated control should be included.

  • Cell Lysis: Immediately after stimulation, place the plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.

  • Add 100-150 µL of ice-cold cell lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total c-Met and the loading control (β-actin), the membrane can be stripped of the first set of antibodies and re-probed with the respective primary antibodies.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated c-Met to total c-Met, demonstrating the inhibitory effect of the compound.

References

Application Notes and Protocols: Anti-Angiogenic Effect of Novel 4-Anilino-6,7-dimethoxy Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives, particularly those with a 4-anilino-6,7-dimethoxy substitution pattern, represent a promising class of compounds in the development of targeted anti-cancer therapies.[1][2] A significant aspect of their anti-tumor activity stems from their ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] These compounds primarily exert their anti-angiogenic effects by targeting key receptor tyrosine kinases (RTKs) involved in the angiogenic signaling cascade, most notably the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, these derivatives block downstream signaling pathways essential for endothelial cell proliferation, migration, and survival.[3] This document provides detailed application notes and experimental protocols for evaluating the anti-angiogenic properties of novel 4-anilino-6,7-dimethoxy quinazoline derivatives.

Mechanism of Action: Targeting the VEGF/VEGFR-2 Signaling Pathway

The anti-angiogenic activity of 4-anilino-6,7-dimethoxy quinazoline derivatives is predominantly mediated through the inhibition of the VEGF/VEGFR-2 signaling pathway.[4] Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that, upon binding to its receptor VEGFR-2 on endothelial cells, triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[4] This activation initiates a cascade of downstream signaling events, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which collectively promote endothelial cell proliferation, migration, survival, and permeability, leading to the formation of new blood vessels. The 4-anilino-6,7-dimethoxy quinazoline derivatives act as ATP-competitive inhibitors at the kinase domain of VEGFR-2, thereby preventing its autophosphorylation and blocking the entire downstream signaling cascade.[3]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 P VEGFR2->P1 Autophosphorylation PI3K PI3K P1->PI3K PLCg PLCγ P1->PLCg P2 P P3 P P4 P Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70s6k p70s6k mTOR->p70s6k Angiogenesis Angiogenesis (Proliferation, Migration, Survival) p70s6k->Angiogenesis PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Quinazoline 4-Anilino-6,7-dimethoxy Quinazoline Derivative Quinazoline->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of 4-anilino-6,7-dimethoxy quinazoline derivatives.

Quantitative Data Presentation

The following tables summarize the inhibitory activities of representative 4-anilino-6,7-dimethoxy quinazoline derivatives against VEGFR-2 and various cancer cell lines.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity

Compound IDVEGFR-2 IC50 (µM)Reference CompoundReference IC50 (µM)
14b0.016--
SQ20.014Cabozantinib0.0045
8h0.06027Sorafenib0.05543
8l0.0935Sorafenib0.05543
9d0.047 (MCF-7)Sorafenib-
8a0.067 (MCF-7)Sorafenib-

Table 2: In Vitro Anti-proliferative Activity against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
SQ2HT-293.38Cabozantinib9.10
SQ2COLO-20510.55Cabozantinib10.66
8hMCF-74.92Sorafenib5.47
8l-14.37Sorafenib9.18
8aMCF-70.6955Sorafenib0.1283
8aHepG-20.1871Sorafenib0.0844
8aK-5620.1884Sorafenib0.0606
8dA4311.99Vandetanib10.62
8dHUVEC3.83Vandetanib5.75
RB1HCT116PotentCisplatinComparable
RB1K562PotentCisplatinComparable
RB1SKBR3PotentCisplatinComparable

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-angiogenic effects of novel 4-anilino-6,7-dimethoxy quinazoline derivatives are provided below.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Kinase_Assay VEGFR-2 Kinase Inhibition Assay Data_Analysis Data Analysis (IC50, % Inhibition) Kinase_Assay->Data_Analysis Proliferation_Assay HUVEC Proliferation (MTT Assay) Migration_Assay HUVEC Migration (Wound Healing Assay) Proliferation_Assay->Migration_Assay Tube_Formation_Assay HUVEC Tube Formation Assay Migration_Assay->Tube_Formation_Assay CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay Tube_Formation_Assay->CAM_Assay Xenograft_Model Tumor Xenograft Model CAM_Assay->Xenograft_Model Xenograft_Model->Data_Analysis Start Compound Synthesis & Characterization Start->Kinase_Assay Start->Proliferation_Assay

Caption: General experimental workflow for evaluating the anti-angiogenic activity of novel compounds.

VEGFR-2 Kinase Inhibition Assay (ELISA-based)

Objective: To determine the direct inhibitory effect of the test compounds on VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2

  • VEGFR-2 kinase assay kit (containing kinase buffer, ATP, and substrate peptide)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Sorafenib, Vandetanib)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a 4x reaction cocktail containing the VEGFR-2 enzyme in kinase buffer.

  • Add the test compound at various concentrations (e.g., 0.1 to 100 µM) or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add the 4x reaction cocktail to each well and incubate for 5-10 minutes at room temperature.

  • Initiate the kinase reaction by adding a 2x ATP/substrate peptide cocktail to each well.

  • Incubate the plate for 30-60 minutes at 37°C.

  • Stop the reaction according to the kit manufacturer's instructions.

  • Perform the ELISA-based detection of substrate phosphorylation as per the kit protocol.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

HUVEC Proliferation Assay (MTT Assay)

Objective: To assess the effect of the test compounds on the proliferation of human umbilical vein endothelial cells (HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • VEGF (Vascular Endothelial Growth Factor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well tissue culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in EGM-2 supplemented with 10% FBS and allow them to adhere overnight.

  • Starve the cells in a low-serum (e.g., 0.5% FBS) medium for 4-6 hours.

  • Treat the cells with various concentrations of the test compounds in the presence or absence of a pro-angiogenic stimulus like VEGF (e.g., 20 ng/mL).

  • Incubate the plate for 48-72 hours in a CO2 incubator.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition and determine the IC50 value.

HUVEC Migration Assay (Wound Healing/Scratch Assay)

Objective: To evaluate the effect of the test compounds on the migration of HUVECs.

Materials:

  • HUVECs

  • EGM-2 medium

  • Test compounds dissolved in DMSO

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip or a cell scraper

  • Microscope with a camera

Protocol:

  • Seed HUVECs in a multi-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Add fresh low-serum medium containing various concentrations of the test compounds.

  • Capture images of the wound at 0 hours.

  • Incubate the plate at 37°C in a CO2 incubator.

  • Capture images of the same wound area at different time points (e.g., 6, 12, and 24 hours).

  • Measure the width or area of the wound at each time point and calculate the percentage of wound closure.

HUVEC Tube Formation Assay

Objective: To assess the ability of the test compounds to inhibit the formation of capillary-like structures by HUVECs.

Materials:

  • HUVECs

  • EGM-2 medium

  • Matrigel or a similar basement membrane extract

  • Test compounds dissolved in DMSO

  • 96-well tissue culture plates

  • Microscope with a camera

Protocol:

  • Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.

  • Allow the Matrigel to solidify by incubating the plate at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in low-serum medium containing various concentrations of the test compounds.

  • Seed the HUVEC suspension onto the solidified Matrigel.

  • Incubate the plate for 4-18 hours at 37°C in a CO2 incubator.

  • Observe and capture images of the tube-like structures using a microscope.

  • Quantify the tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops.

Chick Chorioallantoic Membrane (CAM) Assay

Objective: To evaluate the in vivo anti-angiogenic activity of the test compounds.

Materials:

  • Fertilized chicken eggs

  • Egg incubator (37.5°C, 60-80% humidity)

  • Test compounds dissolved in a suitable solvent

  • Sterile filter paper discs or sponges

  • Stereomicroscope

Protocol:

  • Incubate fertilized chicken eggs for 3-4 days.

  • Create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

  • Place a sterile filter paper disc or sponge saturated with the test compound solution onto the CAM. A vehicle control should be used in parallel.

  • Seal the window and return the eggs to the incubator for another 48-72 hours.

  • Observe the CAM under a stereomicroscope and capture images.

  • Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the disc/sponge. A significant reduction in blood vessel formation compared to the control indicates anti-angiogenic activity.[5]

References

Application Notes and Protocols for 6,7-dimethoxy-1H-quinazolin-4-one as a Chemical Probe for Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dimethoxy-1H-quinazolin-4-one belongs to the quinazolinone class of heterocyclic compounds, a scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Several derivatives of quinazolinone have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, motility, and intracellular transport. These agents often bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate tubulin function and to screen for novel anticancer agents. While specific quantitative data for this exact molecule is not extensively published, the provided protocols are based on established methods for characterizing tubulin inhibitors, with representative data from structurally related 6,7-dimethoxyquinazoline derivatives.

Mechanism of Action

Quinazolinone-based tubulin inhibitors typically function as microtubule-destabilizing agents. By binding to the colchicine site on β-tubulin, they prevent the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics is central to their cytotoxic effects. The subsequent mitotic arrest activates the spindle assembly checkpoint, ultimately leading to programmed cell death (apoptosis).

G cluster_0 Cellular Effects of this compound A 6,7-dimethoxy-1H- quinazolin-4-one B β-Tubulin (Colchicine Binding Site) A->B Binds to C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Arrest (G2/M Phase) D->E F Apoptosis E->F Leads to

Caption: Proposed mechanism of action for this compound.

Data Presentation

The following tables summarize quantitative data for representative quinazolinone-based tubulin inhibitors, providing a reference for the expected potency of compounds with this scaffold.

Table 1: In Vitro Tubulin Polymerization Inhibition

Compound ReferenceScaffoldIC50 (µM) for Tubulin Polymerization Inhibition
Analogue G132-aryl-4-amide-quinoline13.5[1][2]
Compound 19cQuinazolinePotent inhibitor (data not quantified)[3]
Compound 4aN-aryl 1,2,3,4-tetrahydroquinoline0.85[4]
Compound 392-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-oneComplete inhibition (data not quantified)[5]
Compound 642-(2-methoxystyryl)quinazolin-4(3H)-oneReduced microtubule formation[5]

Table 2: Cytotoxicity in Human Cancer Cell Lines

Compound ReferenceCell LineGI50/IC50 (µM)
Derivative 7cHCT116p53(+/+)0.7[6]
Derivative 7cHCT116p53(-/-)1.7[6]
Compound Q19HT-290.051[7]
Compound 4a4SKOV30.0027[8]
Compound 19cK562, HepG2, KB, HCT-8, MDA-MB-231Noteworthy potency[3]
HoLu-12OSCC cellsSignificant reduction in viability[9]

Disclaimer: The data presented is for structurally related quinazolinone derivatives and should be used as a general guide for the potential activity of this compound.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of the test compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.

G cluster_0 Tubulin Polymerization Assay Workflow A Prepare Tubulin Reaction Mix B Add Test Compound (6,7-dimethoxy-1H- quinazolin-4-one) A->B C Incubate at 37°C to Initiate Polymerization B->C D Measure Absorbance (340 nm) over Time C->D E Analyze Data & Determine IC50 D->E

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

  • GTP (100 mM stock)

  • Test compound (this compound) dissolved in DMSO

  • Positive control (e.g., colchicine)

  • Vehicle control (DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader

Protocol:

  • Prepare the tubulin reaction mixture on ice by diluting the tubulin stock in G-PEM buffer to a final concentration of 2-4 mg/mL.

  • Add GTP to the reaction mixture to a final concentration of 1 mM.

  • Add various concentrations of the test compound, positive control, or vehicle control to the wells of a pre-chilled 96-well plate.

  • Add the tubulin reaction mixture to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance versus time to obtain polymerization curves.

  • Calculate the rate of polymerization and determine the IC50 value for the test compound.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the microtubule network in cells treated with the test compound.

G cluster_0 Immunofluorescence Workflow A Seed Cells on Coverslips B Treat with Test Compound A->B C Fix and Permeabilize Cells B->C D Incubate with Primary Antibody (anti-α-tubulin) C->D E Incubate with Fluorescent Secondary Antibody D->E F Mount and Image E->F

Caption: Workflow for immunofluorescence staining of microtubules.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Glass coverslips

  • Cell culture medium

  • Test compound

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 18-24 hours). Include vehicle-treated cells as a negative control.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto glass slides using mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line

  • 96-well plate

  • Cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).

  • Add MTT solution to each well (10% of the total volume) and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

G cluster_0 Cell Cycle Analysis Workflow A Seed and Treat Cells with Test Compound B Harvest and Fix Cells (e.g., with 70% Ethanol) A->B C Stain DNA with Propidium Iodide (PI) B->C D Analyze by Flow Cytometry C->D E Quantify Cell Population in G1, S, G2/M Phases D->E

Caption: Workflow for cell cycle analysis by flow cytometry.

Materials:

  • Cancer cell line

  • 6-well plate

  • Cell culture medium

  • Test compound

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a promising chemical probe for the investigation of tubulin dynamics and the development of novel anticancer therapeutics. The protocols outlined in this document provide a comprehensive framework for characterizing its biological activity, from its direct effects on tubulin polymerization to its cellular consequences on cell cycle progression and viability. Researchers are encouraged to adapt these methodologies to their specific cell models and experimental questions to fully elucidate the potential of this and related quinazolinone compounds.

References

Application Notes and Protocols: Molecular Docking of 6,7-dimethoxy-1H-quinazolin-4-one Derivatives with Protein Kinases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 6,7-dimethoxy-1H-quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, particularly as anticancer agents.[1][2] These compounds frequently target protein kinases, enzymes that play a crucial role in cellular signaling pathways regulating growth, proliferation, and differentiation.[3][4] Dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[3][4] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein, providing valuable insights for drug design and optimization.[5] This document provides a summary of molecular docking studies of this compound derivatives with various protein kinases, along with detailed experimental protocols for performing such analyses.

Data Presentation: Molecular Docking of this compound Derivatives

The following tables summarize the quantitative data from molecular docking studies of various this compound derivatives with different protein kinases. These studies highlight the potential of this scaffold to interact favorably with the ATP-binding sites of these key oncogenic drivers.

Table 1: Molecular Docking Data for 6,7-dimethoxy-4-anilinoquinazoline Derivatives as VEGFR-2 Inhibitors

Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Methylbenzamide derivative 27VEGFR-2Not SpecifiedNot Specified (IC50 = 0.016 µM)[6]
RB1VEGFR-2Not SpecifiedNot Specified[7]

Table 2: Molecular Docking Data for Quinazolin-4(3H)-one Derivatives with Various Kinases

Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)Reference
2iCDK22BHENot Specified[4]
3iCDK22BHENot Specified[4]
2iEGFR3POZNot Specified[4]
3iEGFR3POZNot Specified[4]
2hEGFRNot SpecifiedNot Specified (IC50 = 0.102 µM)[4]
2iEGFRNot SpecifiedNot Specified (IC50 = 0.097 µM)[4]
3hEGFRNot SpecifiedNot Specified (IC50 = 0.128 µM)[4]
3iEGFRNot SpecifiedNot Specified (IC50 = 0.181 µM)[4]
2hHER23PP0Not Specified (IC50 = 0.138 µM)[4]
2iHER23PP0Not Specified (IC50 = 0.128 µM)[4]
3fHER23PP0Not Specified (IC50 = 0.132 µM)[4]
3gHER23PP0Not Specified (IC50 = 0.112 µM)[4]
6cCDK23TI1Not Specified (IC50 = 0.183 µM)[8]
6cEGFRNot SpecifiedNot Specified (IC50 = 0.083 µM)[8]
6cVEGFR-2Not SpecifiedNot Specified (IC50 = 0.076 µM)[8]
6cHER2Not SpecifiedNot Specified (IC50 = 0.138 µM)[8]

Table 3: Molecular Docking Data for Other Quinazoline Derivatives

Compound ID/SeriesTarget ProteinPDB IDDocking Score (kcal/mol)Reference
6,7-dimethoxy-derivativeEGFRwtNot SpecifiedNot Specified[2]
6,7-dimethoxy-derivativeVEGFR-2Not SpecifiedNot Specified[2]
QS1EGFR TK1M17-10.1[9]
QS1CDK II2KW6-8.7[9]
SGQ4EGFR Tyrosine Kinase1M17-7.46[10]
DMUQ5EGFR Tyrosine Kinase1M17-7.31[10]
6AUQ6EGFR Tyrosine Kinase1M17-6.85[10]
PTQ8EGFR Tyrosine Kinase1M17-6.74[10]

Experimental Protocols: Molecular Docking

The following protocol outlines a general workflow for performing molecular docking studies of this compound derivatives with protein kinases, based on methodologies reported in the literature.[4][5][8][10]

1. Software and Hardware Requirements:

  • Molecular Modeling Software: AutoDock Vina, PyRx, Schrödinger Suite (Maestro), GOLD, or similar.[5][8]

  • Visualization Software: PyMOL, Discovery Studio Visualizer, Chimera.[2][8]

  • Computational Hardware: A high-performance workstation or access to a computing cluster is recommended for handling complex calculations and multiple docking runs.

2. Protein Preparation:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein kinase from the Protein Data Bank (PDB) (114] Select a high-resolution structure, preferably co-crystallized with a ligand to identify the binding site.

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands, ions, or cofactors that are not essential for the binding interaction.[5]

    • Add polar hydrogen atoms to the protein structure.[5]

    • Assign appropriate atomic charges (e.g., Kollman charges).

    • Repair any missing side chains or loops if necessary, using tools available in the molecular modeling software.

    • Minimize the energy of the protein structure to relieve any steric clashes.

3. Ligand Preparation:

  • Draw the Ligand Structure: Draw the 2D structure of the this compound derivative using a chemical drawing software like ChemDraw or Maestro.[7]

  • Convert to 3D and Optimize:

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).[5] This step is crucial for obtaining a low-energy, stable conformation of the ligand.

    • Assign appropriate partial charges to the ligand atoms (e.g., Gasteiger charges).

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

4. Docking Simulation:

  • Define the Binding Site (Grid Box): Define the active site of the protein kinase where the docking simulation will be performed. This is typically a grid box centered on the co-crystallized ligand or identified through literature knowledge of the ATP-binding pocket. The size of the grid box should be sufficient to accommodate the ligand and allow for conformational sampling.

  • Run the Docking Algorithm: Execute the docking simulation using the chosen software. The docking algorithm will explore various conformations and orientations of the ligand within the defined binding site and calculate the binding energy or docking score for each pose. The Lamarckian Genetic Algorithm is a commonly used algorithm for this purpose.[10]

  • Analyze the Results:

    • The docking results will typically be presented as a ranked list of ligand poses based on their predicted binding affinities (docking scores).

    • The pose with the lowest binding energy is generally considered the most favorable binding mode.

5. Post-Docking Analysis:

  • Visualize Binding Interactions: Use molecular visualization software to analyze the binding mode of the top-ranked pose.[2]

  • Identify Key Interactions: Identify and analyze the key intermolecular interactions between the ligand and the protein, such as:

    • Hydrogen bonds: Crucial for specificity and affinity.

    • Hydrophobic interactions: Important for stabilizing the ligand in the binding pocket.

    • Pi-pi stacking and pi-alkyl interactions: Can contribute significantly to binding affinity.

  • Compare with Known Inhibitors: If available, compare the binding mode of your compound with that of a known inhibitor co-crystallized in the same protein to validate the docking protocol and gain further insights.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating key signaling pathways involving protein kinases targeted by quinazolinone derivatives and a typical workflow for molecular docking experiments.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Quinazolinone 6,7-dimethoxy-1H- quinazolin-4-one (Inhibitor) Quinazolinone->EGFR

Caption: EGFR Signaling Pathway Inhibition.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration PKC PKC PLCg->PKC Proliferation Endothelial Cell Proliferation PKC->Proliferation AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival Survival AKT->Survival NO NO eNOS->NO Permeability Vascular Permeability NO->Permeability Quinazolinone 6,7-dimethoxy-1H- quinazolin-4-one (Inhibitor) Quinazolinone->VEGFR2 Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output Protein_Prep Protein Preparation (from PDB) Grid_Generation Grid Box Generation (Define Active Site) Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Generation->Docking Pose_Analysis Pose Analysis (Binding Energy/Score) Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) Pose_Analysis->Interaction_Analysis Results Binding Mode and Affinity Interaction_Analysis->Results

References

Application Notes and Protocols: Synthesis and Anticancer Screening of 4-Anilino-6,7-dimethoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, characterization, and anticancer screening of 4-anilino-6,7-dimethoxyquinazoline derivatives. This class of compounds, which includes the well-known EGFR inhibitor Gefitinib, has been a cornerstone in the development of targeted cancer therapies.[1][2][3][4] The protocols outlined below are designed to guide researchers in the preparation and evaluation of these potent anticancer agents.

Introduction

The 4-anilino-6,7-dimethoxyquinazoline scaffold is a privileged structure in medicinal chemistry, renowned for its potent inhibitory activity against receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and, in some cases, the Vascular Endothelial Growth Factor Receptor (VEGFR).[1][5] By competitively binding to the ATP-binding site within the kinase domain of these receptors, these derivatives effectively block downstream signaling cascades that are critical for tumor cell proliferation, survival, and angiogenesis.[1][6] Mutations and overexpression of EGFR are common drivers in various cancers, making it a prime target for therapeutic intervention.[2][4] Consequently, the development of novel 4-anilino-6,7-dimethoxyquinazoline derivatives remains an active area of research to overcome drug resistance and improve therapeutic outcomes.[4]

Data Presentation: Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative 4-anilino-6,7-dimethoxyquinazoline derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Inhibitory Activity of Gefitinib Analogs and Related Derivatives

CompoundTarget(s)IC50 Value (nM)Cell LineIC50 Value (µM)Reference
PD153035 (4-(3-Bromoanilino)-6,7-dimethoxyquinazoline)EGFR0.025--[1][7]
Vandetanib VEGFR2, VEGFR3, EGFR40, 110, 500HUVEC, PC-9, A5490.06, 0.09, -[1]
Gefitinib EGFR-NCI-H1299, A549, NCI-H143714.23 ± 0.08, 15.11 ± 0.05, 20.44 ± 1.43[8]
Compound 4b (Gefitinib-1,2,3-triazole derivative)--NCI-H1299, A549, NCI-H14374.42 ± 0.24, 3.94 ± 0.01, 1.56 ± 0.06[8]
Compound 4c (Gefitinib-1,2,3-triazole derivative)--NCI-H1299, A549, NCI-H14374.60 ± 0.18, 4.00 ± 0.08, 3.51 ± 0.05[8]
Compound 19h (2-nitroimidazole derivative)EGFR0.47A549, HT-29Sub-micromolar[9]
Compound 33 (imidazole derivative)--A4313[10]
F-MPG --HCC8270.0053[7]
OH-MPG --HCC8270.0020[7]

Table 2: Cytotoxicity of Novel Quinazoline Derivatives

Compound IDHCT116 (IC50 µM)K562 (IC50 µM)SKBR3 (IC50 µM)Reference
RB1 PotentPotentPotent[5]
RB4 ModerateModerateModerate[5]
RB7 ModerateModerateModerate[5]
Cisplatin (Standard) ActiveActiveActive[5]

Signaling Pathway

The primary mechanism of action for many 4-anilino-6,7-dimethoxyquinazoline derivatives is the inhibition of the EGFR signaling pathway. Upon binding of a ligand, such as EGF, the EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and invasion. The 4-anilino-6,7-dimethoxyquinazoline derivatives act as ATP-competitive inhibitors, preventing this autophosphorylation and thereby blocking the downstream signaling.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor 4-Anilino-6,7- dimethoxyquinazoline Inhibitor->EGFR Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival synthetic_workflow Start Starting Material (e.g., Substituted Anthranilic Acid) Cyclization Quinazolinone Formation Start->Cyclization Chlorination Chlorination at C4 Cyclization->Chlorination Coupling Nucleophilic Aromatic Substitution with Substituted Aniline Chlorination->Coupling Purification Purification (e.g., Column Chromatography, Recrystallization) Coupling->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product 4-Anilino-6,7-dimethoxyquinazoline Derivative Characterization->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-dimethoxy-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6,7-dimethoxy-1H-quinazolin-4-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and product purity.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] - Temperature: Verify that the reaction is conducted at the optimal temperature. Some methods require heating for several hours.[1][3] - Reagent Stoichiometry: Check the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Suboptimal Reaction Conditions - Solvent Choice: The choice of solvent can significantly impact the reaction. While Dimethylformamide (DMF) is commonly used, other solvents might be more effective depending on the specific synthetic route.[4] - Catalyst Activity: If a catalyst is used (e.g., ZnCl₂, AlCl₃), ensure it is fresh and active.[4] - Microwave-Assisted Synthesis: Consider using microwave irradiation, which has been shown to improve yields and reduce reaction times for quinazolinone synthesis.[5]
Degradation of Starting Materials or Product - Temperature Control: Avoid excessive temperatures that can lead to the decomposition of reactants or the final product. - Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

Issue 2: Presence of Significant Impurities and Side Products

Potential Cause Troubleshooting Steps
Side Reactions - Formation of N-acylanthranilic acid intermediate: In syntheses starting from anthranilic acid derivatives, the intermediate N-acylanthranilic acid may not fully cyclize. Ensure sufficient heating and appropriate dehydrating conditions. - Hydrolysis of the Product: Quinazolinones can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. Neutralize the reaction mixture during workup to the appropriate pH.[6]
Contaminated Starting Materials - Purity Check: Verify the purity of the starting materials (e.g., 4,5-dimethoxyanthranilic acid derivatives) before starting the reaction. Impurities in the starting materials can lead to the formation of side products.
Inefficient Purification - Recrystallization: Use an appropriate solvent system for recrystallization to remove impurities effectively. - Column Chromatography: If recrystallization is insufficient, purify the product using column chromatography with a suitable eluent system, such as chloroform/methanol mixtures.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and effective starting material is methyl 4,5-dimethoxyanthranilate.[7] This can be reacted with reagents like formamide or a combination of phosphorus oxychloride and dimethylformamide to yield the desired product.[7] Another route involves starting with 4,5-dimethoxy-2-nitrobenzoic acid, which is then converted through several steps to the quinazolinone.[8]

Q2: What are the key reaction parameters to control for maximizing the yield?

The key parameters to control are reaction temperature, reaction time, and the choice of solvent and catalyst. For instance, using phosphorus oxychloride in dimethylformamide often requires careful temperature control, starting at a low temperature and allowing it to warm to room temperature.[7] Microwave-assisted synthesis can offer better control over heating and significantly reduce reaction times.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] This allows you to determine when the starting materials have been consumed and the product has formed, helping to avoid unnecessarily long reaction times which can lead to side product formation.

Q4: What is a reliable method for the purification of this compound?

A common and effective purification method is recrystallization from a suitable solvent, such as methanol.[1] If significant impurities persist, column chromatography using a silica gel stationary phase and an eluent system like chloroform/methanol is recommended.[3]

Experimental Protocols

Protocol 1: Synthesis from Methyl 4,5-dimethoxyanthranilate

This protocol is adapted from a high-yield synthesis method.[7]

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4,5-dimethoxyanthranilate (1.0 mole) in dimethylformamide (800 ml).

  • Reagent Addition: Cool the solution to 10°C. To a separate flask containing dimethylformamide (700 ml), slowly add phosphorus oxychloride (1.0 mole) while maintaining the temperature at 10°C.

  • Reaction: Add the solution of methyl 4,5-dimethoxyanthranilate dropwise to the phosphorus oxychloride solution over 1 hour, keeping the temperature at 10°C.

  • Workup: Allow the reaction mixture to warm to room temperature. Pour the mixture slowly into 2 liters of water.

  • Isolation: Cool the resulting suspension to 0°C and filter the solid product.

  • Purification: Wash the solid with water and dry it over phosphorous pentoxide to obtain this compound. A reported yield for a similar reaction is 97%.[7]

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

Starting MaterialReagentsSolventConditionsYield (%)Reference
Methyl 4,5-dimethoxyanthranilatePOCl₃, DMFDMF10°C to RT97[7]
4,5-dimethoxy-2-nitrobenzoic acid1. MeOH, H₂SO₄; 2. Fe, reduction; 3. Urea, fusionMethanol, then solid phaseReflux, then fusion90 (for the first step)[8]
2-Amino-4,5-dimethoxybenzamideFormamideFormamideHeatingNot specified[6]
4,5-dimethoxy-2-aminobenzamidePotassium cyanateNot specifiedCyclizationNot specified[8]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Methyl 4,5-dimethoxyanthranilate + POCl3 / DMF reaction Stirring at 10°C, then warm to RT start->reaction workup Quench with Water reaction->workup filtration Filter Precipitate workup->filtration purification Wash with Water & Dry filtration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn suboptimal_cond Suboptimal Conditions low_yield->suboptimal_cond degradation Degradation low_yield->degradation optimize_time_temp Optimize Time & Temp incomplete_rxn->optimize_time_temp check_reagents Check Reagent Stoichiometry incomplete_rxn->check_reagents optimize_solvent_catalyst Optimize Solvent/Catalyst suboptimal_cond->optimize_solvent_catalyst degradation->optimize_time_temp inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 6,7-dimethoxy-1H-quinazolin-4-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6,7-dimethoxy-1H-quinazolin-4-one by recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Q1: My this compound fails to dissolve in the hot solvent.

Possible Causes:

  • Insufficient Solvent: The volume of the solvent may not be enough to dissolve the amount of crude product.

  • Inappropriate Solvent: The chosen solvent may have poor solvating power for your compound, even at elevated temperatures.

  • Insoluble Impurities: The crude product may contain insoluble impurities.

Solutions:

  • Gradually add more hot solvent in small portions until the solid dissolves. Be mindful not to add a large excess, as this will reduce your final yield.

  • If the compound remains insoluble after adding a significant amount of additional solvent, the solvent is likely unsuitable. A different solvent or a solvent mixture should be tested.

  • If a significant portion of the material dissolves but some solid remains, these are likely insoluble impurities. In this case, perform a hot gravity filtration to remove the solid impurities before allowing the solution to cool.[1]

Q2: No crystals are forming upon cooling the solution.

Possible Causes:

  • Excess Solvent: Too much solvent was used, and the solution is not supersaturated upon cooling.

  • Supersaturation: The solution is supersaturated, but crystallization has not been initiated.

  • Unsuitable Solvent: The compound is too soluble in the chosen solvent even at low temperatures.

Solutions:

  • Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.[1]

  • Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

  • Add a seed crystal of pure this compound to the cooled solution.

  • If the above methods fail, cool the solution in an ice bath to further decrease solubility.[1]

  • If crystallization still does not occur, the solvent is likely not appropriate. The solvent should be removed, and recrystallization should be attempted with a different solvent system.

Q3: An oil has formed instead of crystals.

Possible Causes:

  • Rapid Cooling: The solution was cooled too quickly, preventing the ordered arrangement of molecules into a crystal lattice.

  • High Impurity Level: The presence of significant impurities can disrupt crystal formation.

  • Low Melting Point: The melting point of the compound might be lower than the boiling point of the solvent, causing it to "melt" in the hot solution.

Solutions:

  • Reheat the solution to dissolve the oil. You may need to add a small amount of additional solvent. Allow the solution to cool down much more slowly. Insulating the flask can help with this.

  • If an oil persists, try adding a small amount of a "poorer" solvent (one in which the compound is less soluble) to the oily solution while it is still warm to try and induce crystallization.

  • If impurities are suspected to be the cause, consider a preliminary purification step, such as column chromatography, before recrystallization.

Q4: The yield of my recrystallized this compound is very low.

Possible Causes:

  • Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor upon cooling.

  • Premature Crystallization: The compound crystallized during hot filtration.

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which the compound is highly soluble will dissolve some of the product.

  • Incomplete Crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.

Solutions:

  • Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • To prevent premature crystallization during hot filtration, use a pre-heated funnel and receiving flask.[1] You can also add a small excess of hot solvent before filtering and then evaporate it after filtration.

  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent.

  • Ensure the solution is allowed to cool slowly to room temperature and then thoroughly chilled in an ice bath to maximize crystal formation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

An ideal solvent for recrystallization is one in which this compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents to test for quinazolinone derivatives include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane.[1] A patent for a related compound, 6,7-dimethoxy-2,4-(1H,3H)-quinazolinedione, mentions recrystallization from dilute acetic acid. Small-scale solubility tests are recommended to determine the optimal solvent or solvent system for your specific sample.

Q2: How do I perform a small-scale solubility test?

Place a small amount of your crude this compound (about 20-30 mg) in a small test tube. Add a few drops of the solvent to be tested and observe the solubility at room temperature. If it is insoluble, gently heat the test tube and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not at room temperature. After cooling, the compound should crystallize out of the solution.

Q3: What are common impurities in a synthesis of this compound?

Common impurities can include unreacted starting materials, such as 2-amino-4,5-dimethoxybenzoic acid derivatives, and by-products from the cyclization reaction. The nature of the impurities will depend on the specific synthetic route used.

Q4: How can I confirm the purity of my recrystallized product?

The purity of the recrystallized this compound can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities typically broaden the melting point range and lower the melting point.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques such as NMR (Nuclear Magnetic Resonance) and Mass Spectrometry (MS) can confirm the structure and identify the presence of any remaining impurities.

Data Presentation

SolventSolubility at 25°C (Illustrative)Solubility at Boiling Point (Illustrative)Suitability as a Recrystallization Solvent
WaterVery LowLowPoor (as a single solvent)
EthanolLowHighGood
MethanolLowHighGood
Ethyl AcetateSparingly SolubleHighGood
HexaneVery LowVery LowPoor (good as an anti-solvent)
AcetoneModerateHighPotentially Suitable
DichloromethaneModerateN/A (low boiling point)Poor
Dilute Acetic AcidLowHighPotentially Suitable[2]

Note: This table is for illustrative purposes. Actual solubilities should be determined experimentally.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound using a single solvent (e.g., ethanol).

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Glass funnel and fluted filter paper (if needed for hot filtration)

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper into the pre-heated flask.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. To maximize the yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization of this compound

This protocol is useful when no single solvent has the ideal solubility characteristics. A common solvent pair for compounds of this type is ethyl acetate and hexane.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., Ethyl Acetate)

  • "Poor" solvent (e.g., Hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent (ethyl acetate) in an Erlenmeyer flask.

  • Inducing Cloudiness: While the solution is still hot, add the "poor" solvent (hexane) dropwise with swirling until the solution becomes faintly cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent (ethyl acetate) until the cloudiness just disappears.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents (in a ratio that favors the "poor" solvent).

  • Drying: Dry the purified crystals under vacuum.

Visualization

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration clear_solution Clear Hot Solution dissolve->clear_solution No Insoluble Impurities hot_filtration->clear_solution Yes cool Slow Cooling to Room Temperature clear_solution->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: A generalized workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Synthesis of Substituted Quinazolin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted quinazolin-4-ones.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of substituted quinazolin-4-ones?

The most prevalent methods for synthesizing quinazolin-4-ones generally start from anthranilic acid or its derivatives.[1][2][3] Common co-reactants that introduce the C2 and N3 substituents include amides, aldehydes, isatoic anhydride, and various amines.[4][5][6] For instance, the Niementowski synthesis involves the condensation of an anthranilic acid derivative with an amide.[3]

Q2: I am getting a very low yield in my quinazolin-4-one synthesis. What are the primary reasons for this?

Low yields in quinazolin-4-one synthesis can be attributed to several factors:

  • Incomplete Reactions: The reaction may not have gone to completion due to insufficient heating, short reaction times, or non-optimal stoichiometry of reagents.[3]

  • Side Reactions: The formation of undesired byproducts can consume starting materials and complicate the purification process. For example, the dehydration of formamide at high temperatures can be a contributing factor in certain syntheses.[3]

  • Suboptimal Reaction Conditions: High temperatures are often necessary, which can lead to the degradation of starting materials or the desired product.[3] The choice of solvent and catalyst is also crucial for achieving high yields.[7][8]

  • Purification Losses: Significant loss of product can occur during purification steps like recrystallization.[5]

Q3: What are some common side reactions to be aware of during the synthesis of quinazolin-4-ones?

Side reactions can be a significant challenge. Depending on the synthetic route, these can include the formation of dimers, over-oxidation products, or incomplete cyclization. For example, in syntheses starting from anthranilic acid and acetic anhydride, the intermediate 2-methyl-4H-3,1-benzoxazin-4-one is susceptible to decomposition in the presence of water.

Q4: How can I improve the yield and purity of my substituted quinazolin-4-one product?

To enhance the yield and purity, consider the following optimization strategies:

  • Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for your specific substrates. Microwave-assisted synthesis can sometimes reduce reaction times and improve yields.[1]

  • Catalyst Selection: The use of an appropriate catalyst, such as p-toluenesulfonic acid, iron(III) chloride, or copper-based catalysts, can significantly improve reaction efficiency and selectivity.[4][9][8]

  • Solid-Phase Synthesis: For certain derivatives, solid-phase synthesis can facilitate purification and drive the reaction to completion.

  • Purification Techniques: Employing the right purification method is critical. Flash column chromatography and recrystallization are common methods. For challenging separations, preparative HPLC may be necessary.[10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive starting materials- Incorrect reaction temperature- Inefficient catalyst- Check the purity and integrity of your starting materials.- Optimize the reaction temperature. Some reactions require heating up to 120-140 °C.[8]- Screen different catalysts (e.g., Lewis acids, transition metals) and optimize the catalyst loading.[4][7][8]
Formation of Multiple Products/Impure Product - Side reactions due to high temperature- Non-selective reagents- Presence of water or other impurities- Attempt the reaction at a lower temperature for a longer duration.- Use more selective reagents or protecting groups if necessary.- Ensure all glassware is dry and use anhydrous solvents. The intermediate benzoxazinone is particularly sensitive to water.
Difficulty in Product Purification - Product co-elutes with starting materials or byproducts in chromatography.- Product is an oil or does not crystallize well.- Develop a new solvent system for column chromatography by testing different solvent polarities.- For recrystallization, screen a variety of solvents or solvent mixtures.[10]- If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification.
Inconsistent Yields - Variability in reaction setup- Inconsistent heating- Ensure consistent stirring and heating. Use of a microwave reactor can provide more uniform heating.- Carefully control the addition rate of reagents.

Experimental Protocols

General Procedure for Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Aminobenzamide and Aldehydes

This protocol is a generalized procedure based on common literature methods.[5]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1-1.2 equivalents) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[5][10]

Microwave-Assisted Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones

This is a two-step procedure that can be accelerated using microwave irradiation.[1]

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one

  • Mix anthranilic acid and acetic anhydride in a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor for a short period (e.g., 8-10 minutes).

  • Concentrate the mixture under vacuum to obtain the crude benzoxazinone, which is used in the next step without further purification.

Step 2: Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one

  • To the crude 2-methyl-4H-3,1-benzoxazin-4-one, add the desired primary amine and a solid support (e.g., alumina or silica gel).

  • Irradiate the mixture in a microwave reactor.

  • Extract the product from the solid support with a suitable solvent (e.g., methanol) and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Visualized Workflows

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_purification Purification cluster_end Final Product start1 2-Aminobenzamide dissolve Dissolve in DMSO start1->dissolve start2 Aldehyde start2->dissolve heat Heat (100-120 °C) dissolve->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete precipitate Pour into Ice Water cool->precipitate filter Vacuum Filtration precipitate->filter purify Recrystallization or Column Chromatography filter->purify end_product Substituted Quinazolin-4-one purify->end_product

Caption: General workflow for the synthesis of 2-substituted quinazolin-4-ones.

G cluster_troubleshooting Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Incomplete Reaction? start->check_reaction check_side_products Side Products Observed? check_reaction->check_side_products No increase_time_temp Increase Time/Temp check_reaction->increase_time_temp Yes check_conditions Optimize Conditions check_side_products->check_conditions No adjust_temp Adjust Temperature check_side_products->adjust_temp Yes check_purification Review Purification check_conditions->check_purification change_reagents Change Reagents/Catalyst check_conditions->change_reagents improve_purification Improve Purification Method check_purification->improve_purification success Improved Yield increase_time_temp->success change_reagents->success adjust_temp->success improve_purification->success

Caption: A logical workflow for troubleshooting low yields in quinazolin-4-one synthesis.

References

Technical Support Center: Optimizing Niementowski Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols for the Niementowski synthesis of quinazolinones. It is designed for researchers, scientists, and drug development professionals to help overcome common challenges and streamline their experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Niementowski quinazolinone synthesis.

Issue Potential Causes Recommended Solutions
Low or No Product Yield Incomplete reaction due to insufficient temperature or time.Gradually increase the reaction temperature in 10-20°C increments (typically in the range of 130-150°C for conventional heating) and monitor progress by TLC. Extend the reaction time. For thermally sensitive substrates, consider microwave-assisted synthesis to reduce reaction time and potentially improve yield.[1][2]
Decomposition of starting materials or product at high temperatures.If decomposition is observed (e.g., charring), reduce the reaction temperature and extend the reaction time. Alternatively, microwave-assisted synthesis can be employed which often requires lower overall heating time, minimizing degradation.[2][3]
Poor solubility of reactants.Select a high-boiling point solvent in which the reactants are soluble at the reaction temperature. Common solvents include DMF or DMSO for polar substrates, and toluene or dioxane for less polar ones.[2] Solvent-free conditions, especially with microwave irradiation, can also be highly effective.[3][4]
Presence of moisture.Use anhydrous solvents and ensure all glassware is thoroughly dried, as the reaction involves the elimination of water. The presence of excess water can inhibit the cyclization step.[2]
Formation of Side Products Unexpected byproduct formation.In reactions involving β-ketoesters like ethyl acetoacetate, the formation of pyrano[3,2-c]quinoline-2,5-dione derivatives has been reported.[5][6] Confirm the structure of the byproduct using analytical techniques. To favor the desired quinazolinone, modification of the amide component may be necessary.
Oxidation of the product.The quinazolinone ring can be susceptible to oxidation. If suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Difficulty in Product Isolation and Purification Product precipitation issues.Upon cooling, the quinazolinone product often precipitates from the reaction mixture. If it remains dissolved, try adding a non-polar solvent like hexanes or cold ethanol to induce precipitation.[1]
Oily or impure solid product.Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is a common and effective purification method for solid products.[1][8] For complex mixtures or oily products, column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is a typical starting point for elution.[7]

Frequently Asked Questions (FAQs)

Q1: What are the classical conditions for a Niementowski quinazolinone synthesis?

A1: The classical Niementowski synthesis involves the thermal condensation of an anthranilic acid with an amide at elevated temperatures, typically between 130-150°C, often for several hours.[1][9] A common variation uses formamide to yield the parent quinazolin-4(3H)-one.[1]

Q2: My conventional heating method is slow and gives low yields. What is the best alternative?

A2: Microwave-assisted organic synthesis (MAOS) is a highly effective alternative to conventional heating for the Niementowski reaction.[1] It significantly reduces reaction times from hours to minutes and frequently leads to higher product yields.[8][10]

Q3: Are there any catalysts that can improve the Niementowski reaction?

A3: Yes, particularly in microwave-assisted synthesis, solid-supported catalysts can be beneficial. Acidic alumina, silica gel, and montmorillonite K-10 have been used, with montmorillonite K-10 often providing the best yields under solvent-free conditions.[3] For some variations of quinazolinone synthesis, catalysts like phosphorus oxychloride or polyphosphoric acid have been employed.[11]

Q4: Can I run the Niementowski reaction without a solvent?

A4: Yes, solvent-free (neat) conditions are often employed, especially in conjunction with microwave irradiation.[3][4] This approach is environmentally friendly and can simplify work-up procedures.

Q5: What is the general mechanism of the Niementowski quinazolinone synthesis?

A5: The reaction is believed to proceed through the initial formation of an N-acylanthranilic acid intermediate from the reaction of anthranilic acid and the amide. This intermediate then undergoes intramolecular cyclization with the elimination of a water molecule to form the final quinazolinone ring system.[1] A similar pathway has been proposed for the Niementowski quinoline synthesis.[11]

Quantitative Data Presentation

The following tables summarize comparative data for conventional versus microwave-assisted Niementowski synthesis, highlighting the improvements in reaction time and yield.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Quinazolinone Synthesis

Starting Materials Method Reaction Time Yield (%) Reference
Anthranilic acid, FormamideConventional6 hoursModerate[9]
Anthranilic acid, FormamideMicrowave (60W)20 minutesHigh[9]
Substituted anthranilic acids, Various amidesConventional6-8 hours68-81[4]
Substituted anthranilic acids, Various amidesMicrowave9 minutes82-94[4]
2-Aminobenzohydrazide, 2-ChlorobenzaldehydeConventional10 hoursNot specified[1]
2-Aminobenzohydrazide, 2-ChlorobenzaldehydeMicrowave (800W)5 minutesNot specified[1]

Table 2: Effect of Solid Support Catalysts in Microwave-Assisted Niementowski Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones

Catalyst Reaction Time (min) Yield (%)
Acidic Alumina485
Silica Gel488
Montmorillonite K-10492

Data adapted from Balalaie et al., 2001.[3]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone

This protocol is a general procedure for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones using conventional heating.

Materials:

  • Substituted anthranilic acid (0.01 mol)

  • Appropriate carboxylic acid (0.01 mol)

  • Primary aromatic or heteroaromatic amine (0.01 mol)

  • Pyridine (as solvent)

Procedure:

  • A mixture of the substituted anthranilic acid, carboxylic acid, and amine is taken in pyridine.

  • The reaction mixture is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess pyridine is removed by distillation.

  • The reaction mixture is cooled to room temperature and poured over crushed ice.

  • The precipitated solid is filtered, washed with cold water, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., glacial acetic acid) to afford the pure quinazolinone.[8]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone

This protocol describes an efficient and environmentally benign microwave-assisted synthesis.

Materials:

  • Substituted anthranilic acid (0.01 mol)

  • Appropriate carboxylic acid (0.01 mol)

  • Primary aromatic or heteroaromatic amine (0.01 mol)

Procedure:

  • Equimolar amounts of the neat reactants are mixed in a microwave-safe vessel.

  • The vessel is sealed and subjected to microwave irradiation (e.g., 400-500 W).

  • The reaction is typically complete within 4-5 minutes.

  • The progress of the reaction can be monitored by TLC after cooling and dissolving a small sample in a suitable solvent.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid product is washed with a suitable solvent (e.g., cold ethanol) and dried to afford the pure quinazolinone.[4]

Visualizations

Niementowski_Mechanism Anthranilic_Acid Anthranilic Acid N_Acylanthranilic_Acid N-Acylanthranilic Acid Intermediate Anthranilic_Acid->N_Acylanthranilic_Acid Amide Condensation Amide Amide Amide->N_Acylanthranilic_Acid Cyclization_Intermediate Cyclization Intermediate N_Acylanthranilic_Acid->Cyclization_Intermediate Intramolecular Nucleophilic Attack Quinazolinone Quinazolinone Cyclization_Intermediate->Quinazolinone Dehydration Water H2O Cyclization_Intermediate->Water

Caption: Mechanism of the Niementowski Quinazolinone Synthesis.

Experimental_Workflow Start Start: Select Reactants (Anthranilic Acid & Amide) Reaction_Setup Reaction Setup: Conventional Heating or Microwave Start->Reaction_Setup Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction_Setup->Monitoring Workup Reaction Work-up: Cooling & Precipitation Monitoring->Workup Purification Purification: Recrystallization or Chromatography Workup->Purification Characterization Characterization: NMR, MS, etc. Purification->Characterization End End: Pure Quinazolinone Characterization->End

Caption: General Experimental Workflow for Quinazolinone Synthesis.

Troubleshooting_Tree Problem Low/No Yield? Check_Temp_Time Increase Temperature/Time (Conventional) or Switch to Microwave Problem->Check_Temp_Time Yes Side_Product Side Product Formation? Problem->Side_Product No Success Improved Yield Check_Temp_Time->Success Check_Solubility Improve Solubility: Change Solvent (e.g., DMF, DMSO) Check_Solubility->Success Check_Purity Check Reactant Purity & Dryness Check_Purity->Success Characterize_Side_Product Characterize Byproduct (NMR, MS) Side_Product->Characterize_Side_Product Yes Purification_Issue Purification Difficulty? Side_Product->Purification_Issue No Modify_Conditions Modify Reaction Conditions (e.g., Inert Atmosphere) Characterize_Side_Product->Modify_Conditions Modify_Conditions->Success Recrystallize Optimize Recrystallization Solvent Purification_Issue->Recrystallize Yes Column_Chromatography Perform Column Chromatography Purification_Issue->Column_Chromatography If Recrystallization Fails Recrystallize->Success Column_Chromatography->Success

Caption: Troubleshooting Decision Tree for Niementowski Synthesis.

References

Technical Support Center: Synthesis of 6,7-dimethoxy-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-dimethoxy-1H-quinazolin-4-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the condensation of 2-amino-4,5-dimethoxybenzoic acid with formamide. This one-pot reaction typically involves heating the neat mixture or using a high-boiling solvent.

Q2: What are the typical reaction conditions for the synthesis using 2-amino-4,5-dimethoxybenzoic acid and formamide?

A2: Reaction conditions can vary, but generally involve heating the reactants at elevated temperatures. Below is a summary of reported conditions.

ParameterValueReference
Temperature145°C - 170°C[1]
Reaction Time4 - 12 hours[1][2]
AtmosphereNitrogen[1]
Reactant Ratio1 : 4 (acid : formamide)[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] This allows for the tracking of the consumption of the starting material (2-amino-4,5-dimethoxybenzoic acid) and the formation of the desired product.

Q4: What are the key safety precautions to take during this synthesis?

A4: Formamide is a teratogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reaction is conducted at high temperatures, so precautions against thermal burns are necessary.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am experiencing a very low yield or no formation of the desired this compound. What are the potential causes and how can I resolve this?

A: Low or no yield is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: The cyclization reaction requires a specific temperature range to proceed efficiently.

    • Solution: Ensure your reaction is heated to at least 145°C. If the temperature is too low, the rate of reaction will be very slow. Conversely, excessively high temperatures can lead to decomposition of starting materials and products. An oil bath with a thermocouple is recommended for accurate temperature control.

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction using TLC or HPLC to determine the optimal reaction time.[2] Continue heating until the starting material is consumed.

  • Purity of Starting Materials: Impurities in the 2-amino-4,5-dimethoxybenzoic acid or formamide can interfere with the reaction.

    • Solution: Use reagents of high purity. If necessary, purify the 2-amino-4,5-dimethoxybenzoic acid by recrystallization. Ensure the formamide is dry.

  • Improper Work-up Procedure: The product may be lost during the isolation process.

    • Solution: After cooling the reaction mixture, the addition of water should precipitate the crude product. Ensure the mixture is sufficiently cooled to maximize precipitation. Wash the filtered solid with cold water and a non-polar solvent like hexane to remove residual formamide and other soluble impurities.[1]

Issue 2: Presence of Significant Impurities in the Final Product

Q: My final product is impure, and I am having difficulty with purification. What are the likely side products and how can I minimize their formation?

A: The formation of side products is a common challenge. Understanding the potential side reactions can aid in their minimization and removal.

Common Side Reactions and Mitigation Strategies:

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to the formation of N-formyl-2-amino-4,5-dimethoxybenzoic acid.

    • Mitigation: Ensure adequate reaction time and temperature to drive the cyclization to completion. The presence of this intermediate can be detected by LC-MS.

    • Purification: This acidic byproduct can often be removed by washing the crude product with a dilute sodium bicarbonate solution.

  • Decarboxylation of Starting Material: At high temperatures, 2-amino-4,5-dimethoxybenzoic acid can undergo decarboxylation to form 3,4-dimethoxyaniline. This can then react with formamide to produce N-(3,4-dimethoxyphenyl)formamide.

    • Mitigation: Avoid excessively high reaction temperatures. Stick to the recommended temperature range.

    • Purification: These byproducts are generally more soluble in organic solvents than the desired product. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of DMF and water.

  • Formation of Polymeric Byproducts: Under harsh conditions, complex, often insoluble, polymeric materials can form.

    • Mitigation: Strict control of the reaction temperature and time is crucial. Using an inert atmosphere (e.g., nitrogen) can also help to prevent oxidative side reactions.[1]

    • Purification: These are often amorphous, insoluble materials that can sometimes be removed by dissolving the crude product in a suitable solvent (like DMF) and filtering off the insoluble matter.

Summary of Potential Side Products:

Side Product NameChemical StructureReason for FormationMitigation Strategy
N-formyl-2-amino-4,5-dimethoxybenzoic acidHOC(=O)C₆H₂(OCH₃)₂NHCHOIncomplete cyclizationIncrease reaction time/temperature
N-(3,4-dimethoxyphenyl)formamideHCONHC₆H₃(OCH₃)₂Decarboxylation of starting material followed by formylationAvoid excessive heat
Polymeric materials-High temperatures, presence of oxygenStrict temperature control, inert atmosphere

Experimental Protocols

Synthesis of this compound

A mixture of 2-amino-4,5-dimethoxybenzoic acid (0.15 mol) and formamide (0.6 mol) is stirred vigorously in a reaction vessel under a nitrogen atmosphere. The mixture is heated to 145°C for 4 hours.[1] The reaction is monitored by TLC until the starting material is consumed. After completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product. The solid is collected by filtration, washed with cold water, followed by hexane, and then dried to yield the crude product.[1] Further purification can be achieved by recrystallization.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 2-Amino-4,5-dimethoxybenzoic Acid + Formamide heating Heat to 145-170°C (4-12 hours) under N2 reagents->heating cool Cool to RT heating->cool precipitate Add Water Precipitate Product cool->precipitate filter_wash Filter & Wash (Water, Hexane) precipitate->filter_wash purify Recrystallize filter_wash->purify product 6,7-dimethoxy-1H- quinazolin-4-one purify->product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_pathways Reaction Pathways start 2-Amino-4,5-dimethoxybenzoic Acid + Formamide main_path Desired Cyclization start->main_path 145-170°C incomplete_path Incomplete Cyclization start->incomplete_path < 145°C or short time decarboxylation_path Decarboxylation start->decarboxylation_path > 170°C product This compound main_path->product side_product1 N-formyl-2-amino-4,5- dimethoxybenzoic acid incomplete_path->side_product1 side_product2 N-(3,4-dimethoxyphenyl)formamide decarboxylation_path->side_product2

Caption: Potential main and side reaction pathways during synthesis.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Corrective Actions start Low Yield or Impure Product? check_temp Verify Reaction Temperature (145-170°C) start->check_temp check_time Confirm Sufficient Reaction Time (TLC/HPLC) start->check_time check_reagents Assess Reagent Purity start->check_reagents optimize_conditions Optimize Temperature & Time check_temp->optimize_conditions check_time->optimize_conditions purify_reagents Purify Starting Materials check_reagents->purify_reagents improve_workup Refine Work-up & Purification optimize_conditions->improve_workup purify_reagents->improve_workup success Improved Yield & Purity improve_workup->success

Caption: Troubleshooting workflow for low yield or impure product.

References

troubleshooting low solubility of quinazolinone derivatives in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on overcoming poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why do many quinazolinone derivatives exhibit poor water solubility?

A1: The limited water solubility of many quinazolinone derivatives is primarily due to their molecular structure. These compounds often feature a rigid, fused heterocyclic ring system. When combined with other aromatic and lipophilic substituents, this leads to high crystal lattice energy and low polarity. Consequently, it is difficult for water molecules to surround and dissolve the compound, resulting in poor aqueous solubility.[1] Many of these compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, which are characterized by low solubility and high permeability.[1]

Q2: What is the first step I should take when my quinazolinone derivative fails to dissolve in an aqueous buffer for an in vitro assay?

A2: The initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice.[1] For compounds that are particularly difficult to dissolve, gentle warming (37-60°C) and ultrasonication can be beneficial.[1] When diluting the stock solution into your aqueous assay buffer, it is crucial to do so incrementally while vortexing to minimize the risk of precipitation. If precipitation still occurs, it suggests that the final concentration of the compound exceeds its solubility limit in the final solvent mixture.[1]

Q3: My compound precipitates when I dilute it from a DMSO stock into my aqueous assay buffer. What can I do?

A3: This common issue, known as "precipitation upon dilution," can be addressed with several strategies:[1]

  • Reduce Final Concentration: The most straightforward approach is to lower the final assay concentration of the compound.[1]

  • Introduce a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can enhance solubility.[1][2]

  • Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[1]

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, which increases its apparent water solubility.[1][2] Pre-incubating the compound with the cyclodextrin before the final dilution can be an effective strategy.[1]

Q4: How does adjusting the pH affect the solubility of quinazolinone derivatives?

A4: The 4(3H)-quinazolinone scaffold includes basic nitrogen atoms, which makes the solubility of its derivatives pH-dependent.[1] For instance, gefitinib, a quinazoline-based drug, is a weak base that is more soluble at a lower (acidic) pH where it becomes ionized.[1] Conversely, its solubility significantly decreases at neutral or basic pH.[1] Therefore, modifying the pH of your buffer system can be a highly effective method for improving solubility, provided the pH change does not negatively impact the stability of the compound or the integrity of the biological assay.[1]

Q5: My compound shows potent in vitro activity but has poor oral bioavailability in animal models. What formulation strategies can I explore?

A5: This is a classic challenge for BCS Class II and IV drugs, where low solubility restricts absorption from the gastrointestinal (GI) tract.[2] To improve bioavailability, advanced formulation strategies are often necessary. Key approaches include:

  • Salt Formation: Converting the neutral drug into a salt form can increase aqueous solubility and lead to a faster dissolution rate.[1]

  • Solid Dispersion: Dispersing the drug at a molecular level within a hydrophilic polymer matrix reduces particle size and can convert the drug to a more soluble amorphous state.[1]

  • Nanosuspension: Reducing the drug particle size to the nanometer range increases the surface area for dissolution.[1]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the dissolution rate and bioavailability of poorly soluble compounds.[1]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer During In Vitro Assay

Question: I have dissolved my quinazolinone derivative in a small amount of DMSO and diluted it into my standard aqueous phosphate buffer for an enzymatic assay. However, I am observing precipitation, which is compromising my results. What steps can I take to resolve this?

Answer: Precipitation in aqueous buffers is a frequent problem for lipophilic compounds like many quinazolinones.[2] The following workflow can guide your troubleshooting efforts.

G start Precipitation Observed in Aqueous Buffer tier1 Tier 1: Initial Adjustments start->tier1 ph_adjust Adjust Buffer pH (if ionizable) tier1->ph_adjust Ionizable compound? cosolvent Add Co-solvent (1-5% v/v) tier1->cosolvent reduce_conc Reduce Final Concentration tier1->reduce_conc tier2 Tier 2: Advanced Solubilizers ph_adjust->tier2 No Success outcome Solubility Achieved ph_adjust->outcome Success cosolvent->tier2 No Success cosolvent->outcome Success reduce_conc->tier2 No Success reduce_conc->outcome Success surfactant Use Surfactant (e.g., Tween-80) tier2->surfactant cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) tier2->cyclodextrin surfactant->outcome Success no_success If still precipitating, consider advanced formulation surfactant->no_success No Success cyclodextrin->outcome Success cyclodextrin->no_success No Success

Troubleshooting workflow for addressing solubility issues.
Issue 2: Selecting an Appropriate Solubilization Strategy

Question: How do I decide which solubilization method is best for my specific quinazolinone derivative and experimental setup?

Answer: The choice of strategy depends on the physicochemical properties of your compound and the requirements of your experiment (e.g., in vitro assay vs. in vivo study).

G start Select Solubilization Strategy is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust pH Adjustment is_ionizable->ph_adjust Yes assay_type What is the assay type? is_ionizable->assay_type No ph_adjust->assay_type invitro In Vitro Assay assay_type->invitro invivo In Vivo Study assay_type->invivo invitro_methods Co-solvents Surfactants Cyclodextrins invitro->invitro_methods invivo_methods Salt Formation Solid Dispersions Nanosuspensions Lipid Formulations invivo->invivo_methods

Decision tree for selecting a solubilization method.

Data on Solubility Enhancement Strategies

The following table summarizes the improvement in solubility and dissolution for several quinazolinone-based drugs using different formulation techniques.

DrugTechniqueMechanism of ActionResultReference
LapatinibSalt FormationConverts the neutral drug into a salt form, which often has higher aqueous solubility and a faster dissolution rate.4-fold increase in kinetic aqueous solubility compared to the free base.[1]
LapatinibSolid DispersionThe drug is dispersed at a molecular level within a hydrophilic polymer matrix, reducing particle size and converting the drug to a more soluble amorphous state.Significant increase in dissolution rate compared to the pure drug.[1]
ErlotinibNanosuspensionReduces drug particle size to the nanometer range, increasing the surface area for dissolution.Nanoliposomal formulation improved drug bioavailability by nearly 2 times compared to ordinary liposomes.[1]
ErlotinibComplexationA host molecule (e.g., cyclodextrin) encapsulates the hydrophobic drug, increasing its apparent water solubility.An Erlotinib-cyclodextrin inclusion complex tablet released 99% of the drug after 60 minutes, demonstrating significantly increased dissolution.[1]
GefitinibLipid-Based Formulation (SEDDS)The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with aqueous fluids.A Self-Emulsifying Drug Delivery System (SEDDS) of Gefitinib showed a 2.14-fold increase in dissolution rate compared to the pure drug.[1]
Quinazolinone DerivativeSolid Dispersion (with Polaxamer 407)Improved wettability, decrease in crystallinity, and an increase in the amorphous fraction of the drug.Improved in-vitro dissolution rate.[3]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol provides a general method for preparing a solid dispersion, a robust technique for improving the solubility of poorly soluble compounds.[1][2]

  • Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the quinazolinone compound and the carrier are fully soluble.[1][2]

  • Dissolution: Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier by weight). Dissolve both components completely in the selected solvent within a round-bottom flask, ensuring a clear solution is formed.[1]

  • Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a thin film or solid mass is formed.[1][4]

  • Drying: Dry the resulting solid mass in a vacuum oven (e.g., at 40°C) for 24 hours to remove any residual solvent.[4]

  • Characterization: Scrape the dried solid dispersion, pulverize it, and pass it through a sieve. Characterize the solid state (e.g., amorphous nature) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the successful formation of the solid dispersion.[4]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This protocol outlines a common method for preparing a drug-cyclodextrin inclusion complex to enhance aqueous solubility.[2]

  • Molar Ratio Selection: Select a suitable molar ratio of the quinazolinone drug to the cyclodextrin (e.g., 1:1 β-cyclodextrin or HP-β-CD).[2]

  • Mixing: Accurately weigh the drug and cyclodextrin and place them in a glass mortar. Mix the powders thoroughly.[2]

  • Kneading: Add a small volume of a water-ethanol solution (e.g., 50:50 v/v) dropwise to the powder mixture. Knead the resulting paste thoroughly with a pestle for 45-60 minutes. Maintain a consistent paste-like consistency by adding more of the solvent blend if the mixture becomes too dry.[2]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until it reaches a constant weight.

  • Sieving: Pulverize the dried complex and pass it through a sieve to obtain a uniform particle size.

  • Confirmation: Confirm the formation of the inclusion complex using analytical techniques such as DSC, XRPD, or Fourier-Transform Infrared (FTIR) spectroscopy.

Hypothetical Signaling Pathway

Many quinazolinone derivatives are developed as kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where a quinazolinone derivative inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades involved in cell proliferation and survival.

G cluster_downstream Downstream Signaling ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras Ras rtk->ras pi3k PI3K rtk->pi3k quin Quinazolinone Derivative quin->rtk raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt Akt pi3k->akt akt->proliferation

Hypothetical inhibition of an RTK signaling pathway.

References

Technical Support Center: Stability of 6,7-dimethoxy-1H-quinazolin-4-one in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 6,7-dimethoxy-1H-quinazolin-4-one and other quinazolinone derivatives in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common core in various biologically active compounds.[1][2][3] Derivatives of quinazolinone have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][3][4] Specifically, compounds with the 6,7-dimethoxy-quinazoline core have been investigated as inhibitors of enzymes like EGFR (Epidermal Growth Factor Receptor) and for their potential in cancer therapy.[5][6]

Q2: I'm observing a decrease in the expected biological activity of this compound in my multi-day cell culture experiment. What could be the cause?

A decrease in compound efficacy over time is a common issue and can often be attributed to compound instability in the cell culture medium.[7][8] Several factors can contribute to this, including:

  • Chemical Degradation: The compound may be chemically unstable at 37°C in the aqueous, buffered environment of the cell culture medium.[7] Hydrolysis, though less common for the core quinazolinone ring, can be influenced by substituents.[9][10]

  • Metabolic Instability: Cells can metabolize the compound into inactive forms.[7] This has been observed with other 6,7-dialkoxy-quinazoline derivatives.[5]

  • Binding to Plasticware or Serum Proteins: The compound may adsorb to the surfaces of cell culture plates or bind to proteins in fetal bovine serum (FBS), reducing its bioavailable concentration.[7]

  • Precipitation: Due to low aqueous solubility, the compound may precipitate out of the medium over time, especially at higher concentrations.[11][12]

Q3: How can I assess the stability of this compound in my specific cell culture medium?

The most direct way to assess stability is to incubate the compound in the complete cell culture medium (including serum and other supplements) under your experimental conditions (e.g., 37°C, 5% CO2).[7] Samples of the medium should be collected at various time points (e.g., 0, 24, 48, 72 hours) and the concentration of the parent compound quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][13] A decrease in concentration over time indicates instability.

Q4: What are the best practices for preparing and storing stock solutions of quinazolinone derivatives?

To maximize stability and ensure consistent results:

  • Solvent: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[11]

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][14]

  • Working Solutions: It is best to prepare fresh dilutions of the compound in your cell culture medium for each experiment.[11] It is not recommended to store aqueous solutions of these compounds for more than a day.[15][16]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency of the compound.
  • Potential Cause: Compound degradation in the stock solution or in the cell culture medium during the experiment.[8]

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solution: Prepare a new stock solution of this compound in high-quality, anhydrous DMSO.

    • Assess Stability in Media: Perform a stability study as described in the FAQs to determine the compound's half-life in your specific cell culture medium.

    • More Frequent Dosing: If the compound is found to be unstable, consider changing the media and adding a fresh compound more frequently (e.g., every 24 hours) for long-term experiments.[7]

    • Shorten Experiment Duration: If possible, shorten the experimental timeline to minimize the impact of instability.

Issue 2: Precipitation observed after adding the compound to the cell culture medium.
  • Potential Cause: Low aqueous solubility of the quinazolinone derivative.[11][12] This is a common issue with many small molecule inhibitors.

  • Troubleshooting Steps:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible (typically below 0.5%, ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity and precipitation.[8][11]

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the pre-warmed cell culture medium.[11]

    • Pre-warm the Medium: Always warm the cell culture medium to 37°C before adding the compound stock solution.[8][11]

    • Gentle Mixing: Immediately after adding the compound, gently mix or swirl the medium to ensure uniform dispersion.[11]

    • Determine Solubility Limit: If precipitation persists, you may need to determine the maximum solubility of the compound in your cell culture medium to ensure you are working within the soluble range.

Data Presentation

Table 1: Stability of this compound in Different Cell Culture Media at 37°C

Time (hours)Concentration in DMEM + 10% FBS (% of initial)Concentration in RPMI-1640 + 10% FBS (% of initial)
0100%100%
24Data to be determined by userData to be determined by user
48Data to be determined by userData to be determined by user
72Data to be determined by userData to be determined by user

This table serves as a template. Researchers should perform stability studies under their specific experimental conditions to populate this data.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

Objective: To determine the stability of the compound in a specific cell culture medium over a defined period.

Materials:

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)

  • Sterile microcentrifuge tubes

  • 37°C, 5% CO2 incubator

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO.

  • Spike the Medium: Warm the complete cell culture medium to 37°C. Add the stock solution to the medium to achieve the final working concentration used in your experiments. Ensure the final DMSO concentration is below 0.5%.

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium (e.g., 1 mL) and store it at -80°C until analysis. This will serve as the 100% reference.

  • Incubation: Aliquot the remaining medium containing the compound into sterile tubes for each subsequent time point (e.g., 24, 48, 72 hours). Place these tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection: At each designated time point, remove one tube from the incubator and store it at -80°C.

  • Sample Analysis: Once all samples are collected, thaw them and analyze the concentration of the parent compound in each sample using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Calculate the percentage of the remaining compound at each time point relative to the T=0 sample.

Mandatory Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO spike_media Spike Media to Final Concentration prep_stock->spike_media warm_media Warm Complete Cell Culture Media to 37°C warm_media->spike_media t0_sample Collect T=0 Sample (Store at -80°C) spike_media->t0_sample incubate Incubate Samples at 37°C, 5% CO2 spike_media->incubate analyze Analyze Compound Concentration (HPLC or LC-MS/MS) t0_sample->analyze collect_samples Collect Samples at 24, 48, 72 hours (Store at -80°C) incubate->collect_samples collect_samples->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate

Caption: Workflow for assessing compound stability in cell culture medium.

Troubleshooting_Precipitation start Precipitation Observed in Media check_dmso Is final DMSO concentration ≤ 0.1%? start->check_dmso check_temp Was media pre-warmed to 37°C? check_dmso->check_temp Yes action_dmso Reduce DMSO concentration check_dmso->action_dmso No check_dilution Was serial dilution performed? check_temp->check_dilution Yes action_temp Pre-warm media before adding compound check_temp->action_temp No action_dilution Use serial dilutions check_dilution->action_dilution No end_good Precipitation Resolved check_dilution->end_good Yes action_dmso->check_dmso action_temp->check_temp action_dilution->check_dilution end_bad If issue persists, determine solubility limit

Caption: Logical workflow for troubleshooting compound precipitation.

References

Technical Support Center: Overcoming Drug Resistance with Novel Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with novel quinazolinone derivatives to overcome drug resistance in cancer.

Troubleshooting Guides

Question 1: My novel quinazolinone derivative shows lower than expected potency against a drug-resistant cancer cell line. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to reduced potency. Here’s a step-by-step troubleshooting guide:

  • Compound Integrity and Stability:

    • Purity: Verify the purity of your synthesized compound using methods like NMR, Mass Spectrometry, and HPLC. Impurities can interfere with the assay.

    • Solubility: Ensure your compound is fully dissolved in the chosen solvent and remains soluble in the cell culture medium at the tested concentrations. Poor solubility can lead to a lower effective concentration. Consider using solubility-enhancing excipients if needed.

    • Stability: Assess the stability of your compound in the experimental conditions (e.g., in cell culture medium at 37°C over the treatment period). Degradation will reduce the effective concentration.[1]

  • Cell Line and Experimental Conditions:

    • Cell Line Authenticity: Confirm the identity of your cell line (e.g., via STR profiling) and ensure it expresses the target of interest and the relevant resistance mechanism.

    • Passage Number: Use low-passage number cells for your experiments. High passage numbers can lead to genetic drift and altered drug responses.[1]

    • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses to drugs.

  • Mechanism of Resistance:

    • Target Engagement: Confirm that your compound is reaching and engaging its intended target within the cell. For example, if targeting a specific kinase, you can perform a Western blot to assess the phosphorylation status of the kinase or its downstream effectors.[1]

    • Mismatch between Compound and Resistance Mechanism: The primary resistance mechanism in your cell line might not be the one your derivative is designed to overcome. For example, a compound targeting the EGFR T790M mutation will be ineffective if resistance is driven by MET amplification.[1] It is crucial to characterize the resistance profile of your cell line.

    • Drug Efflux: The cancer cells may be overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump your compound out of the cell.[2]

Question 2: I'm observing significant toxicity of my quinazolinone derivative in non-cancerous (normal) cell lines. How can I improve its selectivity?

Answer:

Improving the therapeutic index (selectivity for cancer cells over normal cells) is a critical aspect of drug development. Consider the following strategies:

  • Structural Modifications:

    • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your quinazolinone derivative. Introducing or altering functional groups at different positions on the quinazolinone scaffold can significantly impact its binding affinity and selectivity for the cancer-specific target.[3][4]

    • Targeting Tumor-Specific Isoforms: If your target is part of a protein family, design your derivative to be selective for the isoform that is overexpressed or mutated in cancer cells.

  • Combination Therapy:

    • Synergistic Effects: Combine your quinazolinone derivative with another anticancer agent. This can allow for the use of lower, less toxic concentrations of your compound while achieving a potent therapeutic effect.[1]

  • Targeted Drug Delivery:

    • Nanoparticle Formulation: Encapsulating your compound in nanoparticles can enhance its delivery to the tumor site through the enhanced permeability and retention (EPR) effect.

    • Antibody-Drug Conjugates (ADCs): Conjugate your quinazolinone derivative to an antibody that specifically recognizes a tumor-associated antigen. This approach delivers the cytotoxic agent directly to the cancer cells, minimizing exposure to healthy tissues.[1]

Frequently Asked Questions (FAQs)

Question 3: How can I determine if my quinazolinone derivative is effective against resistance mediated by ABC transporters like P-gp or BCRP?

Answer:

To assess if your compound can overcome ABC transporter-mediated multidrug resistance (MDR), you can perform the following experiments:

  • Efflux Assays: Use fluorescent substrates for specific ABC transporters (e.g., Rhodamine 123 for P-gp, Hoechst 33342 for BCRP).[1] In cells overexpressing these transporters, the fluorescent substrate is actively pumped out, resulting in low intracellular fluorescence. An effective quinazolinone inhibitor will block this efflux, leading to an increase in intracellular fluorescence, which can be quantified by flow cytometry or fluorescence microscopy.[1]

  • ATP Hydrolysis Assays: ABC transporters require ATP hydrolysis to efflux drugs. Some inhibitors act as competitive substrates and stimulate the ATPase activity of the transporter.[2] Measuring ATP hydrolysis in the presence of your compound can provide insights into its interaction with the transporter.[2]

  • Cell Viability Assays in Transporter-Overexpressing Cells: Compare the cytotoxicity of your compound in a parental sensitive cell line versus a cell line that overexpresses a specific ABC transporter (e.g., MCF-7 vs. MCF-7/ADR). A compound that is a substrate for the transporter will show a significant increase in its IC50 value in the resistant cell line. An effective inhibitor will have a much smaller shift in IC50.

Question 4: What are the common mechanisms of action for quinazolinone derivatives in overcoming drug resistance?

Answer:

Quinazolinone derivatives employ several mechanisms to counteract drug resistance:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Many quinazolinone derivatives are potent inhibitors of RTKs like the Epidermal Growth Factor Receptor (EGFR).[5][6][7] They can be designed to target specific mutations that confer resistance to first- and second-generation EGFR inhibitors, such as the T790M "gatekeeper" mutation.[1][5]

  • Inhibition of ABC Transporters: As mentioned above, some quinazolinone derivatives can directly inhibit the function of drug efflux pumps like P-gp and BCRP, thereby increasing the intracellular concentration of co-administered chemotherapeutic agents.[2]

  • Induction of Cell Death Pathways: Quinazolinone derivatives can induce various forms of programmed cell death in cancer cells, including apoptosis, autophagy, and ferroptosis.[3][8][9] This can bypass resistance mechanisms that rely on the inhibition of apoptosis.

  • Inhibition of DNA Repair Mechanisms: Some derivatives have been shown to interact with enzymes involved in DNA replication and repair, such as topoisomerase II, leading to the accumulation of DNA damage and subsequent cell death.[3][8]

  • Tubulin Polymerization Inhibition: Certain quinazolinone compounds can inhibit the polymerization of tubulin, which is essential for microtubule formation and cell division.[9] This mechanism is similar to that of taxane-based chemotherapeutics.

Quantitative Data Summary

Table 1: Inhibitory Activity of Novel Quinazolinone Derivatives against EGFR

Compound IDTargetIC50 (nM)Reference Cell LineCitation
Compound 1 EGFR0.05Not Specified[5][7]
Compound 2 EGFR0.76Not Specified[5][7]
Compound 3 EGFR3Not Specified[5][7]
Compound 4 EGFR1.79Not Specified[5][7]
Compound 8b EGFR1.37Not Specified[5]
Compound 6d EGFR69Not Specified[10]
Erlotinib (Reference) EGFR45Not Specified[10]

Table 2: Antiproliferative Activity of a Novel Quinazolinone Derivative (Compound 18)

Cell LineCancer TypeIC50 (µM)Citation
MGC-803 Gastric Cancer0.85[11]
GES-1 (Normal) Gastric Epithelial26.75[11]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of quinazolinone derivatives on cancer cell lines.

Materials:

  • 96-well plates

  • Drug-resistant and parental (sensitive) cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Novel quinazolinone derivative stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the quinazolinone derivative in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). Incubate for 48-72 hours.[1]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Western Blot for Phospho-EGFR

This protocol is used to determine if a quinazolinone derivative inhibits the activity of EGFR by assessing its phosphorylation status.

Materials:

  • 6-well plates

  • Cancer cell line with active EGFR signaling

  • Complete cell culture medium

  • Novel quinazolinone derivative

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the quinazolinone derivative at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[1]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_cell_culture Cell-Based Assays cluster_mechanism Mechanism of Action Studies cluster_optimization Lead Optimization synthesis Synthesize Quinazolinone Derivatives characterization Purity & Structural Verification (NMR, MS, HPLC) synthesis->characterization culture Culture Drug-Resistant & Parental Cell Lines characterization->culture viability Cell Viability Assay (e.g., MTT) culture->viability ic50 Determine IC50 Values viability->ic50 western Western Blot for Target Engagement (e.g., p-EGFR) ic50->western efflux ABC Transporter Efflux Assay ic50->efflux apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis sar Structure-Activity Relationship (SAR) Analysis western->sar efflux->sar apoptosis->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for the development of novel quinazolinone derivatives.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

troubleshooting_logic Start Low Potency Observed CheckCompound Check Compound Integrity (Purity, Solubility, Stability) Start->CheckCompound IsCompoundOK Compound OK? CheckCompound->IsCompoundOK CheckCells Verify Cell Line (Authenticity, Passage, Mycoplasma) IsCellsOK Cells OK? CheckCells->IsCellsOK CheckMechanism Investigate Resistance Mechanism (Target Engagement, Efflux) IsMechanismMatch Mechanism Mismatch? CheckMechanism->IsMechanismMatch IsCompoundOK->CheckCells Yes Resynthesize Resynthesize or Purify Compound IsCompoundOK->Resynthesize No IsCellsOK->CheckMechanism Yes NewCells Use New/Verified Cell Stock IsCellsOK->NewCells No Redesign Redesign Compound for Correct Mechanism IsMechanismMatch->Redesign Yes Optimize Proceed with Further Assays IsMechanismMatch->Optimize No

Caption: Troubleshooting logic for low potency of quinazolinone derivatives.

References

Technical Support Center: Optimizing the Selectivity of Quinazolinone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working to optimize the selectivity of quinazolinone-based kinase inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during your experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during the optimization of your quinazolinone-based kinase inhibitors.

Problem Possible Causes Troubleshooting Steps
Inconsistent IC50 values for the same inhibitor between experiments. Reagent variability (enzyme purity/activity, substrate quality, ATP concentration), inconsistent assay conditions (incubation times, temperature), pipetting errors, or improper data analysis.[1]Reagent Qualification: Qualify each new batch of kinase and substrate. Ensure ATP concentration is consistent and ideally near the Km for the kinase.[1] Standardize Conditions: Use a consistent protocol with precise incubation times and temperatures. Pipetting Technique: Calibrate pipettes regularly and ensure proper mixing in wells.[1] Data Analysis: Use a standardized data analysis workflow and software.[1]
High degree of variability between replicate wells on the same plate. Pipetting inaccuracies, inadequate mixing of reagents, or "edge effects" in the microplate.[2]Improve Pipetting: Ensure accurate and consistent dispensing of all reagents. Thorough Mixing: Gently but thoroughly mix the contents of each well after reagent addition. Mitigate Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile media or PBS to maintain humidity.[2]
My inhibitor is potent in a biochemical assay but shows weak or no activity in a cell-based assay. Poor cell permeability, active efflux of the compound by transporters (e.g., P-glycoprotein), compound instability or metabolism in cell culture media, or high intracellular ATP concentrations competing with the inhibitor.[2][3][4][5][6][7]Assess Permeability: Evaluate the physicochemical properties of your compound (e.g., lipophilicity, molecular weight). Test for Efflux: Use cell lines with known efflux pump expression or employ efflux pump inhibitors.[2] Evaluate Stability: Assess the stability of your compound in cell culture media over the course of the experiment. Consider ATP Concentration: Be aware that high intracellular ATP levels (mM range) can reduce the apparent potency of ATP-competitive inhibitors compared to biochemical assays often run at lower ATP concentrations (µM range).[7]
Unexpected toxicity or off-target effects are observed in cellular assays. The inhibitor may be interacting with other kinases or proteins, leading to unintended biological consequences.[8][9][10][11]Perform Kinome Profiling: Screen your inhibitor against a broad panel of kinases to identify potential off-targets.[10] Consult Databases: Check publicly available databases for known off-targets of your inhibitor or similar chemical scaffolds. Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs to understand which structural features contribute to off-target effects.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high selectivity for kinase inhibitors, particularly those with a quinazoline scaffold, so challenging?

A1: The primary challenge lies in the highly conserved nature of the ATP-binding site across the human kinome.[12] Since most quinazolinone-based inhibitors are ATP-competitive, they can often bind to the ATP pocket of multiple kinases, leading to off-target effects.[5]

Q2: How can I improve the selectivity of my quinazolinone-based inhibitor?

A2: Several strategies can be employed to enhance selectivity. These include designing inhibitors that bind to less conserved regions adjacent to the ATP pocket, exploiting unique features of the target kinase such as the "gatekeeper" residue, developing covalent inhibitors that target specific cysteine residues, or exploring allosteric inhibition mechanisms.[13] Computational modeling can also aid in the rational design of more selective compounds.

Q3: What is the significance of the ATP concentration in my biochemical kinase assay?

A3: For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration.[1] Running assays at or near the Michaelis constant (Km) of ATP for the specific kinase allows for a more accurate determination of the inhibitor's intrinsic potency (Ki). High ATP concentrations, similar to those found in cells (1-5 mM), can lead to a rightward shift in the IC50 curve, making the inhibitor appear less potent.[7]

Q4: My inhibitor shows paradoxical activation of a signaling pathway. What could be the cause?

A4: This can be a complex phenomenon. Inhibition of a kinase in one pathway can sometimes lead to the activation of a compensatory or feedback pathway.[9] Additionally, off-target effects on other kinases could indirectly lead to the activation of an unexpected signaling cascade.[14] A thorough analysis of the affected pathways using techniques like Western blotting or phospho-proteomics is necessary to elucidate the mechanism.

Q5: How do I choose the right assay for determining the selectivity of my inhibitor?

A5: A tiered approach is often most effective.[15] Initial high-throughput screening against a broad kinase panel at a single concentration can identify potential hits and off-targets.[16] Subsequently, dose-response curves should be generated for the primary target and any significant off-targets to determine IC50 values and calculate a selectivity index.[16] Both biochemical and cell-based assays should be used to get a comprehensive understanding of the inhibitor's selectivity profile.[3][16]

Data Presentation

Comparative Selectivity of Quinazolinone-Based EGFR Inhibitors

The following table summarizes the inhibitory activity (IC50 in nM) of three well-known quinazolinone-based inhibitors against their primary targets (EGFR and HER2/ErbB2) and a selection of common off-target kinases. Lower IC50 values indicate higher potency.

KinaseGefitinib (IC50, nM)Erlotinib (IC50, nM)Lapatinib (IC50, nM)
EGFR 23 - 79[17]80[17]10.8
HER2 (ErbB2) >10,0002,0009.2
HER4 (ErbB4) --367
SRC >10,000>10,000>10,000
KDR (VEGFR2) >10,000>10,000>10,000
c-Raf -->10,000

Note: IC50 values can vary depending on the assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the IC50 value of a quinazolinone-based inhibitor against a target kinase using a luminescence-based assay that measures ADP production.

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • Quinazolinone inhibitor stock solution (in DMSO)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the quinazolinone inhibitor in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Prepare a 2X kinase solution in kinase assay buffer.

    • Prepare a 4X substrate/ATP solution in kinase assay buffer. The ATP concentration should ideally be at the Km for the kinase.

  • Assay Plate Setup:

    • Add 5 µL of the inhibitor dilutions or vehicle control (buffer with DMSO) to the wells of the 384-well plate.

    • Add 10 µL of the 2X kinase solution to all wells except the negative control (no enzyme) wells.

    • To initiate the reaction, add 5 µL of the 4X substrate/ATP solution to all wells.

  • Kinase Reaction:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Target Phosphorylation Assay (Western Blot)

This protocol describes how to assess the ability of a quinazolinone inhibitor to block the phosphorylation of a kinase's downstream substrate in a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Quinazolinone inhibitor

  • Cell culture medium and supplements

  • Phosphatase and protease inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific for the substrate and total protein for the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of the quinazolinone inhibitor or vehicle (DMSO) for the desired time.

    • If necessary, stimulate the signaling pathway to induce phosphorylation of the target substrate.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing phosphatase and protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. (Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background).

  • Antibody Incubation:

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection:

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated substrate.

    • Strip the membrane and re-probe with an antibody for the total substrate protein to use as a loading control.

    • Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.

Visualizations

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition by quinazolinone-based inhibitors.

Kinase_Selectivity_Workflow Start Start: Quinazolinone Inhibitor Biochemical_Screen Biochemical Screen (e.g., Kinome Panel) Start->Biochemical_Screen Data_Analysis_1 Data Analysis: Identify On- and Off-Targets Biochemical_Screen->Data_Analysis_1 IC50_Determination Biochemical IC50 Determination Data_Analysis_1->IC50_Determination Cellular_Assay Cell-Based Assay (e.g., Phosphorylation) IC50_Determination->Cellular_Assay Data_Analysis_2 Data Analysis: Determine Cellular Potency and Selectivity Cellular_Assay->Data_Analysis_2 SAR_Optimization SAR-driven Optimization Data_Analysis_2->SAR_Optimization End Selective Inhibitor Data_Analysis_2->End SAR_Optimization->Start Iterate

Caption: Experimental workflow for optimizing kinase inhibitor selectivity.

References

Technical Support Center: Strategies to Improve the Oral Bioavailability of Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides practical guidance, troubleshooting tips, and answers to frequently asked questions (FAQs) regarding the enhancement of oral bioavailability for quinazolinone compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My quinazolinone compound exhibits poor dissolution and consequently low oral bioavailability. What are the primary reasons for this and what initial strategies can I explore?

A1: Poor oral bioavailability of many quinazolinone derivatives is frequently linked to their low aqueous solubility, often classifying them as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compounds.[1][2] The low solubility limits the dissolution of the compound in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[3]

To address this, you can explore several formulation strategies aimed at enhancing the dissolution rate:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[1] Techniques include micronization (reducing particle size to the micrometer range) and nanonization (creating nanoparticles like nanosuspensions).[1][4]

  • Salt Formation: Converting a neutral drug into a salt form can significantly increase its aqueous solubility and dissolution rate.[5] For example, the methanesulfonate salt of Lapatinib showed a 4-fold increase in kinetic aqueous solubility compared to its free base.[5]

  • Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a hydrophilic polymer matrix can enhance wettability and prevent crystallization, leading to improved dissolution.[1][6] The amorphous form is a higher energy state and thus more soluble than the stable crystalline form.[7]

  • Complexation: Using host molecules like cyclodextrins to encapsulate the hydrophobic quinazolinone compound can increase its apparent water solubility.[5] For instance, an Erlotinib-cyclodextrin complex demonstrated a 99% drug release after 60 minutes.[5]

Q2: I am attempting to create a nanosuspension of my quinazolinone derivative but am encountering issues with particle aggregation. How can this be resolved?

A2: Particle aggregation is a common challenge in the preparation of nanosuspensions, often due to the high surface energy of the nanoparticles. Here are some troubleshooting steps:

  • Optimize Stabilizer Concentration: The choice and concentration of stabilizers are critical. Insufficient stabilizer will not adequately cover the particle surface, leading to aggregation. Conversely, an excess might cause other issues. Experiment with different concentrations of commonly used stabilizers like Polysorbate 80 or Pluronic® F-68.[5]

  • Use a Combination of Stabilizers: Sometimes, a combination of stabilizers provides better stability. For example, using a surfactant in conjunction with a polymer can offer both steric and electrostatic stabilization.[1]

  • Check for Incompatibilities: Ensure there are no adverse interactions between your quinazolinone derivative and the chosen stabilizer(s) that could reduce the stabilizing effect.[1]

  • Control the Process Parameters: In methods like wet media milling, parameters such as milling speed, time, and bead size can influence the final particle size and stability. Optimize these parameters for your specific compound.[4]

Q3: My compound has acceptable aqueous solubility, but in vivo studies still show low oral bioavailability. What other factors could be limiting its absorption?

A3: If poor solubility is not the primary issue, low bioavailability is likely due to either poor intestinal permeability or significant first-pass metabolism in the liver and/or gut wall.[2][8]

  • Assess Intestinal Permeability: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the GI lumen. An in vitro Caco-2 cell monolayer assay can be used to evaluate permeability and identify if the compound is an efflux transporter substrate.[8]

  • Investigate First-Pass Metabolism: The drug may be rapidly metabolized by enzymes (like CYP450s) in the intestinal wall or liver before it can reach systemic circulation.[2] In vitro metabolism studies using liver microsomes or hepatocytes can quantify the extent of this degradation.[8]

  • Consider a Prodrug Approach: If a specific metabolic "hotspot" is identified on the molecule, a prodrug strategy can be employed. This involves chemically modifying the drug to mask the metabolically active site.[8][9] The prodrug is designed to be absorbed intact and then converted back to the active parent drug in the body.[10]

Q4: I am developing a lipid-based formulation (e.g., SEDDS, SLNs) for my lipophilic quinazolinone, but the drug encapsulation efficiency is low. What are the potential causes and solutions?

A4: Low encapsulation efficiency (EE) in solid lipid nanoparticles (SLNs) or poor loading in self-emulsifying drug delivery systems (SEDDS) can be frustrating. Here are some potential causes and troubleshooting tips:

  • Low Drug Solubility in the Lipid Matrix: The drug must be sufficiently soluble in the chosen lipid(s).[1] Screen a variety of lipids and oils to find one with a higher solubilizing capacity for your specific quinazolinone derivative.[11] The lipophilicity of the drug (log P value) can be a useful starting point for selecting appropriate lipid excipients.[11]

  • Drug Partitioning During Formulation: During the nanoparticle formation process (e.g., homogenization and cooling for SLNs), the drug may partition from the lipid phase into the external aqueous phase.[1] To mitigate this, you can try adjusting the surfactant concentration or adding a co-surfactant to improve drug-lipid compatibility.[1]

  • Crystallization of the Drug: If the drug is expelled from the lipid matrix, it may be due to its tendency to crystallize. Using a lipid mixture or incorporating an excipient that inhibits crystallization can sometimes improve EE.

Data on Bioavailability Enhancement Strategies

The following table summarizes quantitative data from various studies, illustrating the improvements in oral bioavailability and dissolution for quinazolinone-based drugs using different formulation technologies.

DrugFormulation StrategyKey FindingFold IncreaseReference
Lapatinib Salt FormationMethanesulfonate salt showed increased kinetic aqueous solubility compared to the free base.~4x in solubility[5]
Lapatinib Solid DispersionDispersion with HPMCP HP-55 significantly increased the dissolution rate compared to the pure drug.-[5]
Gefitinib Self-Emulsifying Drug Delivery System (SEDDS)SEDDS formulation showed an increased dissolution rate compared to the pure drug.2.14x in dissolution rate[5]
Erlotinib NanosuspensionA nanoliposomal formulation improved drug bioavailability compared to ordinary liposomes.~2x in bioavailability[5]
Erlotinib ComplexationAn inclusion complex with cyclodextrin released 99% of the drug after 60 minutes, showing a significant increase in dissolution.-[5]

Key Experimental Protocols

1. Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a general guideline for preparing a solid dispersion to enhance the solubility of a poorly soluble quinazolinone compound.[7]

  • Objective: To prepare an amorphous solid dispersion of a quinazolinone compound within a hydrophilic polymer matrix.

  • Materials:

    • Quinazolinone derivative

    • Hydrophilic carrier/polymer (e.g., PVP K30, PEG 6000, HPMC)

    • Volatile solvent (e.g., ethanol, methanol, acetone) in which both the drug and carrier are soluble.

  • Methodology:

    • Selection of Components: Choose a suitable hydrophilic carrier and a common volatile solvent.

    • Dissolution: Accurately weigh the quinazolinone compound and the carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components completely in the selected solvent in a round-bottom flask to obtain a clear solution.

    • Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C) to avoid thermal degradation. Continue the evaporation until a dry, solid film forms on the flask wall.[7]

    • Final Drying: Transfer the flask to a vacuum oven and dry at a slightly elevated temperature (e.g., 40°C) for 12-24 hours to ensure complete removal of any residual solvent.[7]

    • Pulverization and Sieving: Scrape the solid dispersion from the flask. Gently pulverize the material using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.

    • Characterization: Characterize the prepared solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous state, X-Ray Powder Diffraction (XRPD), and in vitro dissolution studies to assess the enhancement in solubility and dissolution rate.

2. Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is used to evaluate the susceptibility of a quinazolinone compound to first-pass metabolism.[8]

  • Objective: To determine the rate of metabolism of a quinazolinone compound when incubated with liver microsomes.

  • Materials:

    • Quinazolinone test compound

    • Liver microsomes (human, rat, or mouse)

    • Phosphate buffer (pH 7.4)

    • NADPH-regenerating system

    • Ice-cold methanol or acetonitrile (for reaction termination)

  • Methodology:

    • Preparation: Prepare an incubation mixture containing liver microsomes (e.g., 0.5-1 mg/mL protein concentration), the quinazolinone compound (e.g., at 1 µM), and phosphate buffer.

    • Pre-incubation: Pre-warm the mixture to 37°C in a shaking water bath for 5-10 minutes.

    • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • Time-Point Sampling: Collect aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Termination: Immediately terminate the reaction in each aliquot by adding 2-3 volumes of ice-cold organic solvent (e.g., methanol) containing an internal standard.

    • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

    • Analysis: Transfer the supernatant to a new plate or vials and analyze using a validated LC-MS/MS method to quantify the remaining concentration of the parent quinazolinone compound.

    • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_char Physicochemical Characterization cluster_strat Strategy Selection cluster_eval Evaluation problem Poor Oral Bioavailability of Quinazolinone Compound solubility Low Aqueous Solubility (BCS II/IV) problem->solubility Investigate Cause permeability Low Permeability / High First-Pass Metabolism problem->permeability Investigate Cause sol_strat Solubility Enhancement Strategies solubility->sol_strat perm_strat Permeability/Metabolism Strategies permeability->perm_strat invitro In Vitro Dissolution & Permeability Assays sol_strat->invitro perm_strat->invitro invivo In Vivo Pharmacokinetic Studies (Animal Models) invitro->invivo Promising Candidates success Improved Oral Bioavailability invivo->success

Caption: Workflow for improving and evaluating the oral bioavailability of quinazolinone derivatives.

formulation_strategies cluster_physicochemical Physicochemical Modification cluster_formulation Advanced Formulations main Strategies to Enhance Oral Bioavailability ps_reduction Particle Size Reduction (Micronization, Nanonization) main->ps_reduction solid_disp Solid Dispersions (Amorphous Form) main->solid_disp complexation Complexation (e.g., Cyclodextrins) main->complexation salt_form Salt Formation main->salt_form lipid_based Lipid-Based Formulations (SEDDS, SLNs) main->lipid_based prodrug Prodrug Approach main->prodrug

Caption: Key strategies for enhancing the oral bioavailability of poorly soluble compounds.

prodrug_pathway prodrug Quinazolinone Prodrug (Soluble/Permeable) absorption Absorption (GI Tract) prodrug->absorption Oral Administration circulation Systemic Circulation absorption->circulation Enters Bloodstream active_drug Active Quinazolinone Drug (Pharmacological Effect) circulation->active_drug Enzymatic or Chemical Cleavage

Caption: General mechanism of a prodrug strategy for enhancing oral drug delivery.

References

Technical Support Center: Scale-up Synthesis of 6,7-dimethoxy-1H-quinazolin-4-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6,7-dimethoxy-1H-quinazolin-4-one for preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides and FAQs

Section 1: Reaction and Yield Optimization

Question: We are observing a lower than expected yield during the scale-up of the cyclization reaction between 2-amino-4,5-dimethoxybenzoic acid and formamide. What are the potential causes and how can we improve the yield?

Answer: Low yields in this condensation reaction during scale-up can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure that the reaction is heated for a sufficient duration at the optimal temperature. On a larger scale, heat transfer can be less efficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material, 2-amino-4,5-dimethoxybenzoic acid.

    • Mixing: Inadequate agitation in a large reactor can lead to localized temperature gradients and poor mixing of reagents, resulting in an incomplete reaction. Ensure the stirring is efficient for the vessel size.

  • Side Reactions and Impurity Formation:

    • Decarboxylation of Starting Material: 2-amino-4,5-dimethoxybenzoic acid can be prone to decarboxylation at elevated temperatures, leading to the formation of 3,4-dimethoxyaniline. This byproduct will not participate in the desired cyclization. Consider a controlled heating ramp-up to the target temperature.

    • Formation of Formylamides: Incomplete cyclization can result in the formation of the intermediate N-formyl-2-amino-4,5-dimethoxybenzoic acid. Prolonged reaction time or a slight increase in temperature might be necessary to drive the cyclization to completion.

  • Product Isolation:

    • Precipitation and Filtration: this compound is typically isolated by precipitation from the reaction mixture upon cooling. Ensure the mixture is cooled to a sufficiently low temperature to maximize precipitation. Inefficient filtration or washing on a large scale can also lead to product loss.

Question: We are considering alternative reagents for the cyclization step to improve yield and simplify the process. What are some viable options?

Answer: While the direct reaction with formamide is a common and atom-economical approach, other reagents can be employed for the cyclization, which may offer advantages in terms of reaction conditions or yield.

  • Formamidine Acetate: Using pre-formed formamidine acetate can sometimes lead to cleaner reactions and milder conditions compared to neat formamide at high temperatures.

  • Triethyl Orthoformate and Ammonia/Ammonium Formate: A two-step, one-pot approach can be used where the anthranilic acid is first reacted with triethyl orthoformate to form an intermediate, which is then cyclized in the presence of an ammonia source like ammonium formate.

Section 2: Purity and Impurity Profile

Question: What are the common impurities we should expect in the crude this compound synthesized from 2-amino-4,5-dimethoxybenzoic acid and formamide, and how can we identify them?

Answer: Understanding the potential impurity profile is crucial for developing an effective purification strategy, especially for preclinical grade material. Common impurities include:

  • Unreacted 2-amino-4,5-dimethoxybenzoic acid: This can be readily detected by HPLC and TLC by comparing with a standard of the starting material.

  • N-formyl-2-amino-4,5-dimethoxybenzoic acid: The intermediate of the reaction. It will have a different retention time in HPLC and Rf value on a TLC plate compared to the starting material and the product.

  • 3,4-dimethoxyaniline: Arises from the decarboxylation of the starting material. This can be detected by GC-MS or LC-MS.

  • Polymeric materials: High reaction temperatures can sometimes lead to the formation of colored, high molecular weight byproducts.

Question: Our crude product has a persistent color. What is the likely cause and how can we decolorize it?

Answer: A persistent color in the crude product often indicates the presence of polymeric impurities or colored byproducts formed at high temperatures. Here are some strategies for decolorization:

  • Charcoal Treatment: Activated carbon (charcoal) is effective at adsorbing colored impurities. A solution of the crude product in a suitable solvent can be treated with a small amount of activated carbon, heated briefly, and then filtered through a pad of celite to remove the carbon. This should be done with caution as charcoal can also adsorb some of the desired product.

  • Recrystallization: Recrystallization from a suitable solvent system is often the most effective method for both purification and decolorization.

Section 3: Scale-up and Purification

Question: What are the key considerations when scaling up the purification of this compound by crystallization?

Answer: Scaling up crystallization requires careful consideration of several parameters to ensure consistent purity and yield.

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will have high solubility for the compound at elevated temperatures and low solubility at room temperature or below. The solvent should also be easily removable and not react with the product.

  • Cooling Profile: A controlled cooling rate is essential for obtaining crystals of a desired size and purity. Rapid cooling can lead to the formation of small, impure crystals, while slow cooling promotes the growth of larger, purer crystals.

  • Seeding: Introducing a small amount of pure product (seed crystals) to the supersaturated solution can induce crystallization and help control the crystal size.

  • Agitation: Gentle and consistent agitation during cooling prevents the formation of large agglomerates and ensures uniform crystal growth.

  • Washing: The filter cake should be washed with a cold, fresh portion of the crystallization solvent to remove any residual mother liquor containing impurities.

Question: We are having difficulty with the filtration of the precipitated product on a large scale. The filtration is very slow. What can we do to improve this?

Answer: Slow filtration on a large scale is a common issue, often due to the formation of very fine particles or a packed crystal bed.

  • Crystal Habit Modification: The conditions of the precipitation or crystallization (e.g., cooling rate, agitation, solvent) can be adjusted to favor the formation of larger, more easily filterable crystals.

  • Filter Aid: Using a filter aid like celite can help to increase the porosity of the filter cake and improve the filtration rate. A thin pad of the filter aid is typically placed on the filter paper before starting the filtration.

  • Pressure or Vacuum Filtration: For larger quantities, using a filter press or a vacuum nutsche filter can significantly speed up the filtration process compared to simple gravity filtration.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
2-amino-4,5-dimethoxybenzoic acidFormamideNeat160-1704~85General Procedure
4,5-dimethoxy-2-nitrobenzoic acid1. SOCl₂2. NH₃3. H₂/Pd-C4. FormamideToluene, THF, MethanolVariousMulti-step~70 (overall)Multi-step Synthesis
2-amino-4,5-dimethoxybenzonitrileFormic acidNeat1506~80Alternative Route

Experimental Protocols

Scale-up Synthesis of this compound

Starting Material: 2-amino-4,5-dimethoxybenzoic acid Reagent: Formamide

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, a thermometer, and a reflux condenser, charge 2-amino-4,5-dimethoxybenzoic acid (1.0 eq).

  • Reagent Addition: Add formamide (10-15 volumes) to the reactor.

  • Heating: Begin stirring the mixture and slowly heat the reaction to 160-170 °C. Monitor the internal temperature closely.

  • Reaction Monitoring: Maintain the reaction at this temperature for 4-6 hours. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Cooling and Precipitation: Once the reaction is complete, turn off the heating and allow the mixture to cool slowly to room temperature with continued stirring. The product will begin to precipitate. Further cool the mixture in an ice bath to <10 °C to maximize precipitation.

  • Filtration: Filter the precipitated solid using a Buchner funnel or a nutsche filter.

  • Washing: Wash the filter cake with cold water (2 x 2 volumes) and then with a small amount of cold ethanol (1 x 1 volume) to remove residual formamide and impurities.

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Purification by Recrystallization
  • Solvent Selection: Based on lab-scale experiments, select a suitable solvent for recrystallization (e.g., ethanol, acetic acid, or a mixture of solvents).

  • Dissolution: In a clean reactor, suspend the crude this compound in the chosen solvent (start with a minimal amount).

  • Heating: Heat the mixture to reflux with stirring until all the solid has dissolved. If necessary, add more solvent portion-wise to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, cool it slightly and add a small amount of activated carbon. Stir for 15-30 minutes, then filter the hot solution through a pre-warmed funnel containing a pad of celite to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not initiate, scratch the inside of the flask or add a seed crystal.

  • Cooling: Once crystallization has started, continue to cool the mixture in an ice bath to maximize the yield.

  • Filtration and Washing: Filter the crystals and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualization

experimental_workflow Experimental Workflow for Scale-up Synthesis start Start reactor_setup Reactor Setup: Charge 2-amino-4,5-dimethoxybenzoic acid start->reactor_setup reagent_addition Add Formamide reactor_setup->reagent_addition heating Heat to 160-170 °C reagent_addition->heating reaction_monitoring Monitor Reaction (TLC/HPLC) heating->reaction_monitoring cooling Cool to <10 °C reaction_monitoring->cooling Reaction Complete filtration Filter Crude Product cooling->filtration washing Wash with Water and Ethanol filtration->washing drying Dry Crude Product washing->drying purification Purification: Recrystallization drying->purification final_product Pure this compound purification->final_product

Caption: Workflow for the scale-up synthesis and purification of this compound.

signaling_pathway Simplified EGFR/HER2 Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation Transcription->Proliferation Quinazolinone 6,7-dimethoxy- 1H-quinazolin-4-one Quinazolinone->EGFR Inhibits Quinazolinone->HER2 Inhibits

Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of this compound.

Technical Support Center: Analytical HPLC Method Development for 6,7-dimethoxy-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of analytical HPLC methods for 6,7-dimethoxy-1H-quinazolin-4-one. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an analytical HPLC method for this compound?

A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent like acetonitrile or methanol. The basic nitrogen groups in the quinazolinone structure can cause peak tailing, so adjusting the mobile phase pH to a slightly acidic range (e.g., 2.5-4.5) can help improve peak shape by ensuring the analyte is in a single protonated state.

Q2: My peak for this compound is tailing. How can I fix this?

Peak tailing for quinazolinone compounds is a common issue, often caused by interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing.[1] Here are several approaches to mitigate peak tailing:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the basic nitrogens on the quinazolinone ring, which can reduce the interaction with silanol groups.

  • Use a Mobile Phase Modifier: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites on the stationary phase.

  • Select an Appropriate Column: Consider using an end-capped C18 column or a column specifically designed for the analysis of basic compounds. These columns have a reduced number of free silanol groups.

  • Reduce Sample Concentration: Overloading the column with the sample can lead to peak distortion, including tailing. Try injecting a more dilute sample.[1]

Q3: I am observing shifts in the retention time of my analyte between injections. What are the potential causes?

Retention time instability can arise from several factors:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections, especially when using a gradient method.[1]

  • Mobile Phase Composition Changes: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Evaporation of the more volatile organic solvent can alter the mobile phase composition over time, leading to retention time drift.[1]

  • Temperature Fluctuations: Use a column oven to maintain a constant column temperature. Variations in ambient temperature can affect retention times.

  • Pump Performance: Inconsistent flow rates due to pump issues, such as leaks or air bubbles, can cause retention time shifts.

Q4: How do I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, you need to perform forced degradation studies. This involves subjecting the this compound to various stress conditions to generate potential degradation products. These conditions typically include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Heating the solid or a solution of the compound.

  • Photolytic Stress: Exposing the compound to UV and visible light.

After subjecting the compound to these stress conditions, the resulting samples are analyzed by HPLC. The goal is to develop a method that can separate the main peak of the intact drug from all the degradation product peaks. A photodiode array (PDA) detector is useful in these studies to assess peak purity. For a synthetic analog of vasicine, another quinazoline derivative, significant degradation was observed under alkaline conditions, while it was more stable under acidic, oxidative, thermal, and photolytic stress.[2]

Troubleshooting Guides

Issue: Poor Resolution Between the Analyte and an Impurity

Poor resolution can be a significant challenge during method development, especially when dealing with process-related impurities or degradation products.

Troubleshooting Workflow for Poor Resolution

Troubleshooting Poor Resolution start Poor Resolution step1 Optimize Mobile Phase (Organic Solvent Ratio) start->step1 Initial Step step2 Adjust Mobile Phase pH step1->step2 If no improvement step3 Change Organic Solvent (e.g., Acetonitrile to Methanol) step2->step3 If still poor step4 Modify Stationary Phase (e.g., C18 to C8 or Phenyl) step3->step4 For different selectivity step5 Adjust Temperature step4->step5 Fine-tuning end Resolution Improved step5->end

Caption: A decision tree for troubleshooting poor chromatographic resolution.

Parameter Adjustment Expected Outcome & Rationale
Modify Organic Solvent Percentage A small change in the percentage of the organic modifier can significantly impact the retention and selectivity between closely eluting peaks.
Adjust Mobile Phase pH Altering the pH can change the ionization state of the analyte and impurities, leading to differential interactions with the stationary phase and improved separation.
Change Organic Solvent Type Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
Change Stationary Phase If mobile phase optimization is insufficient, a different column chemistry (e.g., C8, Phenyl, or a polar-embedded phase) may provide the necessary selectivity.
Adjust Column Temperature Modifying the temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution.
Issue: High Backpressure

High backpressure can indicate a blockage in the HPLC system and can damage the column or pump if not addressed.

Potential Cause Troubleshooting Step
Blocked Column Frit Reverse flush the column (if recommended by the manufacturer). If the pressure does not decrease, the frit may need to be replaced.
Precipitated Sample or Buffer Ensure the sample is fully dissolved in the mobile phase. If using a buffer, ensure it is soluble in the entire mobile phase composition range. Filter all samples and mobile phases.
High Mobile Phase Viscosity Using a less viscous mobile phase or increasing the column temperature can reduce backpressure.
System Blockage Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.

Experimental Protocols

Proposed Starting HPLC Method

This method is a suggested starting point for the analysis of this compound and should be optimized for your specific application.

Parameter Condition
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Isocratic or Gradient (start with 70% A, 30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL
Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Development Workflow

The following diagram illustrates a typical workflow for developing a robust analytical HPLC method.

HPLC Method Development Workflow start Define Analytical Target Profile step1 Select Initial Conditions (Column, Mobile Phase) start->step1 step2 Screening Experiments (Gradient, pH, Organic Solvent) step1->step2 step3 Optimization (Fine-tune parameters for resolution, peak shape, and run time) step2->step3 step4 Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) step3->step4 end Final Method step4->end

Caption: A streamlined workflow for HPLC method development.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Profiles of 6,7-dimethoxy-1H-quinazolin-4-one and Gefitinib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, quinazoline derivatives have emerged as a prominent class of compounds, with gefitinib being a notable clinical success. This guide provides a comparative overview of the cytotoxic properties of the core scaffold, 6,7-dimethoxy-1H-quinazolin-4-one, and the established epidermal growth factor receptor (EGFR) inhibitor, gefitinib. This analysis is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and therapeutic potential of quinazoline-based compounds.

Note on Data Availability: Direct comparative studies on the cytotoxicity of the parent compound this compound against gefitinib are limited in publicly available literature. Therefore, this guide presents the cytotoxicity data for gefitinib alongside data for various derivatives of 6,7-dimethoxy-quinazoline to provide a contextual understanding of the potential of this scaffold.

Introduction to the Compounds

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key driver in the proliferation and survival of many cancer cells. By binding to the ATP-binding site of the EGFR's intracellular domain, gefitinib blocks the downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, ultimately leading to cell cycle arrest and apoptosis.[1] It is particularly effective in non-small cell lung cancer (NSCLC) patients harboring activating mutations in the EGFR gene.[1]

This compound represents a core heterocyclic structure found in numerous biologically active compounds, including some with demonstrated anticancer properties. Derivatives of this scaffold have been shown to target various cellular pathways, including inhibition of tyrosine kinases like EGFR and VEGFR.[2] The dimethoxy substitution at the 6 and 7 positions is a common feature in many potent quinazoline-based inhibitors.

Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for gefitinib and various derivatives of 6,7-dimethoxy-quinazoline in several human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 1: Cytotoxicity of Gefitinib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small Cell Lung Cancer5 - 9.28[3][4]
HCT116Colorectal CarcinomaNot explicitly stated, but used as a control[5]
PC9Non-Small Cell Lung Cancer< 1[6]
NCI-H1299Non-Small Cell Lung Cancer40[4]
H1650Non-Small Cell Lung Cancer31.0 ± 1.0[1]

Table 2: Cytotoxicity of 6,7-dimethoxy-quinazoline Derivatives in Various Cancer Cell Lines

It is important to note that these are derivatives and not the parent compound this compound.

DerivativeCell LineCancer TypeIC50 (µM)Reference
Derivative 7c¹HCT116 p53(+/+)Colorectal Carcinoma0.7[7]
Derivative 7c¹HCT116 p53(-/-)Colorectal Carcinoma1.7[7]
2-((6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide derivatives (3a-j)MCF-7Breast Adenocarcinoma0.20 - 0.84[8]
6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives (12 and 14)SKBR3Breast Cancer6.75 ± 0.36 µg/mL and 8.92 ± 0.61 µg/mL[1]

¹Structure of derivative 7c is a substituted 6,7-dimethoxyquinazoline.

Mechanism of Action: A Visual Representation

Gefitinib exerts its cytotoxic effects by inhibiting the EGFR signaling pathway. The following diagram illustrates this mechanism.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR P P EGF EGF Ligand EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibition ATP ATP ATP->EGFR Binds RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize formazan Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Analyze data (IC50) Read->Analyze End End Analyze->End

References

A Comparative Analysis of 6,7-dimethoxy-1H-quinazolin-4-one and Erlotinib in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential anti-cancer agent 6,7-dimethoxy-1H-quinazolin-4-one and the established EGFR inhibitor, erlotinib, in the context of lung cancer cell lines. While direct comparative studies on this compound are limited, this document synthesizes available data on its derivatives and contrasts it with the well-documented performance of erlotinib.

Introduction

Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in non-small cell lung cancer (NSCLC).[1][2] The quinazoline scaffold is a core structural feature of many EGFR inhibitors, including erlotinib.[3] this compound belongs to this chemical class and represents a promising, yet less characterized, compound for potential anticancer applications. This guide aims to juxtapose the known attributes of erlotinib with the emerging data on 6,7-dimethoxy-quinazolin-4-one and its close structural analogs to inform future research and development.

Performance Data in Lung Cancer Cell Lines

Quantitative data on the cytotoxic effects of these compounds are crucial for evaluating their therapeutic potential. The following tables summarize key performance metrics from various studies. It is important to note that data for this compound is inferred from studies on its derivatives.

Table 1: Comparison of IC50 Values in Lung Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Erlotinib A5495.3[4]
A54917.32[2]
A549~23[5]
NCI-H46010.2[2]
6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative A5490.44[6]
4-Anilino-6,7-dimethoxyquinazoline derivative (RB1) HCT116 (Colon)Potent (Comparable to Cisplatin)
4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline U373, U87 (Glioblastoma)Micromolar concentrations[7]

Note: The IC50 values for erlotinib in A549 cells show variability across different studies, which can be attributed to differences in experimental conditions such as incubation time and assay method. The data for this compound derivatives suggest that this structural class can exhibit high potency.

Mechanism of Action and Cellular Effects

Erlotinib: A Targeted EGFR Inhibitor

Erlotinib functions by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[1][2]

dot

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Erlotinib Erlotinib Erlotinib->EGFR

Caption: EGFR Signaling Pathway and Erlotinib's Point of Inhibition.

Cellular Effects of Erlotinib:

  • Apoptosis: Erlotinib has been shown to induce apoptosis in non-small cell lung cancer cells.[5] One study demonstrated a significant increase in early and late apoptotic A549 cells following treatment.[4]

  • Cell Cycle Arrest: Erlotinib can induce cell cycle arrest, primarily at the G0/G1 phase, in lung cancer cells.[5]

This compound Derivatives: Emerging Anticancer Agents

While the precise mechanism of this compound is not fully elucidated, its structural similarity to known EGFR inhibitors suggests it may also target this pathway. Studies on its derivatives provide insights into its potential cellular effects.

  • Apoptosis: A derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, has been shown to cause apoptotic cell death in glioblastoma cells, indicating a similar potential in lung cancer.[7] Another quinazolin-4(3H)-one derivative was found to induce apoptosis in A549 cells.[6]

  • Cell Cycle Arrest: A 6-substituted quinazolin-4(3H)-one derivative induced G1 phase arrest in A549 lung cancer cells.[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

dot

MTT_Assay_Workflow cluster_workflow MTT Assay Protocol step1 Seed lung cancer cells (e.g., A549) in 96-well plates step2 Incubate for 24 hours step1->step2 step3 Treat cells with varying concentrations of the test compound step2->step3 step4 Incubate for a specified period (e.g., 24, 48, or 72 hours) step3->step4 step5 Add MTT reagent to each well step4->step5 step6 Incubate for 4 hours to allow formazan crystal formation step5->step6 step7 Add solubilizing agent (e.g., DMSO) step6->step7 step8 Measure absorbance at a specific wavelength (e.g., 570 nm) step7->step8 step9 Calculate cell viability and IC50 values step8->step9

Caption: A generalized workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

dot

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Protocol step1 Treat lung cancer cells with the test compound for a specified time step2 Harvest and wash the cells step1->step2 step3 Resuspend cells in Annexin V binding buffer step2->step3 step4 Add FITC-conjugated Annexin V and Propidium Iodide (PI) step3->step4 step5 Incubate in the dark step4->step5 step6 Analyze by flow cytometry step5->step6 step7 Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) step6->step7

Caption: A standard workflow for assessing apoptosis via Annexin V/PI staining.

Conclusion

Erlotinib is a well-established EGFR inhibitor with proven efficacy in lung cancer treatment. The this compound scaffold, as evidenced by studies on its derivatives, holds significant promise as a source of potent anticancer agents. While direct comparative data is needed, the available information suggests that derivatives of this compound can exhibit potent cytotoxicity, induce apoptosis, and cause cell cycle arrest in cancer cells, including those of lung origin. Further investigation into the specific activity and mechanism of action of this compound in lung cancer cell lines is warranted to fully assess its therapeutic potential relative to established drugs like erlotinib.

References

The Pivotal Role of the 6,7-Dimethoxy Motif in Quinazolin-4-one Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 6,7-dimethoxy-quinazolin-4-one derivatives reveals their significant potential as potent anticancer agents, primarily through the inhibition of key oncogenic kinases. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.

The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, and the introduction of dimethoxy groups at the 6 and 7 positions has been a cornerstone in the development of numerous potent kinase inhibitors. These substitutions are known to enhance the binding affinity of these compounds to the ATP-binding pocket of various kinases, including Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. This guide will dissect the intricate relationship between the chemical structure of these derivatives and their biological activity, drawing on data from multiple studies.

Comparative Analysis of Biological Activity

The biological efficacy of 6,7-dimethoxy-quinazolin-4-one derivatives is profoundly influenced by the nature and position of substituents on the quinazoline core and at the 4-position. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative compounds from various studies, providing a quantitative comparison of their performance.

Cytotoxicity of 6,7-Dimethoxy-quinazolin-4-one Derivatives against Various Cancer Cell Lines
Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Erlotinib 4-(3-ethynylphenyl)amino-A4313[1]
Compound 12 4-(thiophen-2-ylmethyl)amino-A4313.4[1]
Compound 12 2-(piperazin-1-yl)-N-(phenyl)-SKBR36.75 ± 0.36 (µg/mL)[2][3]
Compound 14 2-(piperazin-1-yl)-N-(phenyl)-SKBR38.92 ± 0.61 (µg/mL)[2][3]
Compound 12 2-(piperazin-1-yl)-N-(phenyl)-TZB_SKBR37.61 ± 0.44 (µg/mL)[2][3]
Compound 14 2-(piperazin-1-yl)-N-(phenyl)-TZB_SKBR39.53 ± 0.49 (µg/mL)[2][3]
Compound 2i 2-mercapto-3-benzyl-MCF70.102 ± 0.014[4]
Compound 3i 2-mercapto-3-benzyl-MCF70.097 ± 0.019[4]
Compound 2i 2-mercapto-3-benzyl-A27800.128 ± 0.016[4]
Compound 3i 2-mercapto-3-benzyl-A27800.181 ± 0.011[4]
Compound 14d 2-methyl-4-(substituted)-HePG24.28[5]
Compound 14d 2-methyl-4-(substituted)-Hela5.18[5]
Compound 14d 2-methyl-4-(substituted)-HCT-1163.97[5]
Compound 14d 2-methyl-4-(substituted)-MCF-79.85[5]
Kinase Inhibitory Activity of 6,7-Dimethoxy-quinazolin-4-one Derivatives
Compound IDTarget KinaseIC50 (nM)Reference
Lapatinib EGFRwt27.06[1]
Compound 1 EGFRwt20.72[1]
Erlotinib EGFR56 ± 12[4]
Compound 2i EGFR-[4]
Compound 3i EGFR-[4]
Compound 12 HER2Near complete inhibition at 500 nM[2][3]
Compound 14 HER2Significant dose-dependent inhibition[2][3]
Compound 12 EGFRSignificant dose-dependent inhibition[2][3]
Compound 14 EGFRSignificant dose-dependent inhibition[2][3]

Key Structure-Activity Relationship Insights

The data consistently highlights several key SAR trends for the 6,7-dimethoxy-quinazolin-4-one scaffold:

  • The 6,7-Dimethoxy Groups are Crucial: These electron-donating groups are consistently found in the most active compounds, suggesting their importance for high-affinity binding to the kinase domain.[1][6]

  • The 4-Anilino Moiety is a Key Pharmacophore: Substitution at the 4-position with an anilino group is a common feature of potent EGFR inhibitors like gefitinib and erlotinib. The nature and substitution pattern on this aniline ring significantly modulate activity.[6][7]

  • Flexibility at the 4-Position: Introducing a flexible linker, such as in 4-(thiophen-2-ylmethanamine) derivatives, can maintain potent activity, comparable to established inhibitors like erlotinib.[1]

  • Substitution at the 2-Position: Modifications at the 2-position of the quinazoline ring can lead to potent dual inhibitors. For instance, 2-(piperazin-1-yl) derivatives have shown significant activity against both EGFR and HER2.[2][3]

  • Impact of Other Substituents: The introduction of various moieties, such as aryl, heteryl, and alkyl groups, at different positions has been explored to modulate the pharmacological profile, leading to a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[8]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

In Vitro Cytotoxicity Assays (MTT Assay)

The anti-proliferative activity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[8]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Kinase Inhibition Assays

The inhibitory activity against specific kinases like EGFR and HER2 is determined using various in vitro kinase assay kits.

  • Assay Principle: These assays typically measure the phosphorylation of a substrate by the kinase in the presence of ATP. The inhibition of this phosphorylation by the test compound is quantified.

  • Reaction Mixture: The reaction mixture usually contains the kinase, a specific substrate (e.g., a peptide), ATP, and the test compound at various concentrations.

  • Incubation: The reaction is allowed to proceed for a set time at a specific temperature.

  • Detection: The amount of phosphorylated substrate is detected using various methods, such as fluorescence, luminescence, or radioactivity.

  • IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-inhibition curve.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the evaluation of 6,7-dimethoxy-quinazolin-4-one derivatives.

EGFR_Signaling_Pathway cluster_receptor Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 6,7-Dimethoxy- quinazolin-4-one Derivative Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental_Workflow Synthesis Synthesis of 6,7-Dimethoxy-quinazolin-4-one Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, HER2) Characterization->Kinase_Assay SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Kinase_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for SAR studies.

Caption: Key SAR points for 6,7-dimethoxy-quinazolin-4-one derivatives.

References

comparing the kinase inhibitory profile of different quinazolinone scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use, particularly in oncology. The versatility of this heterocyclic system allows for a wide range of substitutions, leading to diverse kinase inhibitory profiles. This guide provides a comparative analysis of different quinazolinone-based scaffolds, their kinase targets, and the experimental data supporting their activity.

Kinase Inhibitory Profile of Quinazolinone Derivatives

The following table summarizes the in vitro kinase inhibitory activity (IC50) of various quinazolinone scaffolds against several key kinases implicated in cancer signaling pathways. This data is crucial for understanding the potency and selectivity of these compounds.

Scaffold/CompoundTarget Kinase(s)IC50 (nM)Reference CompoundIC50 (nM)
Derivative 6 (4-phenoxyquinazoline) EGFR64.8--
EGFR (L858R/T790M)305.4--
c-Met137.4--
Compound 16 (Quinazolinone N-acetohydrazide) VEGFR-2290--
FGFR-1350--
BRAF470--
BRAF (V600E)300--
Compound 22a VEGFR-260.0Sorafenib54.0
Compound 22b VEGFR-286.36Sorafenib54.0
Compound 21 (Thioacetyl-benzohydrazide derivative) VEGFR-24600--
Compound 41 PI3Kδ1.13Idelalisib-
Compound 42 PI3Kδ2.52Idelalisib-
6-pyrazole quinazolinone (1) ALK28200--
Compound 7 (CDK9 Inhibitor) CDK9115Flavopiridol-
Compound 9 (CDK9 Inhibitor) CDK9131Flavopiridol-
Compound 25 (CDK9 Inhibitor) CDK9142Flavopiridol-

Experimental Protocols

The determination of a compound's kinase inhibitory activity is a critical step in drug discovery. The data presented in this guide were generated using established in vitro kinase inhibition assays. Below are detailed methodologies for two commonly employed assay types.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based competition binding assay that measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.

Materials:

  • Kinase of interest

  • Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST, anti-His)

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test compounds (serially diluted)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Reagent Preparation: Prepare a 3X solution of the kinase and a 3X solution of the Eu-labeled antibody in assay buffer. Prepare a 3X solution of the kinase tracer in assay buffer.

  • Compound Plating: Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 340 nm.

  • Data Analysis: The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. The percent inhibition is determined relative to the DMSO control. IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic equation.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated product is detected using a europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Test compounds (serially diluted)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.3, 1 mM DTT, 0.01% BSA, 0.01% Triton X-100, 10 mM MgCl2)

  • HTRF Detection Buffer

  • Europium cryptate-labeled anti-phospho-specific antibody

  • Streptavidin-XL665

  • 384-well low-volume microplates

Procedure:

  • Compound Plating: Add 2 µL of serially diluted test compound or DMSO to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Add 4 µL of a mixture containing the kinase and biotinylated substrate peptide in kinase reaction buffer to each well.

  • Initiation of Kinase Reaction: Add 4 µL of ATP solution in kinase reaction buffer to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Add 10 µL of HTRF detection mix containing the Eu-cryptate labeled antibody and streptavidin-XL665 in HTRF detection buffer to stop the reaction and initiate the detection process.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm following excitation at 320 nm.

  • Data Analysis: The HTRF ratio is calculated, and percent inhibition is determined. IC50 values are generated by non-linear regression analysis.

Signaling Pathway Visualizations

Understanding the signaling context in which these kinases operate is essential for rational drug design. Below are diagrams of the EGFR and VEGFR-2 signaling pathways, which are frequent targets of quinazolinone-based inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO FAK FAK Src->FAK FAK->Nucleus Angiogenesis Angiogenesis, Permeability, Survival Nucleus->Angiogenesis

Validating 6,7-dimethoxy-1H-quinazolin-4-one as an EGFR Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6,7-dimethoxy-1H-quinazolin-4-one and its derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors. Due to the limited availability of direct experimental data for this compound, this guide focuses on a broader class of 6,7-dimethoxyquinazoline derivatives and compares their reported biological activities against established first-generation EGFR inhibitors, gefitinib and erlotinib. This objective comparison is supported by experimental data from various studies and detailed protocols for key validation assays.

Introduction to EGFR and Quinazoline Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.

Quinazoline-based molecules have emerged as a prominent scaffold for the development of EGFR inhibitors. First-generation inhibitors like gefitinib and erlotinib, which feature a 4-anilinoquinazoline core, have been successfully used in the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. The 6,7-dimethoxy substitution on the quinazoline ring has been explored in numerous studies to enhance the potency and selectivity of these inhibitors.

Comparative Analysis of EGFR Inhibitory Activity

This section presents a summary of the reported half-maximal inhibitory concentrations (IC50) for various 6,7-dimethoxyquinazoline derivatives, alongside those of gefitinib and erlotinib, against both the EGFR enzyme and cancer cell lines.

In Vitro EGFR Kinase Inhibition
Compound/DrugEGFR TargetIC50 (nM)Reference
Gefitinib Wild-Type EGFR38.9[1]
L858R Mutant EGFR--
T790M Mutant EGFR--
Erlotinib Wild-Type EGFR2[2]
L858R Mutant EGFR--
T790M Mutant EGFR--
Compound 1 (6,7-disubstituted 4-anilino-quinazoline derivative)Wild-Type EGFR20.72[1]
Compound 22 (4-anilino-6,7-dimethoxyquinazoline derivative)Wild-Type EGFR40.7[1]

Note: '-' indicates data not available in the searched literature.

In Vitro Anti-proliferative Activity
Compound/DrugCell LineCancer TypeEGFR Mutation StatusIC50 (µM)Reference
Gefitinib A549Lung CancerWild-Type21.17[1]
H1975Lung CancerL858R/T790M9.08[1]
A431Epidermoid CarcinomaWild-Type8.37[1]
Erlotinib KYSE410Esophageal Cancer-5.00 ± 0.46[2]
H1650Lung CancerExon 19 Del14.00 ± 1.19[2]
HCC827Lung CancerExon 19 Del11.81 ± 1.02[2]
Compound 1 (6,7-disubstituted 4-anilino-quinazoline derivative)A431Epidermoid CarcinomaWild-Type< Gefitinib[1]
A549Lung CancerWild-Type< Gefitinib[1]
NCI-H1975Lung CancerL858R/T790M< Gefitinib[1]
Compound 13 (4-anilino-6-heteroaryl-quinazoline derivative)A549Lung CancerWild-Type7.35[1]
H1975Lung CancerL858R/T790M3.01[1]
Compound 24 (4-anilino-quinazoline derivative with sulfamoyl-aryl moiety)A549Lung CancerWild-Type6.54[1]
A431Epidermoid CarcinomaWild-Type4.04[1]
H1975Lung CancerL858R/T790M1.94[1]

Note: '-' indicates data not available in the searched literature. Some values are presented as relative potencies as reported in the source.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of EGFR inhibitors are provided below.

In Vitro EGFR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR tyrosine kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute recombinant human EGFR kinase domain and a synthetic poly(Glu, Tyr) 4:1 peptide substrate in kinase assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the EGFR enzyme, the substrate peptide, and varying concentrations of the test compound.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP and MgCl2 to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Quantify the level of substrate phosphorylation. This can be done using various methods, including:

      • ELISA-based assay: Use an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

      • Radiometric assay: Measure the incorporation of radiolabeled phosphate from [γ-32P]ATP into the substrate.

      • Luminescence-based assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition of kinase activity compared to the positive control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a test compound on the proliferation and viability of cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a predetermined density.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blotting for EGFR Signaling Pathway

Objective: To determine the effect of a test compound on the phosphorylation of EGFR and its downstream signaling proteins.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cancer cells with the test compound at various concentrations for a specific time.

    • For stimulating the pathway, cells can be treated with EGF.

    • Wash the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.

Visualizations

EGFR Signaling Pathway and Inhibition

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P P EGFR->P Autophosphorylation Grb2_SOS Grb2/SOS P->Grb2_SOS PI3K PI3K P->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 6,7-dimethoxy-1H- quinazolin-4-one Inhibitor->P Inhibition

Caption: EGFR signaling pathway and the point of inhibition.

Experimental Workflow for EGFR Inhibitor Validation

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Optional) Kinase_Assay EGFR Kinase Assay (Determine IC50) Cell_Viability Cell Viability Assay (MTT) (Determine Cellular IC50) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (Confirm Pathway Inhibition) Cell_Viability->Western_Blot Xenograft Tumor Xenograft Model Western_Blot->Xenograft Efficacy Evaluate Anti-tumor Efficacy Xenograft->Efficacy start Candidate Compound (this compound) start->Kinase_Assay

Caption: Workflow for validating a potential EGFR inhibitor.

Logical Flow of Comparative Analysis

Comparative_Analysis cluster_candidate Candidate Compound cluster_alternatives Established Alternatives Topic Validation of 6,7-dimethoxy- 1H-quinazolin-4-one as an EGFR Inhibitor Candidate_Data Published Data on 6,7-dimethoxyquinazoline Derivatives Topic->Candidate_Data Alternatives_Data Published Data on Gefitinib & Erlotinib Topic->Alternatives_Data Comparison Comparative Analysis (IC50 Values) Candidate_Data->Comparison Alternatives_Data->Comparison Conclusion Conclusion on Potential as an EGFR Inhibitor Comparison->Conclusion

Caption: Logical flow of the comparative analysis.

References

A Comparative Guide to Quinazolinone and Quinoline Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two prominent heterocyclic scaffolds in oncology research: quinazolinone and quinoline. Both structures are foundational to numerous anticancer agents, but their subtle structural differences lead to distinct mechanisms of action, target specificities, and clinical applications. This analysis is supported by experimental data and detailed methodologies to aid in research and development efforts.

Introduction: Two Privileged Scaffolds in Oncology

Quinazolinone and quinoline are bicyclic aromatic heterocycles that have proven to be exceptionally versatile frameworks for the design of anticancer drugs. The quinazolinone core consists of a benzene ring fused to a pyrimidine ring with a ketone group, while the quinoline core features a benzene ring fused to a pyridine ring.[1] This seemingly minor difference in the placement and number of nitrogen atoms significantly alters the electronic and steric properties of the molecules, dictating their interactions with biological targets.[2]

Quinazolinone derivatives are renowned for their role as protein kinase inhibitors, with several agents approved for targeted cancer therapy.[1][3] In contrast, the quinoline scaffold has given rise to drugs with a more diverse range of mechanisms, including DNA damage, tubulin polymerization inhibition, and kinase inhibition.[1][4][5]

Core Structures and General Mechanisms

The fundamental structural difference between the two scaffolds underpins their primary modes of action in cancer therapy. Quinazolinones are particularly effective at targeting ATP-binding pockets in kinases, whereas quinolines exhibit broader target engagement.

G cluster_QZ Quinazolinone Scaffold cluster_Q Quinoline Scaffold qz_struct Quinazolinone (Benzene + Pyrimidinone Ring) qz_mech Predominant Mechanism: Protein Kinase Inhibition qz_struct->qz_mech qz_target Primary Target Example: EGFR Tyrosine Kinase qz_mech->qz_target q_struct Quinoline (Benzene + Pyridine Ring) q_mech Diverse Mechanisms q_struct->q_mech q_targets Example Targets: - Topoisomerase - Tubulin - Various Kinases q_mech->q_targets

Caption: Core structures and primary mechanistic pathways.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of drugs derived from these scaffolds is best understood by examining their performance against various cancer cell lines and their specific molecular targets.

Table 1: Comparison of Approved Drugs and Mechanisms of Action

FeatureQuinazolinone-Based AgentsQuinoline-Based Agents
Core Structure Benzene ring fused to a pyrimidinone ringBenzene ring fused to a pyridine ring
Primary Mechanism Predominantly protein kinase inhibition[1]Diverse: Topoisomerase inhibition, kinase inhibition, tubulin polymerization disruption[1][4]
Approved Drugs Gefitinib, Erlotinib, Afatinib, Lapatinib (EGFR/HER2 Tyrosine Kinase Inhibitors)[1][3]Bosutinib (Kinase inhibitor), Camptothecin analogues (e.g., Irinotecan, Topotecan) (Topoisomerase inhibitors)[1]
Key Therapeutic Areas Non-small cell lung cancer (NSCLC), pancreatic cancer, breast cancer[1]Leukemia, colorectal cancer, ovarian cancer, various solid tumors[1][6]
Development Focus Targeted therapy, often for cancers driven by specific kinase mutations[7]Broad-spectrum activity and development of agents with novel mechanisms[6]

Table 2: Representative Anticancer Activity (IC₅₀ Values) IC₅₀ values indicate the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Compound ClassRepresentative CompoundCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Quinazolinone GefitinibA549 (NSCLC)EGFR Inhibition>10 (Resistant)[8]
GefitinibHCC827 (NSCLC)EGFR Inhibition0.028[7]
Compound 23 A549 (NSCLC)DHFR Inhibition0.016[8]
LapatinibSK-BR-3 (Breast)EGFR/HER2 Inhibition0.18[3]
Quinoline BosutinibK-562 (CML)Bcr-Abl Kinase<0.05[1]
CamptothecinHL-60 (Leukemia)Topoisomerase I~0.01-0.1[9]
Quinoline-Chalcone 39 A549 (NSCLC)PI3K/Akt/mTOR1.91[6]
Compound 91b1 A549 (NSCLC)Downregulates Lumican~2.5[10]

Signaling Pathways and Therapeutic Targets

The distinct therapeutic strategies of quinazolinone and quinoline agents can be visualized through their engagement with different cellular signaling pathways. Quinazolinones are well-known for their targeted inhibition of the EGFR signaling cascade, which is crucial for cell growth and proliferation.[11] Quinolines, however, interact with a wider array of targets.

G cluster_qz Quinazolinone Agents (e.g., Gefitinib) cluster_q Quinoline Agents (Diverse) cluster_pathway QZ Quinazolinone EGFR EGFR QZ->EGFR Inhibits PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS Q Quinoline TOPO Topoisomerase I (e.g., Camptothecin) Q->TOPO Inhibits TUB Tubulin (e.g., some derivatives) Q->TUB Inhibits Polymerization KINASE Other Kinases (e.g., Bosutinib) Q->KINASE Inhibits DNA DNA Replication TOPO->DNA MITOSIS Mitosis TUB->MITOSIS PROLIFERATION Cell Proliferation & Survival KINASE->PROLIFERATION PI3K->PROLIFERATION RAS->PROLIFERATION DNA->PROLIFERATION MITOSIS->PROLIFERATION

Caption: Comparative targeting of cellular pathways.

Experimental Protocols

The evaluation of novel quinazolinone and quinoline anticancer agents relies on a standardized set of in vitro assays. The workflow typically progresses from assessing general cytotoxicity to elucidating the specific mechanism of action.

G start Synthesized Compound (Quinazolinone or Quinoline) step1 1. Cytotoxicity Screening (MTT Assay) start->step1 step2 Determine IC₅₀ Value (Potency) step1->step2 step3 2. Mechanism of Action Studies step2->step3 step4a Cell Cycle Analysis (Flow Cytometry) step3->step4a step4b Apoptosis Assay (Annexin V Staining) step3->step4b step4c Target-Specific Assay step3->step4c end Lead Compound Identification step4a->end step4b->end step4c->end

Caption: General experimental workflow for anticancer agent evaluation.

A. Cell Viability (MTT) Assay This colorimetric assay is used to measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

B. Cell Cycle Analysis This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvesting & Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and stain them with a solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A.

  • Data Acquisition: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle to identify any cell cycle arrest.[4][12]

C. Apoptosis Assay (Annexin V/PI Staining) This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Harvesting & Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Analysis: Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[11][13]

Conclusion and Future Perspectives

The comparative analysis reveals distinct strategic advantages for both quinazolinone and quinoline scaffolds in anticancer drug development.

  • Quinazolinones are exemplary scaffolds for developing highly specific, targeted therapies, particularly as kinase inhibitors. Future research will likely focus on overcoming resistance to current EGFR inhibitors and targeting other kinases with novel quinazolinone derivatives.[14][15]

  • Quinolines offer greater mechanistic diversity, providing opportunities to develop agents that can overcome resistance to targeted therapies or act on a broader range of cancers. The development of quinoline hybrids, which combine the quinoline core with other pharmacophores, is a promising strategy to create multi-targeted or novel-acting agents.[6][16]

Both scaffolds remain central to modern medicinal chemistry. The choice between them depends on the therapeutic strategy: targeted inhibition of a specific pathway (favoring quinazolinones) or the pursuit of broader-spectrum activity through diverse mechanisms (favoring quinolines).

References

The Selectivity of 6,7-Dimethoxy-1H-quinazolin-4-one Derivatives: A Comparative Guide for Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, with several derivatives having entered clinical use. Among these, compounds featuring a 6,7-dimethoxy substitution on the quinazoline ring have demonstrated significant potential as anticancer agents. This guide provides a comparative analysis of the selectivity of various 6,7-dimethoxy-1H-quinazolin-4-one derivatives for cancer cells over normal cells, supported by experimental data and detailed protocols.

Data Presentation: Cytotoxicity Comparison

The following tables summarize the cytotoxic activity (IC50 values) of various this compound derivatives against a panel of human cancer cell lines and normal cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a measure of the compound's cancer-selective cytotoxicity.

Derivative Cancer Cell Line IC50 (µM) - Cancer Cells Normal Cell Line IC50 (µM) - Normal Cells Selectivity Index (SI) Reference
4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazolineU373 (Glioblastoma)Micromolar concentrationsEGF-R-negative leukemia cells> 100 µM>10[1]
4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazolineU87 (Glioblastoma)Micromolar concentrationsEGF-R-negative leukemia cells> 100 µM>10[1]
Substituted 6,7-dimethoxy-2-methyl-4-substituted quinazolines (Compound 9d)AU-565 (Breast Cancer)1.54MCF10A (Normal Breast)Not specifiedNot specified
Substituted 6,7-dimethoxy-2-methyl-4-substituted quinazolines (Compound 11c)MDA-MB-231 (Breast Cancer)1.75MCF10A (Normal Breast)Not specifiedNot specified
6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivative (Compound II)K562 (Leukemia)100 - 400HUVEC (Normal Endothelial)100 - 400~1[2]
6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivative (Compound IV)K562 (Leukemia)100 - 400HUVEC (Normal Endothelial)100 - 400~1[2]
6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivative (Compound II)HeLa (Cervical Cancer)> 400HUVEC (Normal Endothelial)100 - 400Not applicable[2]

Mechanism of Action: Targeting Cancer Cell Signaling

Derivatives of this compound often exert their anticancer effects by inhibiting key signaling pathways that are frequently dysregulated in cancer. A primary target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. By binding to the ATP-binding site of the EGFR kinase domain, these compounds block its activation and downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

Some derivatives also exhibit inhibitory activity against other tyrosine kinases involved in tumor progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Quinazolinone 6,7-dimethoxy- 1H-quinazolin-4-one Derivative Quinazolinone->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable, metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[3]

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serially diluted quinazoline derivatives Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Measure absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[2][4]

Protocol:

  • Cell Treatment: Seed cells and treat with the quinazoline derivatives at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is then measured by flow cytometry.[5][6]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the quinazoline derivatives and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

References

Correlation of In Vitro and In Vivo Activity of 6,7-dimethoxy-1H-quinazolin-4-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 6,7-dimethoxy-1H-quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, anti-angiogenic, and anticonvulsant agents.[3][4][5] This guide provides a comparative analysis of the in vitro and in vivo activities of various this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this field.

Quantitative Data Summary

The biological activity of this compound derivatives has been extensively evaluated in both cellular (in vitro) and animal (in vivo) models. The following tables summarize the key quantitative data from various studies, highlighting the structure-activity relationships and the translation from in vitro potency to in vivo efficacy.

Table 1: In Vitro Anticancer Activity of 6,7-dimethoxy-quinazolin-4-one Derivatives

CompoundCell LineAssay TypeIC50 / GI50 (µM)Reference
Series of 2,3-disubstituted quinazolin-4(3H)-ones MCF7 (Breast)Cytotoxicity0.20 - 3.79[2]
A2780 (Ovarian)Cytotoxicity0.14 - 16.43[2]
Compound 12n (6,7-dimethoxy-4-anilinoquinoline derivative) A549 (Lung)AntiproliferationLow micromolar[6][7]
MCF-7 (Breast)AntiproliferationLow micromolar[6][7]
MKN-45 (Gastric)AntiproliferationLow micromolar[6][7]
Compound 12 (6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivative) SKBR3 (Breast)Cytotoxicity6.75 ± 0.36 µg/mL[8]
TZB_SKBR3 (Trastuzumab-resistant Breast)Cytotoxicity7.61 ± 0.44 µg/mL[8]
Compound 14 (6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivative) SKBR3 (Breast)Cytotoxicity8.92 ± 0.61 µg/mL[8]
TZB_SKBR3 (Trastuzumab-resistant Breast)Cytotoxicity9.53 ± 0.49 µg/mL[8]
Compound RB1 (4-anilino-6,7-dimethoxy quinazoline derivative) HCT116 (Colon)CytotoxicityPotent[4]
K562 (Leukemia)CytotoxicityPotent[4]
SKBR3 (Breast)CytotoxicityPotent[4]
Compound 2 (7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one) NIH-NCI 60 cell line panelAntiproliferation10⁻¹⁰ M level[3]

Table 2: In Vivo Antitumor Activity of Selected Derivatives

CompoundAnimal ModelTumor TypeDoseTumor Growth InhibitionReference
Compound 2 (7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one) MiceXenograft1.0 mg/kg62%[3]
Compound RB1 (4-anilino-6,7-dimethoxy quinazoline derivative) MiceEhrlich Ascites CarcinomaNot specifiedSignificant reduction in ascites and tumor cell proliferation[4]
Compound 26 (Quinazoline derivative) Not specifiedHCT-116 and MCF-7 xenograftsNot specifiedSignificant[9]

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting the presented data. Below are detailed protocols for key assays used in the evaluation of this compound derivatives.

1. In Vitro Cytotoxicity/Antiproliferation Assays (MTT Assay)

  • Cell Lines: Human cancer cell lines such as MCF-7 (breast), A2780 (ovarian), HCT116 (colon), K562 (leukemia), SKBR3 (breast), A549 (lung), and MKN-45 (gastric) are commonly used.[2][4][6][7]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • Following incubation, 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration that inhibits 50% of cell growth) is determined.[4]

2. In Vitro Kinase Inhibition Assay

  • Target Kinases: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and c-Met are key targets for many quinazoline derivatives.[2][6][7][8]

  • Procedure (General):

    • The recombinant kinase, substrate, and ATP are combined in a reaction buffer.

    • The test compound at various concentrations is added to the reaction mixture.

    • The reaction is initiated and allowed to proceed for a set time at a specific temperature.

    • The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as ELISA, radiometric assays, or fluorescence-based assays.

    • The IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity, is calculated.[6][7][8]

3. In Vivo Antitumor Efficacy Studies (Xenograft Models)

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

  • Procedure:

    • Human tumor cells are subcutaneously injected into the flank of the mice.

    • Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The test compound is administered to the treatment group via a specific route (e.g., intraperitoneal, oral) at a defined dose and schedule. The control group receives the vehicle.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size in the treated group to the control group.[3][4]

Signaling Pathways and Mechanisms of Action

Several signaling pathways have been identified as targets for the anticancer activity of this compound derivatives. Understanding these pathways is essential for rational drug design and development.

EGFR/HER2 Signaling Pathway

Derivatives of 6,7-dimethoxy-quinazoline have shown potent inhibitory activity against EGFR and HER2 kinases.[8] These receptors are key drivers of cell proliferation, survival, and differentiation. Their overactivation is a hallmark of many cancers. The diagram below illustrates the EGFR/HER2 signaling cascade and the point of inhibition by these compounds.

EGFR_HER2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF, etc.) Ligand (EGF, etc.) EGFR_HER2 EGFR/HER2 Receptor Tyrosine Kinase Ligand (EGF, etc.)->EGFR_HER2 RAS RAS EGFR_HER2->RAS PI3K PI3K EGFR_HER2->PI3K Quinazolinone 6,7-dimethoxy-quinazolin-4-one Derivatives Quinazolinone->EGFR_HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR/HER2 signaling pathway and inhibition by quinazolinone derivatives.

c-Met Signaling Pathway

The HGF/c-Met signaling pathway is another critical target, playing a significant role in tumorigenesis and metastasis.[7] Certain 6,7-dimethoxy-4-anilinoquinoline derivatives have been identified as potent inhibitors of c-Met kinase.[6]

cMet_Pathway cluster_extracellular_cmet Extracellular Space cluster_membrane_cmet Cell Membrane cluster_intracellular_cmet Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet RAS_cMet RAS cMet->RAS_cMet PI3K_cMet PI3K cMet->PI3K_cMet STAT3 STAT3 cMet->STAT3 Quinolinone 6,7-dimethoxy-4-anilinoquinoline Derivatives Quinolinone->cMet Inhibition Downstream Cell Proliferation, Invasion, Metastasis, Angiogenesis RAS_cMet->Downstream PI3K_cMet->Downstream STAT3->Downstream

Caption: c-Met signaling pathway and inhibition by quinolinone derivatives.

Experimental Workflow

The development of novel this compound derivatives as therapeutic agents typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization A Compound Design & Virtual Screening B Chemical Synthesis & Purification A->B C Cytotoxicity Screening (e.g., MTT Assay) B->C D Target-Based Assays (e.g., Kinase Inhibition) C->D E Mechanism of Action Studies (e.g., Western Blot) D->E F Pharmacokinetic Studies (ADME) E->F G Efficacy Studies (e.g., Xenograft Models) F->G H Toxicology Studies G->H I Lead Compound Selection & Optimization H->I I->A Iterative Improvement

Caption: General experimental workflow for anticancer drug discovery.

References

Benchmarking 6,7-dimethoxy-1H-quinazolin-4-one Against Known Tubulin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical compound 6,7-dimethoxy-1H-quinazolin-4-one against a panel of well-characterized tubulin inhibitors. While direct evidence for the tubulin-inhibiting activity of this specific quinazolinone is emerging, the quinazolinone scaffold is a recognized pharmacophore in the development of anticancer agents, with numerous derivatives reported to interfere with microtubule dynamics. Some have been shown to inhibit tubulin polymerization by interacting with the colchicine binding site.[1][2][3] This guide, therefore, serves as a resource for the systematic evaluation of this compound as a potential novel tubulin inhibitor.

Comparative Analysis of Tubulin Inhibitors

This section details the mechanisms of action of established tubulin inhibitors that serve as benchmarks for this guide: Paclitaxel, a microtubule stabilizer, and Colchicine and Vinblastine, which are microtubule destabilizers.

InhibitorClassBinding Site on TubulinMechanism of Action
This compound Quinazolinone (Hypothesized)Hypothesized to be the Colchicine binding siteThe mechanism is currently under investigation, but based on related quinazolinone structures, it is hypothesized to inhibit tubulin polymerization.[1][4]
Paclitaxel TaxaneTaxane binding site on β-tubulinPromotes the polymerization of tubulin into excessively stable and dysfunctional microtubules, leading to the disruption of normal mitotic spindle assembly and cell cycle arrest in the G2/M phase.[5][6][7]
Colchicine Natural AlkaloidColchicine binding site on β-tubulinBinds to tubulin dimers and prevents their polymerization into microtubules. This disruption of microtubule dynamics leads to mitotic arrest.[8][9][[“]]
Vinblastine Vinca AlkaloidVinca binding site on β-tubulinInhibits microtubule formation by binding to tubulin dimers, leading to the disruption of the mitotic spindle and metaphase arrest.[11][12][13]

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected benchmark tubulin inhibitors across various cancer cell lines. These values represent the concentration of a drug that is required for 50% inhibition in vitro and serve as a critical benchmark for evaluating the potency of new chemical entities like this compound.

InhibitorCell LineIC50 Value
Paclitaxel Human Endothelial Cells0.1 pM[14]
Human Lung Cancer Cell Lines (24h exposure)2.5 - 7.5 nM[15]
Human Lung Cancer Cell Lines (120h exposure)Median of 0.027 µM for NSCLC and 5.0 µM for SCLC[16]
4T1 Murine Breast Cancer (48h exposure)Range of 3.9 - 250 µM tested[17]
Vinblastine HeLa Cells0.8 nM[18]
nAChR suppression8.9 µM[18][19]
A549 Human Lung Carcinoma0.002 µg/mL[19]
A-375 Human Melanoma7.2 µM[19]
Colchicine Tubulin Polymerization Inhibition~2-3 µM[20]

Experimental Protocols

To ascertain the tubulin-inhibiting potential of this compound and to quantitatively compare it with the benchmark inhibitors, the following experimental protocols are recommended.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules in vitro.

Principle: The polymerization of tubulin is monitored by the increase in turbidity (optical density) at 340 nm in a temperature-controlled spectrophotometer. Inhibitors of polymerization will reduce the rate and extent of this increase, while stabilizers will enhance it.[21]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound and benchmark inhibitors (dissolved in DMSO)

  • 96-well, UV-transparent microplate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

  • Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

  • Dispense the tubulin solution into pre-warmed microplate wells containing serial dilutions of the test compounds.

  • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. The IC50 value for inhibition can be determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[22]

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound and benchmark inhibitors

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.

Principle: Tubulin inhibitors typically cause an arrest in the G2/M phase of the cell cycle. This can be quantified by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and analyzing the fluorescence intensity of individual cells using a flow cytometer.[23][24][25]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound and benchmark inhibitors

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.

Mandatory Visualizations

*Hypothesized mechanism for this compound cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Chromosome Segregation->Cell Cycle Arrest (G2/M) Disruption leads to Cell Division Cell Division Chromosome Segregation->Cell Division Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Stabilizing Agents (e.g., Paclitaxel) Stabilizing Agents (e.g., Paclitaxel) Stabilizing Agents (e.g., Paclitaxel)->Microtubules Inhibits Depolymerization Destabilizing Agents (e.g., Colchicine, Vinblastine, this compound*) Destabilizing Agents (e.g., Colchicine, Vinblastine, this compound*) Destabilizing Agents (e.g., Colchicine, Vinblastine, this compound*):e->Tubulin Dimers:e Inhibits Polymerization

Caption: Mechanism of action of tubulin inhibitors.

Experimental Workflow for Evaluating a Potential Tubulin Inhibitor Start Start In Vitro Tubulin Polymerization Assay In Vitro Tubulin Polymerization Assay Start->In Vitro Tubulin Polymerization Assay Determine IC50 for Polymerization Determine IC50 for Polymerization In Vitro Tubulin Polymerization Assay->Determine IC50 for Polymerization Cell Viability Assay (MTT) Cell Viability Assay (MTT) Determine IC50 for Polymerization->Cell Viability Assay (MTT) If active Determine IC50 in Cancer Cell Lines Determine IC50 in Cancer Cell Lines Cell Viability Assay (MTT)->Determine IC50 in Cancer Cell Lines Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Determine IC50 in Cancer Cell Lines->Cell Cycle Analysis (Flow Cytometry) If potent Analyze G2/M Arrest Analyze G2/M Arrest Cell Cycle Analysis (Flow Cytometry)->Analyze G2/M Arrest Compare Potency and Efficacy to Benchmarks Compare Potency and Efficacy to Benchmarks Analyze G2/M Arrest->Compare Potency and Efficacy to Benchmarks End End Compare Potency and Efficacy to Benchmarks->End

Caption: Experimental workflow for inhibitor evaluation.

References

A Comparative Guide to Docking Studies of Quinazolinone Derivatives in ATP-Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinazolinone derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, particularly as anticancer agents. Their efficacy often stems from their ability to interact with the ATP-binding sites of various protein kinases, crucial regulators of cellular signaling pathways frequently dysregulated in cancer. This guide provides a comparative overview of molecular docking studies of quinazolinone derivatives targeting key ATP-binding sites, supported by experimental data to offer insights into their therapeutic potential.

Targeting the Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1][2] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapies.[3][4] Quinazolinone-based compounds like gefitinib and erlotinib are established EGFR inhibitors that compete with ATP.[2][5]

Molecular docking studies have been instrumental in elucidating the binding modes of novel quinazolinone derivatives within the EGFR ATP-binding site (PDB: 1M17).[6][7] These studies consistently show that the quinazoline core orients into the hinge region, forming crucial hydrogen bonds, while substituted moieties explore hydrophobic pockets.[6]

Derivative SeriesTarget ProteinPDB IDDocking Score (kcal/mol)Experimental Activity (IC50, µM)Reference
Quinazoline-pyrimidine hybridsEGFR1M17Not specified2.3 - 5.9 (A549 cells)[6]
6,7-dimethoxy-4-anilinoquinazolinesVEGFR-23B8QNot specified0.016 (VEGFR-2 kinase)[2]
N-substituted-2-((4-oxo-3-phenyl...EGFRNot specifiedNot specified58.26 - 73.23 (EGFR)[2]
Quinazolinone hydrazide triazolesc-METNot specifiedNot specifiedNot specified[8]
2,3-disubstituted-4(3H)-quinazolinonesCOX-23LN1-131.5 to -108.4 (re-rank score)Not specified[9]
Thioxoquinazolin-4(3H)-onesCDK2Not specifiedBetter than referencePotent vs. HepG2, MCF-7[10]
Quinazolin-12-one derivativesPDK1Not specified-9.99 to -10.44Not specified[11]
4(3H)-quinazolinone derivativesDHFR/TS5X5Q (TS)Not specified3.38 (MCF-7), 5.73 (A549)[12][13]
Quinazolinone scaffold-based derivativesPI3Kδ4XE0Not specifiedPotent and selective[14]
A series of quinazolinone analoguesEGFRNot specified-7.53Not specified[3]
Targeting Phosphoinositide 3-Kinase (PI3K)

The PI3K/Akt/mTOR signaling pathway is another critical cascade that is frequently hyperactivated in cancer, regulating cell growth, survival, and metabolism.[15] Quinazolinone derivatives have been investigated as inhibitors of PI3K, with docking studies revealing interactions within the ATP-binding site of the p110δ catalytic subunit (PDB: 4XE0).[14] These studies have shown that the quinazolinone ring can adopt a perpendicular conformation to the purine hinge binder, forming key hydrogen bonds with residues like Val828.[14]

Derivative SeriesTarget ProteinPDB IDDocking Score (kcal/mol)Key InteractionsReference
Quinazolinone derivatives with 2,4,6-triaminopyrimidinePI3Kδ4XE0Not specifiedH-bonds with Glu826, Val828, Asp911[14]
Dimorpholinoquinazoline-based derivativesPI3KαNot specifiedNot specifiedH-bonds with Asp810 or Lys802[15]
Purinyl quinazolinone derivativesPI3KδNot specifiedNot specifiedNot specified[16]
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Docking studies of quinazolinone derivatives into the ATP-binding site of VEGFR-2 have been performed to rationalize their anti-angiogenic activity. These studies help in understanding the structure-activity relationships and designing more potent inhibitors.

Derivative SeriesTarget ProteinPDB IDDocking Score (kcal/mol)Experimental Activity (IC50, µM)Reference
2,3-disubstituted quinazolin-4(3H)-onesVEGFR-2Not specified-9.3 to -10.19Not specified[17]
6,7-dimethoxy-4-anilinoquinazolinesVEGFR-23B8QNot specified0.016[2]

Experimental Protocols

The following provides a generalized methodology for the molecular docking studies cited in this guide.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 2D structures of the quinazolinone derivatives are typically drawn using software like ChemBioDraw and then converted to 3D structures. Energy minimization is performed using molecular mechanics force fields (e.g., MMFF94) to obtain stable conformations.

  • Protein Preparation: The 3D crystal structure of the target protein (e.g., EGFR, PI3K, VEGFR-2) is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are generally removed. Hydrogen atoms are added, and charges are assigned to the protein structure.

2. Molecular Docking Simulation:

  • Software: Commonly used software for docking studies includes AutoDock, Molegro Virtual Docker (MVD), and GOLD.[3][9][12]

  • Binding Site Definition: The active site for docking is typically defined based on the co-crystallized ligand in the PDB structure, usually encompassing a grid box around the ATP-binding pocket.

  • Docking Algorithm: The docking program then explores various conformations and orientations of the ligand within the defined binding site. A scoring function is used to estimate the binding affinity for each pose, often expressed in kcal/mol.[18] The pose with the most favorable (lowest) binding energy is selected for further analysis.

3. Analysis of Docking Results:

  • The interactions between the quinazolinone derivatives and the amino acid residues in the active site are visualized and analyzed.[18] This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. This analysis provides insights into the structure-activity relationship and helps in the rational design of more potent inhibitors.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) define_site Define Binding Site (Grid Box around ATP pocket) ligand_prep->define_site protein_prep Protein Preparation (PDB Retrieval, Refinement) protein_prep->define_site run_docking Run Docking Algorithm (e.g., AutoDock, GOLD) define_site->run_docking analyze_pose Analyze Best Pose (Lowest Binding Energy) run_docking->analyze_pose visualize_interactions Visualize Interactions (H-bonds, Hydrophobic) analyze_pose->visualize_interactions sar_insights Structure-Activity Relationship (SAR) Insights visualize_interactions->sar_insights

Caption: A generalized workflow for molecular docking studies of quinazolinone derivatives.

egfr_pi3k_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K activates PI3K_receptor Receptor for PI3K PI3K_receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Transcription Gene Transcription mTOR->Transcription regulates Proliferation Cell Proliferation & Survival Transcription->Proliferation Quinazolinone_EGFR Quinazolinone Derivatives Quinazolinone_EGFR->EGFR inhibits Quinazolinone_PI3K Quinazolinone Derivatives Quinazolinone_PI3K->PI3K inhibits

Caption: Simplified EGFR and PI3K signaling pathways targeted by quinazolinone derivatives.

References

Evaluating the Off-Target Effects of 6,7-dimethoxy-1H-quinazolin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the off-target effects of a compound is as crucial as defining its on-target potency. This guide provides a comparative evaluation of the off-target effects of 6,7-dimethoxy-1H-quinazolin-4-one and its derivatives, benchmarked against established kinase inhibitors with similar scaffolds. The quinazoline core is a well-established pharmacophore in the development of protein kinase inhibitors, and as such, compounds based on this scaffold warrant thorough investigation for their selectivity.

This guide will compare the known activities of this compound derivatives with three well-characterized kinase inhibitors that share the quinazoline or a similar heterocyclic core and are known to target EGFR and/or HER2: Lapatinib, Erlotinib, and Gefitinib.

Comparative Kinase Inhibition Profile

The following table summarizes the known inhibitory activities of this compound derivatives and the selected alternative compounds against a panel of kinases. It is important to note that the data for this compound is based on various substituted derivatives and may not fully represent the activity of the parent compound.

Kinase TargetThis compound Derivatives (IC50)Lapatinib (IC50)Erlotinib (IC50)Gefitinib (IC50)
EGFR Potent inhibition observed in multiple studies[1][3][4]10.8 nM2 nM2.5 - 37 nM
HER2 (ErbB2) Potent inhibition observed in multiple studies[1][4]9.8 nM4.9 µM0.4 - 7.9 µM
VEGFR2 Inhibition observed in some derivatives[1][3]3.6 µM11 µM> 100 µM
CDK2 Inhibition observed in some derivatives[1]---
SRC -150 nM> 10 µM> 10 µM
ABL -3.6 µM> 10 µM1.7 µM
p38 MAPK -1.6 µM--

Disclaimer: Data for this compound is derived from published studies on its substituted derivatives. The off-target profile of the unsubstituted parent compound may differ.

Experimental Protocols for Off-Target Evaluation

To provide a comprehensive understanding of how off-target effects are evaluated, this section details the methodologies for three key experiments: Kinase Profiling using the ADP-Glo™ Assay, Cellular Thermal Shift Assay (CETSA), and Phenotypic Screening.

Kinase Profiling: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Experimental Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest, the substrate, ATP, and the test compound (e.g., this compound) in a suitable buffer.

    • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and a luciferase/luciferin mixture.

    • Incubate at room temperature for 30-60 minutes to allow the newly synthesized ATP to be consumed by luciferase, generating a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percent inhibition of the test compound by comparing the luminescence in the presence of the compound to the control (vehicle-treated) reaction.

cluster_0 Kinase Reaction cluster_1 ATP Depletion & ADP Detection Kinase Kinase Reaction_Mix Reaction Mixture Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Compound Test Compound Compound->Reaction_Mix ADP_Glo_Reagent ADP-Glo™ Reagent Reaction_Mix->ADP_Glo_Reagent Stop Reaction Deplete ATP Kinase_Detection_Reagent Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Convert ADP to ATP Luminescence Luminescence Kinase_Detection_Reagent->Luminescence Generate Signal Data_Analysis Data Analysis (% Inhibition) Luminescence->Data_Analysis cluster_0 Cellular Treatment & Heating cluster_1 Lysis & Analysis Cells Intact Cells Compound Test Compound Cells->Compound Treatment Heating Heating (Temperature Gradient) Compound->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble_Fraction Soluble Fraction Centrifugation->Soluble_Fraction Aggregated_Fraction Aggregated Fraction Centrifugation->Aggregated_Fraction Detection Protein Detection (e.g., Western Blot) Soluble_Fraction->Detection Melting_Curve Melting Curve Analysis Detection->Melting_Curve Assay_Dev Assay Development (Disease-relevant phenotype) Compound_Screening Compound Library Screening Assay_Dev->Compound_Screening Data_Acquisition High-Content Imaging/ Data Acquisition Compound_Screening->Data_Acquisition Hit_ID Hit Identification Data_Acquisition->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Target_Deconvolution Target Deconvolution Dose_Response->Target_Deconvolution cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Cell_Survival Cell Survival PI3K_AKT_mTOR->Cell_Survival Quinazoline_Inhibitor This compound (and derivatives) Quinazoline_Inhibitor->EGFR Inhibits Quinazoline_Inhibitor->HER2 Inhibits

References

Navigating Cross-Resistance: A Comparative Analysis of 6,7-dimethoxy-1H-quinazolin-4-one and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The challenge of drug resistance is a significant hurdle in cancer therapy. Understanding the potential for cross-resistance between different therapeutic agents is crucial for designing effective treatment strategies and developing novel drug combinations. This guide provides a comparative analysis of 6,7-dimethoxy-1H-quinazolin-4-one, a representative of the quinazolinone class of compounds, and the widely used chemotherapeutic agent, cisplatin. While direct clinical studies on cross-resistance between these specific compounds are limited, this guide synthesizes preclinical data on their mechanisms of action, potential for synergistic effects, and the underlying signaling pathways to inform research and drug development efforts.

Performance Comparison: Cytotoxicity and Synergy

The efficacy of an anticancer agent is fundamentally measured by its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). While direct head-to-head IC50 comparisons in the same study are scarce, the available data for this compound and its analogs, alongside extensive data for cisplatin, allow for an indirect assessment of their cytotoxic potential across various cancer cell lines.

Quinazolinone derivatives, including those with the 6,7-dimethoxy substitution, have demonstrated potent cytotoxic activity against a range of cancer cell lines, often acting as tyrosine kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR).[1][2] Cisplatin, a platinum-based DNA alkylating agent, exhibits broad-spectrum cytotoxicity, although its effectiveness can be limited by both intrinsic and acquired resistance.[3][4]

Table 1: Comparative Cytotoxicity (IC50) of Quinazolinone Derivatives and Cisplatin in Various Cancer Cell Lines

Compound/DrugCancer Cell LineIC50 (µM)Reference
4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazolineU373 (Glioblastoma)Micromolar concentrations[5]
4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazolineU87 (Glioblastoma)Micromolar concentrations[5]
Quinazolin-4(3H)-one derivative (3j)MCF-7 (Breast Cancer)0.20 ± 0.02[2]
Quinazolin-4(3H)-one derivative (3g)A2780 (Ovarian Cancer)0.14 ± 0.03[2]
CisplatinA549 (Non-Small Cell Lung Cancer)11.9 ± 2.77[6]
CisplatinH1299 (Non-Small Cell Lung Cancer)11.6 ± 1.88[6]
CisplatinH1975 (Non-Small Cell Lung Cancer)14.6 ± 6.45[6]
CisplatinOvarian Carcinoma Cell Lines (Range)0.1 - 0.45 µg/ml[4]

Note: IC50 values for cisplatin can vary significantly between studies and experimental conditions.[3][7]

The potential to overcome or circumvent cisplatin resistance is a key area of investigation. Studies combining EGFR inhibitors with a quinazoline scaffold (structurally related to this compound) with cisplatin have shown promising synergistic effects. This suggests that the mechanisms of action are distinct and can be complementary.

Table 2: Synergistic Effects of EGFR Inhibitors (Quinazoline-based) and Cisplatin

CombinationCancer Cell LineObservationQuantitative MetricReference
Gefitinib + CisplatinH1299 (NSCLC)SynergisticCombination Index (CI) < 1.0[8]
Gefitinib + CisplatinA549 (NSCLC)Synergistic at higher concentrationsCombination Index (CI) < 1.0[8]
Erlotinib + CisplatinA549 (NSCLC)Enhanced cytotoxicityIncreased apoptosis[9]
AG1478 (EGFR inhibitor) + CisplatinOral Squamous Carcinoma CellsEnhanced apoptosisIncreased Annexin V-FITC binding[10]
Gefitinib + CisplatinH358R (Cisplatin-resistant NSCLC)Enhanced inhibition of proliferation and promotion of apoptosisSignificantly higher apoptosis ratio[11]

Mechanisms of Action and Resistance

Understanding the distinct mechanisms of action of this compound and cisplatin is fundamental to predicting and interpreting cross-resistance patterns.

This compound , as a tyrosine kinase inhibitor, primarily targets the EGFR signaling pathway. By inhibiting the phosphorylation of EGFR, it blocks downstream signaling cascades, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.[12] Resistance to EGFR inhibitors can arise from mutations in the EGFR gene or activation of bypass signaling pathways.

Cisplatin exerts its cytotoxic effects by forming platinum-DNA adducts, which leads to DNA damage, cell cycle arrest, and ultimately apoptosis.[13] Resistance to cisplatin is multifactorial and can involve:

  • Reduced intracellular drug accumulation.

  • Increased detoxification by glutathione and metallothioneins.

  • Enhanced DNA repair mechanisms.

  • Alterations in apoptotic pathways.[14]

A key area of convergence in their resistance mechanisms lies in the activation of survival signaling pathways. Upregulation of the EGFR pathway has been implicated in cisplatin resistance, providing a strong rationale for the observed synergy when combining EGFR inhibitors with cisplatin.[14][15] By blocking this escape route, quinazolinone-based EGFR inhibitors can re-sensitize resistant cells to the DNA-damaging effects of cisplatin.

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling networks and experimental procedures can aid in comprehending the interplay between these two compounds.

EGFR Signaling Pathway in Cisplatin Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinazolinone 6,7-dimethoxy-1H- quinazolin-4-one Quinazolinone->EGFR Inhibits Apoptosis Apoptosis Proliferation->Apoptosis Inhibits Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage DNA_Damage->Apoptosis

Caption: EGFR signaling in cisplatin resistance and points of intervention.

Experimental Workflow for Synergy Analysis start Start cell_culture Cancer Cell Line Culture start->cell_culture ic50_determination Determine IC50 for each drug individually (e.g., MTT assay) cell_culture->ic50_determination checkerboard_setup Checkerboard Assay Setup: Serial dilutions of both drugs, alone and in combination ic50_determination->checkerboard_setup treatment Treat cells for a defined period (e.g., 48-72h) checkerboard_setup->treatment viability_assay Assess Cell Viability (e.g., MTT, SRB assay) treatment->viability_assay data_analysis Data Analysis: Calculate Combination Index (CI) and generate Isobolograms viability_assay->data_analysis synergy_conclusion Conclusion: Synergistic (CI < 1), Additive (CI = 1), or Antagonistic (CI > 1) Effect data_analysis->synergy_conclusion end End synergy_conclusion->end

Caption: Workflow for determining drug synergy using the combination index method.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the accurate assessment of cross-resistance and synergistic interactions.

1. Cell Viability and IC50 Determination (MTT Assay)

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound or cisplatin for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

2. Drug Synergy Analysis (Checkerboard Assay and Combination Index)

  • IC50 Determination: First, determine the IC50 of each drug individually as described above.

  • Checkerboard Setup: In a 96-well plate, create a matrix of drug concentrations. One drug is serially diluted along the x-axis, and the other drug is serially diluted along the y-axis. This creates a range of concentrations for each drug alone and in various combinations.

  • Cell Treatment and Viability Assay: Seed cells and treat them with the drug combinations for a defined period. Assess cell viability using an appropriate method (e.g., MTT assay).

  • Combination Index (CI) Calculation: Use the Chou-Talalay method to calculate the Combination Index (CI). The CI is a quantitative measure of the degree of drug interaction.

    • CI < 1 indicates synergism.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism. Software such as CompuSyn can be used for this analysis.[16]

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Cell Treatment: Treat cells with this compound, cisplatin, or their combination for a specified time.

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[10]

Conclusion

While direct evidence for cross-resistance between this compound and cisplatin is not yet established, the available preclinical data strongly suggests that their distinct mechanisms of action could be exploited for synergistic therapeutic benefit. The ability of quinazolinone-based EGFR inhibitors to counteract a key mechanism of cisplatin resistance highlights a promising avenue for combination therapies. Further in-depth studies directly comparing these two agents and their combinations in various cancer models are warranted to fully elucidate their interaction and guide the development of more effective and durable cancer treatments.

References

Safety Operating Guide

Navigating the Safe Disposal of 6,7-dimethoxy-1H-quinazolin-4-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 6,7-dimethoxy-1H-quinazolin-4-one (CAS No. 13794-72-4), a compound utilized in pharmaceutical research. Adherence to these guidelines is crucial for maintaining a safe research environment and complying with regulatory standards.

Immediate Safety and Hazard Profile

Before initiating any disposal procedures, it is essential to be fully aware of the hazards associated with this compound. This compound is classified with several hazards that necessitate careful handling at all times.

Hazard Summary Table

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH301Toxic if swallowed[1]
Skin IrritationH315Causes skin irritation[1]
Serious Eye IrritationH319Causes serious eye irritation[1]

Due to these potential hazards, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A properly fitted laboratory coat

Operational Plan for Waste Management and Disposal

The universally recommended method for the disposal of this compound is through a licensed and qualified hazardous waste disposal company.[2][3][4][5] This ensures that the compound and any contaminated materials are managed in an environmentally responsible and compliant manner.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as Hazardous Chemical Waste.

    • This includes the pure compound, any solutions containing it, and all contaminated laboratory materials such as vials, pipette tips, gloves, and absorbent paper.

  • Containerization:

    • Collect all waste in a dedicated, chemically compatible, and leak-proof hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including the full chemical name: "this compound" and its CAS number: "13794-72-4".

    • Ensure the container is kept securely sealed when not in use.

  • Documentation:

    • Maintain a detailed log of the waste generated. This log should include the date, the quantity of the compound, and its concentration if in a solution.

    • This documentation is crucial for the waste disposal contractor and for regulatory compliance.

  • Storage:

    • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • The storage area should be clearly marked with appropriate hazard signs.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2]

    • Provide the contractor with a complete and accurate description of the waste, including the information from your waste log.

  • Handover:

    • Before the scheduled pickup, ensure all containers are securely sealed and properly labeled.

    • Follow the specific instructions provided by the EHS office or the disposal company for the handover process.

Important Considerations:

  • DO NOT dispose of this compound down the drain or in regular solid waste. This is to prevent environmental contamination and potential harm to aquatic life.

  • Contaminated packaging must also be treated as hazardous waste and disposed of through the same channels.[2]

  • Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 On-site Management cluster_2 Final Disposal A Generate waste containing This compound B Is the waste contaminated with the compound? A->B C Classify as Hazardous Chemical Waste B->C Yes K Dispose of as non-hazardous waste B->K No (uncontaminated materials) D Collect in a labeled, sealed hazardous waste container C->D E Maintain accurate waste log documentation D->E F Store in a designated, secure area E->F G Contact EHS or licensed waste disposal company F->G H Prepare for pickup: ensure proper labeling and sealing G->H I Handover to authorized personnel H->I J Final Disposal by Contractor (e.g., Incineration) I->J

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 6,7-dimethoxy-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 6,7-dimethoxy-1H-quinazolin-4-one. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This compound is primarily utilized in pharmaceutical research and development as a building block for bioactive molecules.[1]

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. The following table summarizes the key hazards associated with this chemical.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed[2]
Skin Irritation (Category 2)H315: Causes skin irritation[2]
Eye Irritation (Category 2)H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes must be worn at all times in areas where the chemical is handled.[3] A face shield should be used in addition to goggles when there is a risk of splashing.[3]

  • Skin Protection:

    • Gloves: Chemically resistant nitrile gloves are recommended.[3][4] Gloves should be inspected for tears or perforations before each use and disposed of immediately if contaminated.[3]

    • Lab Coat: A flame-resistant or chemically resistant lab coat should be worn and fully buttoned.[3][4] For procedures with a higher risk of splashes, a chemically resistant apron is also recommended.[4]

  • Respiratory Protection: All handling of the solid compound that may generate dust, such as weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation.[3][4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.[3][5]

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is crucial for safety and regulatory compliance.

Step-by-Step Handling Protocol:

  • Preparation: Before beginning work, ensure the work area is clean and uncluttered.[3] Locate the nearest safety shower and eyewash station.[4] Review the Safety Data Sheet (SDS) for this compound.[4]

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the inhalation of dust particles.[3]

  • Dissolution: When preparing a solution, add the solid to the solvent slowly to avoid splashing.[3]

  • Reaction: Carry out all reactions in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[3]

Disposal Plan:

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.[3]

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[3]

  • Disposal: Dispose of contaminated materials and the chemical waste in accordance with all applicable federal, state, and local regulations.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation ppe Don PPE prep->ppe weigh Weighing & Transfer (in Fume Hood) ppe->weigh dissolve Dissolution weigh->dissolve reaction Reaction (in Fume Hood) dissolve->reaction cleanup Decontamination reaction->cleanup waste Waste Disposal cleanup->waste remove_ppe Remove PPE cleanup->remove_ppe

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。